6,7-Dihydro-5H-pyrrolo[3,4-b]pyridine dihydrochloride
Description
Properties
IUPAC Name |
6,7-dihydro-5H-pyrrolo[3,4-b]pyridine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2.2ClH/c1-2-6-4-8-5-7(6)9-3-1;;/h1-3,8H,4-5H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZBCVKVGLQRBHY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(CN1)N=CC=C2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40634565 | |
| Record name | 6,7-Dihydro-5H-pyrrolo[3,4-b]pyridine--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40634565 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
147740-02-1 | |
| Record name | 6,7-Dihydro-5H-pyrrolo[3,4-b]pyridine--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40634565 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5H,6H,7H-pyrrolo[3,4-b]pyridine dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 6,7-Dihydro-5H-pyrrolo[3,4-b]pyridine dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
6,7-Dihydro-5H-pyrrolo[3,4-b]pyridine dihydrochloride is a heterocyclic compound that serves as a crucial intermediate in the synthesis of various pharmaceutical agents. Its core structure is of significant interest in medicinal chemistry, particularly as a scaffold for the development of selective modulators of neurotransmitter receptors. Notably, derivatives of this compound have emerged as potent and selective positive allosteric modulators (PAMs) of the M4 muscarinic acetylcholine receptor, a key target for the treatment of neurological and psychiatric disorders such as schizophrenia and Alzheimer's disease. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and biological significance of this compound and its derivatives, with a focus on their role as M4 receptor modulators. Detailed experimental protocols for relevant biological assays and visualizations of the associated signaling pathways are also presented.
Chemical Properties
This compound is the hydrochloride salt of the parent compound 6,7-dihydro-5H-pyrrolo[3,4-b]pyridine. The dihydrochloride form enhances the compound's stability and solubility in aqueous solutions, making it suitable for experimental and pharmaceutical applications.
| Property | Value | Source |
| Molecular Formula | C₇H₁₀Cl₂N₂ | [1] |
| Molecular Weight | 193.07 g/mol | [1] |
| CAS Number | 147740-02-1 | [1] |
| IUPAC Name | 6,7-dihydro-5H-pyrrolo[3,4-b]pyridine;dihydrochloride | [1] |
| SMILES | C1C2=C(CN1)N=CC=C2.Cl.Cl | [1] |
| Appearance | Crystalline powder | [2] |
| Purity | Typically ≥97% | [2] |
Synthesis
General Synthetic Approach for 6,7-dihydro-5H-pyrrolo[3,4-b]pyridine:
A common route involves the construction of the pyrrolopyridine core followed by appropriate reduction and deprotection steps. For instance, one synthetic pathway starts from a substituted pyridine derivative which is then elaborated to form the fused pyrrole ring.
A reported synthesis of 6,7-Dihydro-5H-pyrrolo[3,4-b]pyridine involves the deprotection of a protected precursor.[3] For example, 6-(2,4-dimethoxybenzyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine can be treated with trifluoroacetic acid and triethylsilane to yield the free base.[3]
Formation of the Dihydrochloride Salt:
The final step to obtain this compound would involve reacting the free base with an appropriate amount of hydrochloric acid (typically 2 equivalents) in a suitable solvent, such as ethanol or isopropanol. The dihydrochloride salt would then precipitate out of the solution and could be collected by filtration and dried.
Figure 1. General workflow for the synthesis of this compound.
Biological Activity and Mechanism of Action
The primary biological significance of the 6,7-dihydro-5H-pyrrolo[3,4-b]pyridine scaffold lies in its role as a core structure for the development of positive allosteric modulators (PAMs) of the M4 muscarinic acetylcholine receptor.[4][5]
3.1. The M4 Muscarinic Acetylcholine Receptor
The M4 receptor is a G protein-coupled receptor (GPCR) predominantly expressed in the central nervous system, particularly in the striatum, cortex, and hippocampus. It is coupled to Gi/o proteins, and its activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. The M4 receptor plays a crucial role in regulating neurotransmitter release, particularly dopamine and acetylcholine, making it a key target for treating psychosis and cognitive deficits associated with schizophrenia and other neurological disorders.[5][6]
3.2. Positive Allosteric Modulation
PAMs bind to an allosteric site on the receptor, which is topographically distinct from the orthosteric binding site of the endogenous ligand, acetylcholine (ACh).[7] This binding event potentiates the receptor's response to ACh, either by increasing the affinity of ACh for the receptor or by enhancing the efficacy of receptor signaling upon ACh binding.[8] This approach offers greater subtype selectivity compared to orthosteric agonists due to the lower conservation of allosteric sites across different receptor subtypes.
While specific quantitative data for the biological activity of this compound itself is not publicly available, numerous derivatives have been synthesized and shown to be potent and selective M4 PAMs.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize M4 receptor PAMs based on the 6,7-dihydro-5H-pyrrolo[3,4-b]pyridine scaffold.
4.1. Radioligand Binding Assay for M4 Receptor Affinity
This assay is used to determine the binding affinity of a test compound to the M4 receptor.
-
Materials:
-
Cell membranes from a cell line stably expressing the human M4 muscarinic receptor (e.g., CHO-K1 cells).
-
Radiolabeled ligand, e.g., [³H]N-methylscopolamine ([³H]-NMS) or a selective M4 antagonist radioligand like [³H]VU6013720.[9]
-
Test compound (e.g., a derivative of 6,7-dihydro-5H-pyrrolo[3,4-b]pyridine).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Non-specific binding control (e.g., 10 µM atropine).
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation cocktail and liquid scintillation counter.
-
-
Procedure:
-
Prepare serial dilutions of the test compound in the assay buffer.
-
In a 96-well plate, add the assay buffer, the radiolabeled ligand at a concentration near its Kd, and either the test compound, vehicle (for total binding), or the non-specific binding control.
-
Add the cell membrane preparation to initiate the binding reaction.
-
Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.
-
Data is analyzed to determine the IC50 of the test compound, from which the inhibition constant (Ki) can be calculated.
-
References
- 1. 5H,6H,7H-pyrrolo(3,4-b)pyridine dihydrochloride | C7H10Cl2N2 | CID 23503616 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. rheniumshop.co.il [rheniumshop.co.il]
- 3. scispace.com [scispace.com]
- 4. WO2017107087A1 - 6, 7-dihydro-5h-pyrrolo [3, 4-b] pyridin-5-oneallosteric modulators of the m4 muscarinic acetylcholine receptor - Google Patents [patents.google.com]
- 5. Positive allosteric modulation of M1 and M4 muscarinic receptors as potential therapeutic treatments for schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. M4 muscarinic receptors regulate the dynamics of cholinergic and dopaminergic neurotransmission: relevance to the pathophysiology and treatment of related CNS pathologies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 8. Selective Activation of M4 Muscarinic Acetylcholine Receptors Reverses MK-801-Induced Behavioral Impairments and Enhances Associative Learning in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. WO2006063167A1 - 1h-pyrrolo[2,3-b]pyridines - Google Patents [patents.google.com]
An In-depth Technical Guide to CAS Number 147740-02-1: 6,7-Dihydro-5H-pyrrolo[3,4-b]pyridine dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the properties, synthesis, and applications of 6,7-Dihydro-5H-pyrrolo[3,4-b]pyridine dihydrochloride, registered under CAS number 147740-02-1. While this compound primarily serves as a crucial synthetic intermediate, this document will delve into the characteristics of the core molecule and explore the significant biological activities of its derivatives. The primary application of this scaffold is in the development of potent and selective modulators of muscarinic acetylcholine receptors, particularly the M4 subtype, which are implicated in various neurological and psychiatric disorders. Furthermore, related pyrrolo[3,4-b]pyridin-5-one structures have demonstrated potential as anticancer agents. This guide includes detailed tables of physicochemical properties, experimental protocols for the synthesis of key derivatives, and visualizations of synthetic pathways and mechanisms of action.
Core Compound Properties and Characteristics: this compound
This compound is a heterocyclic organic compound. It is typically a white to off-white crystalline powder.[1] Its core structure, a dihydropyrrolopyridine, serves as a versatile scaffold in medicinal chemistry.
Physicochemical Properties
The following table summarizes the key physicochemical properties of this compound and its free base.
| Property | Value (Dihydrochloride Salt) | Value (Free Base) | Reference(s) |
| CAS Number | 147740-02-1 | 147739-88-6 | [1][2] |
| Molecular Formula | C₇H₁₀Cl₂N₂ | C₇H₈N₂ | [1][2] |
| Molecular Weight | 193.07 g/mol | 120.15 g/mol | [1][2] |
| Appearance | Crystalline powder | Not specified | [1] |
| Purity | Typically ≥97% | Not applicable | [1] |
| Storage Temperature | Room Temperature | Not specified | [1] |
| InChIKey | FZBCVKVGLQRBHY-UHFFFAOYSA-N | SJMNQXLXIIXDDS-UHFFFAOYSA-N | [2] |
| SMILES | Cl.Cl.C1NCC2=C1C=CC=N2 | C1C2=C(CN1)N=CC=C2 | [2] |
Safety and Handling
Based on available safety data sheets, this compound is associated with the following hazards:
-
May be harmful if swallowed.
-
Causes skin irritation.
-
Causes serious eye irritation.
-
May cause respiratory irritation.
Standard laboratory safety precautions, including the use of personal protective equipment such as gloves and safety glasses, should be observed when handling this compound.
Synthesis of the Core Compound
While detailed, step-by-step protocols for the synthesis of this compound are not extensively published in readily available literature, its preparation is often a key step in the synthesis of more complex molecules. One documented method involves the deprotection of a protected precursor. For instance, 6-(2,4-dimethoxybenzyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine can be treated with trifluoroacetic acid and triethylsilane to yield the free base, 6,7-dihydro-5H-pyrrolo[3,4-b]pyridine.[3] The dihydrochloride salt can then be formed by reacting the free base with hydrochloric acid.
Caption: General synthetic strategy for this compound.
Application in the Synthesis of Biologically Active Molecules
The primary utility of 6,7-Dihydro-5H-pyrrolo[3,4-b]pyridine and its dihydrochloride salt is as a foundational scaffold for the synthesis of more elaborate molecules with significant pharmacological activities.
M4 Muscarinic Acetylcholine Receptor Positive Allosteric Modulators (PAMs)
A significant application of the 6,7-dihydro-5H-pyrrolo[3,4-b]pyridine core is in the development of positive allosteric modulators (PAMs) of the M4 muscarinic acetylcholine receptor.[4][5] These compounds do not directly activate the receptor but enhance the binding and/or efficacy of the endogenous ligand, acetylcholine. This approach offers the potential for greater selectivity and a more favorable side-effect profile compared to traditional agonists.[6] M4 PAMs are being investigated for the treatment of neurological and psychiatric disorders, including schizophrenia and Alzheimer's disease.[4][5]
A general and robust method for constructing the pyrrolo[3,4-b]pyridin-5-one core, which is central to many M4 PAMs, involves a one-pot cascade reaction.[1][7] This multicomponent reaction (MCR) strategy allows for the efficient assembly of complex molecular architectures.
General Procedure:
-
An appropriate aldehyde and amine are dissolved in a suitable solvent (e.g., benzene or toluene) in a microwave reaction tube.
-
The mixture is heated under microwave irradiation, and a Lewis acid catalyst (e.g., scandium(III) triflate or ytterbium(III) triflate) is added.[1][7]
-
After a short period of continued heating, an isocyanide is introduced to the reaction mixture.
-
Following further microwave irradiation, maleic anhydride is added to initiate a cascade sequence involving an aza-Diels-Alder cycloaddition, N-acylation, decarboxylation, and dehydration to form the final pyrrolo[3,4-b]pyridin-5-one product.[1][7]
-
The crude product is then purified using standard techniques such as extraction and column chromatography.[1][7]
Caption: Experimental workflow for the multicomponent synthesis of pyrrolo[3,4-b]pyridin-5-ones.
The synthesized pyrrolo[3,4-b]pyridin-5-one derivatives act as PAMs at the M4 muscarinic receptor. This means they bind to a site on the receptor that is distinct from the binding site of acetylcholine (the orthosteric site). This binding event induces a conformational change in the receptor that increases the affinity and/or efficacy of acetylcholine.
Caption: Signaling pathway for M4 receptor positive allosteric modulation.
Anticancer Activity
Derivatives of the pyrrolo[3,4-b]pyridin-5-one scaffold have also been investigated for their potential as anticancer agents. Studies have shown that certain polysubstituted pyrrolo[3,4-b]pyridin-5-ones exhibit cytotoxic activity against various human cervical carcinoma cell lines, including SiHa, HeLa, and CaSki.[1]
In silico docking studies suggest that the anticancer activity of these compounds may be attributed to their ability to bind to αβ-tubulin, thereby interfering with microtubule dynamics, which is a critical process for cell division.[1] This mechanism is similar to that of established anticancer drugs like Paclitaxel.
Quantitative Biological Data of Derivatives
While specific quantitative data for this compound is limited due to its role as an intermediate, data for its derivatives highlights the potential of this scaffold.
| Derivative Class | Target | Activity | Cell Lines | Reference(s) |
| Pyrrolo[3,4-b]pyridin-5-ones | M4 Muscarinic Receptor | Positive Allosteric Modulators | CHO cells expressing human M4 receptor | [4][5][8] |
| Polysubstituted Pyrrolo[3,4-b]pyridin-5-ones | αβ-tubulin (putative) | Cytotoxicity | SiHa, HeLa, CaSki | [1] |
| 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine derivatives | ATR kinase | Inhibition (IC₅₀ = 0.007 µM for compound 5g) | Ovarian cancer cell lines | [9] |
Conclusion
CAS number 147740-02-1, corresponding to this compound, represents a key building block in modern medicinal chemistry. While its direct biological activity is not its primary feature, its structural framework is integral to the synthesis of a range of potent and selective drug candidates. The development of M4 muscarinic receptor positive allosteric modulators for neurological and psychiatric conditions, and the exploration of related structures for anticancer therapies, underscore the significant therapeutic potential that originates from this core scaffold. This guide provides a foundational understanding for researchers and drug development professionals working with this versatile chemical entity and its derivatives.
References
- 1. Synthesis of Pyrrolo[3,4-b]pyridin-5-ones via Multicomponent Reactions and In Vitro–In Silico Studies Against SiHa, HeLa, and CaSki Human Cervical Carcinoma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 6,7-dihydro-5H-pyrrolo[3,4-b]pyridine | C7H8N2 | CID 1519416 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. WO2017112719A1 - 6,7-dihydro-5h-pyrrolo[3,4-b]pyridin-5-one allosteric modulators of the m4 muscarinic acetylcholine receptor - Google Patents [patents.google.com]
- 5. WO2017107087A1 - 6, 7-dihydro-5h-pyrrolo [3, 4-b] pyridin-5-oneallosteric modulators of the m4 muscarinic acetylcholine receptor - Google Patents [patents.google.com]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis and pharmacological evaluation of M4 muscarinic receptor positive allosteric modulators derived from VU10004 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery of 6,7-dihydro-5H-pyrrolo[3,4-d] pyrimidine derivatives as a new class of ATR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Physical and chemical properties of 6,7-Dihydro-5H-pyrrolo[3,4-b]pyridine 2HCl
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical and chemical properties, experimental protocols, and relevant biological pathways associated with 6,7-Dihydro-5H-pyrrolo[3,4-b]pyridine 2HCl. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development.
Core Compound Information
6,7-Dihydro-5H-pyrrolo[3,4-b]pyridine is a heterocyclic compound that forms the core scaffold for various biologically active molecules. The dihydrochloride salt form is often utilized for its improved solubility and stability in research settings.
Chemical Structure
Figure 1: Chemical structure of 6,7-Dihydro-5H-pyrrolo[3,4-b]pyridine 2HCl.
Physical and Chemical Properties
A summary of the key physical and chemical properties of 6,7-Dihydro-5H-pyrrolo[3,4-b]pyridine and its dihydrochloride salt is presented below. It is important to note that while some experimental data is available, other values are predicted based on computational models.
| Property | Value | Source |
| IUPAC Name | 6,7-dihydro-5H-pyrrolo[3,4-b]pyridine;dihydrochloride | PubChem[1] |
| CAS Number | 147740-02-1 | PubChem[1] |
| Molecular Formula | C₇H₁₀Cl₂N₂ | PubChem[1] |
| Molecular Weight | 193.07 g/mol | PubChem[1] |
| Appearance | Solid | CheMondis[2] |
| Boiling Point | 215.8 ± 30.0 °C (Predicted for parent compound) | ChemicalBook[3] |
| pKa | 6.68 ± 0.20 (Predicted for parent compound) | - |
| Solubility | No specific experimental data found. As a dihydrochloride salt, it is expected to have good solubility in water and polar protic solvents. | |
| Melting Point | No specific experimental data found. |
Experimental Protocols
General Synthesis Methodology
The synthesis of the 6,7-dihydro-5H-pyrrolo[3,4-b]pyridine core often involves multi-component reactions (MCRs), such as the Ugi or Passerini reactions, followed by cyclization steps. These methods offer a high degree of atom economy and allow for the introduction of diverse chemical functionalities.
A plausible synthetic workflow is outlined below. Please note this is a generalized representation and specific reaction conditions would require optimization.
Caption: Generalized workflow for the synthesis of 6,7-Dihydro-5H-pyrrolo[3,4-b]pyridine 2HCl.
Analytical Characterization
Standard analytical techniques are employed to confirm the structure and purity of the synthesized compound.
3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: To determine the number and environment of protons. Expected signals would correspond to the aromatic protons on the pyridine ring and the aliphatic protons on the pyrrolidine ring.
-
¹³C NMR: To identify the number and types of carbon atoms in the molecule.
3.2.2. High-Performance Liquid Chromatography (HPLC)
A reverse-phase HPLC method can be developed for purity assessment. A typical protocol would involve:
-
Column: C18 stationary phase.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile).
-
Detection: UV detection at a wavelength determined by the compound's UV-Vis spectrum.
3.2.3. Mass Spectrometry (MS)
To confirm the molecular weight of the synthesized compound.
Biological Activity and Signaling Pathways
Derivatives of 6,7-Dihydro-5H-pyrrolo[3,4-b]pyridine have been investigated for their potential as therapeutic agents in various diseases, primarily by targeting key signaling pathways.
ATR Kinase Inhibition in Cancer Therapy
Ataxia Telangiectasia and Rad3-related (ATR) kinase is a crucial regulator of the DNA damage response (DDR).[4][5] Inhibition of ATR can lead to synthetic lethality in cancer cells with specific DNA repair defects. Derivatives of the 6,7-dihydro-5H-pyrrolo[3,4-b]pyridine scaffold have been explored as ATR inhibitors.
Caption: Inhibition of the ATR signaling pathway by a pyrrolo[3,4-b]pyridine derivative.
Inhibition of RIPK1-Mediated Necroptosis
Receptor-interacting protein kinase 1 (RIPK1) is a key mediator of necroptosis, a form of programmed cell death implicated in inflammatory diseases. Certain derivatives of the pyrrolo[3,4-b]pyridine core have been identified as potent RIPK1 inhibitors.
Caption: Inhibition of RIPK1-mediated necroptosis by a pyrrolo[3,4-b]pyridine derivative.
Allosteric Modulation of the M4 Muscarinic Acetylcholine Receptor
The M4 muscarinic acetylcholine receptor is a G protein-coupled receptor involved in neurotransmission. Allosteric modulators can fine-tune receptor activity. Some 6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one derivatives have been patented as allosteric modulators of the M4 receptor, with potential applications in neurological and psychiatric disorders.
Caption: Allosteric modulation of the M4 muscarinic acetylcholine receptor.
Safety and Handling
Based on available information, 6,7-Dihydro-5H-pyrrolo[3,4-b]pyridine 2HCl should be handled with care in a laboratory setting. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Work should be conducted in a well-ventilated area or a fume hood. For detailed safety information, consult the material safety data sheet (MSDS) from the supplier.
Conclusion
6,7-Dihydro-5H-pyrrolo[3,4-b]pyridine 2HCl is a valuable chemical entity for the development of novel therapeutic agents. Its core structure is amenable to chemical modifications, allowing for the exploration of a wide range of biological targets. This guide provides a foundational understanding of its properties and potential applications, serving as a starting point for further research and development efforts. As more research is conducted, a more detailed and experimentally verified profile of this compound will undoubtedly emerge.
References
- 1. Emerging strategies for cancer therapy by ATR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. WO2017112719A1 - 6,7-dihydro-5h-pyrrolo[3,4-b]pyridin-5-one allosteric modulators of the m4 muscarinic acetylcholine receptor - Google Patents [patents.google.com]
- 3. Allosteric Modulation of Muscarinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. onclive.com [onclive.com]
In-depth Technical Guide on the Core Mechanism of Action of 6,7-Dihydro-5H-pyrrolo[3,4-b]pyridine dihydrochloride
To the Valued Researcher, Scientist, or Drug Development Professional,
Following a comprehensive review of scientific literature and chemical databases, it has been determined that there is currently no publicly available information detailing the specific mechanism of action for 6,7-Dihydro-5H-pyrrolo[3,4-b]pyridine dihydrochloride. While the core structure of pyrrolo[3,4-b]pyridine is a recognized scaffold in medicinal chemistry, leading to a variety of biologically active derivatives, the specific dihydrochloride salt appears to be primarily documented as a chemical intermediate for synthesis rather than a pharmacologically characterized agent with a known mechanism of action.
The parent compound, 6,7-dihydro-5H-pyrrolo[3,4-b]pyridine, is listed in the PubChem database as a small molecule that has reached Phase II clinical trials for an unspecified investigational indication[1]. However, details regarding the molecular targets, the signaling pathways modulated, or the specific therapeutic area of this investigation are not provided in the available resources.
While a direct analysis of this compound's mechanism of action is not possible due to the absence of data, an examination of its structural analogs provides insight into the potential biological activities that can be derived from the pyrrolo[3,4-b]pyridine core. It is important to note that the functional groups and stereochemistry of these derivatives play a critical role in determining their specific pharmacological profiles.
Biological Activities of Pyrrolo[3,4-b]pyridine Derivatives
Derivatives of the broader pyrrolo[3,4-b]pyridine class have been investigated for a range of therapeutic applications, demonstrating the versatility of this heterocyclic system.
1. Allosteric Modulation of Muscarinic Receptors: Certain derivatives, specifically 6,7-dihydro-5H-pyrrolo[3,4-b]pyridine-5-one compounds, have been identified as allosteric modulators of the M4 muscarinic acetylcholine receptor.[2] These compounds are being explored for their potential in treating various neurological and psychiatric disorders where M4 receptor signaling is implicated.[2]
2. Anticancer Activity: Polysubstituted pyrrolo[3,4-b]pyridin-5-ones have demonstrated cytotoxic effects against several human cervical and breast cancer cell lines, including SiHa, HeLa, CaSki, MDA-MB-231, and MCF-7.[3][4] In silico docking studies for some of these compounds suggest that αβ-tubulin may be a biological target, indicating a potential mechanism involving the disruption of microtubule dynamics, similar to taxane-based chemotherapeutics.[3]
3. Kinase Inhibition: The pyrrolopyridine scaffold is present in compounds designed as kinase inhibitors. For instance, derivatives of the isomeric 1H-pyrrolo[2,3-b]pyridine have been synthesized as inhibitors of phosphodiesterase 4B (PDE4B)[5]. Additionally, 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine derivatives, which share a similar bicyclic core, have been discovered as potent inhibitors of Ataxia telangiectasia and Rad3-related (ATR) kinase, a key regulator in the DNA damage response pathway and a target for cancer therapy.[6][7][8]
4. Antibacterial and Other Activities: The pyrrolo[3,4-b]pyridine skeleton has also been explored for the development of antibacterial agents.[9] Furthermore, isomers such as pyrrolo[3,4-c]pyridine derivatives have shown a wide array of biological activities, including antidiabetic, antimycobacterial, antiviral, and anti-inflammatory properties.[10]
Future Directions
The diverse biological activities of pyrrolo[3,4-b]pyridine derivatives underscore the potential of this scaffold in drug discovery. However, to elucidate the specific mechanism of action of this compound, further research is required. This would involve a series of preclinical studies, including but not limited to:
-
Target Identification and Validation: Utilizing techniques such as affinity chromatography, chemical proteomics, or computational target prediction to identify the primary molecular target(s).
-
In Vitro Pharmacological Profiling: Conducting a broad panel of receptor binding and enzyme inhibition assays to determine the compound's selectivity and potency.
-
Cell-Based Assays: Evaluating the effect of the compound on various cellular processes and signaling pathways in relevant cell lines.
-
Structural Biology: Co-crystallization of the compound with its target protein to understand the binding mode at an atomic level.
Without such dedicated studies, any discussion on the mechanism of action of this compound remains speculative and based on the activities of its more complex derivatives.
Logical Relationship of Pyrrolo[3,4-b]pyridine Scaffold to Biological Targets
The following diagram illustrates the conceptual relationship between the core pyrrolo[3,4-b]pyridine scaffold and the various biological targets that its derivatives have been shown to modulate. This highlights the chemical tractability of the core structure for generating diverse pharmacological agents.
References
- 1. 6,7-dihydro-5H-pyrrolo[3,4-b]pyridine | C7H8N2 | CID 1519416 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. WO2017112719A1 - 6,7-dihydro-5h-pyrrolo[3,4-b]pyridin-5-one allosteric modulators of the m4 muscarinic acetylcholine receptor - Google Patents [patents.google.com]
- 3. Synthesis of Pyrrolo[3,4-b]pyridin-5-ones via Multicomponent Reactions and In Vitro–In Silico Studies Against SiHa, HeLa, and CaSki Human Cervical Carcinoma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of Pyrrolo[3,4-b]pyridin-5-ones via Ugi–Zhu Reaction and In Vitro–In Silico Studies against Breast Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of 6,7-dihydro-5H-pyrrolo[3,4-d] pyrimidine derivatives as a new class of ATR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Discovery of novel 7,7-dimethyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidines as ATR inhibitors based on structure-based drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
An In-depth Technical Guide to Pyrrolo[3,4-b]pyridine Compounds: Discovery, History, and Therapeutic Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrrolo[3,4-b]pyridine core, a nitrogen-containing heterocyclic scaffold also known as 6-azaindole, has emerged as a significant pharmacophore in modern medicinal chemistry. Its unique electronic properties and structural rigidity have made it a privileged scaffold in the design of potent and selective inhibitors of various protein kinases, which are crucial targets in oncology and immunology. This technical guide provides a comprehensive overview of the discovery, historical development, and synthetic evolution of pyrrolo[3,4-b]pyridine compounds. It details key experimental protocols for their synthesis and presents a curated summary of their biological activities, with a focus on their role as kinase inhibitors. Furthermore, this guide visualizes the intricate signaling pathways modulated by these compounds, offering a deeper understanding of their mechanism of action and therapeutic potential.
Discovery and History
The exploration of the pyrrolo[3,4-b]pyridine scaffold is intrinsically linked to the broader field of azaindoles, which are bioisosteres of indole. While the exact first synthesis of the unsubstituted pyrrolo[3,4-b]pyridine remains to be definitively pinpointed in early literature, the foundational work on the closely related azaindole isomers in the mid-20th century paved the way for its investigation. The alternative nomenclature, 6-azaindole, highlights its structural relationship to indole, with a nitrogen atom replacing the C6-H group in the benzene ring. This substitution significantly alters the electron distribution and hydrogen bonding capabilities of the molecule, properties that have been astutely exploited in drug design.
Early synthetic routes to the broader azaindole class of compounds were often multi-step and low-yielding. However, the recognition of their potential as pharmacophores spurred the development of more efficient and versatile synthetic methodologies, leading to the diverse array of substituted pyrrolo[3,4-b]pyridines known today.
Synthetic Methodologies
The synthesis of the pyrrolo[3,4-b]pyridine core has evolved significantly, with modern chemistry offering a range of efficient methods. These can be broadly categorized into classical cyclization reactions and modern multicomponent and cross-coupling strategies.
Classical Cyclization Strategies
-
Fischer Indole Synthesis: This venerable method for indole synthesis has been adapted for the preparation of azaindoles. The reaction involves the acid-catalyzed cyclization of a pyridylhydrazone. While effective for certain substituted precursors, the harsh conditions can limit its applicability to sensitive substrates.
-
[4+1] Cyclization: More recent developments have utilized a formal [4+1] cyclization approach, starting from 3-amino-4-methylpyridines. This method allows for the construction of the pyrrole ring onto the existing pyridine scaffold.[1][2]
Modern Synthetic Methods
-
Palladium-Catalyzed Cross-Coupling Reactions: The advent of palladium catalysis revolutionized the synthesis of complex heterocycles. The Sonogashira coupling, which forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, has been particularly effective. This is often followed by an in-situ cyclization to construct the pyrrolo[3,4-b]pyridine ring system.
-
Multicomponent Reactions (MCRs): MCRs have emerged as a powerful tool for the rapid generation of molecular diversity. The Ugi-Zhu three-component reaction (UZ-3CR) is a notable example that has been extensively used to synthesize polysubstituted pyrrolo[3,4-b]pyridin-5-ones.[3][4][5] This one-pot reaction combines an aldehyde, an amine, and an isocyanide, followed by a cascade process involving an aza-Diels-Alder reaction, to efficiently construct the complex heterocyclic core.[4]
Experimental Protocols
General Protocol for the Synthesis of Pyrrolo[3,4-b]pyridin-5-ones via Ugi-Zhu/Cascade Reaction
This protocol is a generalized procedure based on methodologies reported for the synthesis of various pyrrolo[3,4-b]pyridin-5-one derivatives.[3][4]
Materials:
-
Appropriate aldehyde (1.0 equiv)
-
Appropriate amine (1.0 equiv)
-
Ytterbium(III) triflate (Yb(OTf)₃) (0.03 equiv)
-
Appropriate α-isocyanoacetamide (1.2 equiv)
-
Maleic anhydride (1.2 equiv)
-
Toluene or Chlorobenzene (solvent)
-
Microwave reactor
Procedure:
-
To a microwave reaction vial, add the aldehyde (1.0 equiv) and the amine (1.0 equiv) in the chosen solvent (e.g., toluene or chlorobenzene).
-
Irradiate the mixture in a microwave reactor at 65-80 °C for 5-10 minutes to facilitate imine formation.
-
Add the Lewis acid catalyst, Yb(OTf)₃ (0.03 equiv), and continue microwave irradiation at the same temperature for another 5 minutes.
-
Add the α-isocyanoacetamide (1.2 equiv) to the reaction mixture and continue irradiation for 15-20 minutes to form the 5-aminooxazole intermediate.
-
Finally, add maleic anhydride (1.2 equiv) and continue microwave irradiation at 80-100 °C for 20-30 minutes to initiate the aza-Diels-Alder/N-acylation/decarboxylation/dehydration cascade.
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired pyrrolo[3,4-b]pyridin-5-one.
A generalized workflow for the Ugi-Zhu/Cascade reaction is depicted below:
Caption: Generalized workflow for the Ugi-Zhu/Cascade synthesis.
Biological Activity and Therapeutic Applications
Pyrrolo[3,4-b]pyridine derivatives have demonstrated a wide range of biological activities, with their role as kinase inhibitors being particularly prominent in recent drug discovery efforts.
Kinase Inhibition
The pyrrolo[3,4-b]pyridine scaffold serves as an excellent hinge-binding motif for many protein kinases. By modifying the substituents at various positions of the ring system, researchers have developed potent and selective inhibitors for several important kinase targets.
Aberrant FGFR signaling is implicated in various cancers. Several 1H-pyrrolo[2,3-b]pyridine (a close isomer) derivatives have shown potent inhibitory activity against FGFRs.[6][7] For instance, compound 4h from a reported series exhibited excellent potency against multiple FGFR isoforms.[6]
| Compound | FGFR1 IC₅₀ (nM) | FGFR2 IC₅₀ (nM) | FGFR3 IC₅₀ (nM) | FGFR4 IC₅₀ (nM) | Reference |
| 4h | 7 | 9 | 25 | 712 | [6] |
The NF-κB signaling pathway is a critical regulator of inflammation and immunity, and its dysregulation is linked to cancer and inflammatory diseases. IKKα is a key kinase in the non-canonical NF-κB pathway. Aminoindazole-pyrrolo[2,3-b]pyridine derivatives have been developed as potent and selective IKKα inhibitors.[8][9]
| Compound | IKKα Kᵢ (nM) | IKKβ Kᵢ (nM) | Selectivity (IKKβ/IKKα) | Reference |
| SU1261 | 10 | 680 | 68 | [8] |
| SU1349 | 16 | 3352 | 210 | [8] |
CDK2 and PIM1 are involved in cell cycle progression and are attractive targets for cancer therapy. Pyrazolo[3,4-b]pyridine derivatives have been identified as dual inhibitors of these kinases.
| Compound | CDK2 IC₅₀ (µM) | PIM1 IC₅₀ (µM) | Reference |
| Compound 3 | 0.30 | - | [10] |
| Compound 4 | 0.24 | - | [11] |
| Compound 8 | 0.65 | - | [11] |
TRK fusions are oncogenic drivers in a variety of tumors. Pyrazolo[3,4-b]pyridine derivatives have been synthesized and evaluated as potent TRK inhibitors.[12][13]
| Compound | TRKA IC₅₀ (nM) | TRKB IC₅₀ (nM) | TRKC IC₅₀ (nM) | Reference |
| Larotrectinib (control) | 3.0 | 13 | 0.2 | [12] |
| C03 | 56 | - | - | [12] |
Other Biological Activities
Beyond kinase inhibition, pyrrolo[3,4-b]pyridine derivatives have shown potential as antibacterial and antiviral agents. For example, certain fluorinated pyrrolo[3,4-b]pyridin-5-ones have demonstrated activity against SARS-CoV-2.[14][15]
| Compound | SARS-CoV-2 IC₅₀ (µM) | Assay Conditions | Reference |
| 19d | 6.74 | Early replication (0 h) | [14] |
| 19i | 5.29 | Early replication (1 h) | [14] |
Signaling Pathways
The therapeutic efficacy of pyrrolo[3,4-b]pyridine-based kinase inhibitors stems from their ability to modulate specific intracellular signaling pathways that are often hijacked in disease states.
FGFR Signaling Pathway
The Fibroblast Growth Factor Receptor (FGFR) signaling cascade is crucial for cell proliferation, survival, and migration. Upon ligand binding, FGFRs dimerize and autophosphorylate, leading to the activation of downstream pathways such as the RAS-RAF-MEK-ERK and PI3K-AKT pathways. Pyrrolo[3,4-b]pyridine-based FGFR inhibitors act by competing with ATP for the kinase domain, thereby blocking the phosphorylation cascade and inhibiting downstream signaling.
Caption: Inhibition of the FGFR signaling pathway.
Non-Canonical NF-κB Signaling Pathway
The non-canonical NF-κB pathway is activated by a specific subset of tumor necrosis factor (TNF) receptor superfamily members and leads to the processing of p100 to p52, which then forms a heterodimer with RelB to regulate gene expression. IKKα is the central kinase in this pathway. Pyrrolo[3,4-b]pyridine-based IKKα inhibitors selectively block this pathway, leaving the canonical pathway intact, which is advantageous for minimizing off-target effects.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. Computational studies on structural aspects of pyrazolo[3,4-b]pyridine derivatives as TRKA inhibitors in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of Pyrrolo[3,4-b]pyridin-5-ones via Ugi–Zhu Reaction and In Vitro–In Silico Studies against Breast Carcinoma [mdpi.com]
- 4. Multi-Component Synthesis of New Fluorinated-Pyrrolo[3,4-b]pyridin-5-ones Containing the 4-Amino-7-chloroquinoline Moiety and In Vitro–In Silico Studies Against Human SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of Pyrrolo[3,4-b]pyridin-5-ones via Multicomponent Reactions and In Vitro–In Silico Studies Against SiHa, HeLa, and CaSki Human Cervical Carcinoma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Design and Synthesis of Novel Aminoindazole-pyrrolo[2,3- b]pyridine Inhibitors of IKKα That Selectively Perturb Cellular Non-Canonical NF-κB Signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Molecular docking, DFT and antiproliferative properties of 4-(3,4-dimethoxyphenyl)-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridine as potent anticancer agent with CDK2 and PIM1 inhibition potency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Design, synthesis and biological evaluation of pyrazolo[3,4- b]pyridine derivatives as TRK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
Synonyms for 6,7-Dihydro-5H-pyrrolo[3,4-b]pyridine dihydrochloride
An In-Depth Technical Guide to 6,7-Dihydro-5H-pyrrolo[3,4-b]pyridine dihydrochloride
This technical guide provides comprehensive information on this compound, catering to researchers, scientists, and professionals in drug development. The document details the compound's synonyms, chemical properties, relevant experimental context, and its role within potential therapeutic pathways.
Nomenclature and Synonyms
This compound is known by several alternative names in scientific literature and chemical databases. Proper identification is crucial for accurate research and procurement.
Common Synonyms:
-
5H-Pyrrolo[3,4-b]pyridine, 6,7-dihydro-, dihydrochloride[1]
-
6,7-Dihydro-5h-pyrrolo[3,4-b]pyridine DiHCl[1]
-
6,7-dihydro-5H-pyrrolo[3,4-b] pyridine dihydrochloride[1]
Chemical and Physical Properties
A summary of the key quantitative data for this compound is presented in the table below. These properties are essential for experimental design, formulation, and safety assessments.
| Property | Value | Source(s) |
| CAS Number | 147740-02-1 | [2][3][4][5] |
| Molecular Formula | C₇H₁₀Cl₂N₂ | [2] |
| Molecular Weight | 193.07 g/mol | [2][4] |
| Appearance | Crystalline powder | [4] |
| Purity | ≥97% (Typical) | [4] |
| Boiling Point | 288.9°C at 760 mmHg | |
| Flash Point | 128.5°C | |
| InChIKey | FZBCVKVGLQRBHY-UHFFFAOYSA-N | [2] |
| EC Number | 828-770-0 | [2] |
| Polar Surface Area | 24.9 Ų | [2] |
Experimental Protocols and Synthesis
While specific, detailed synthesis protocols for this compound are proprietary and not extensively published, the synthesis of the core scaffold, particularly the related 6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one, is documented. These syntheses often employ multicomponent reactions, which are highly valued for their efficiency and ability to generate chemical diversity.
One prominent method involves a combination of an Ugi-Zhu three-component reaction (UZ-3CR) followed by a cascade sequence that includes N-acylation, an aza-Diels-Alder cycloaddition, and aromatization.[6] This approach allows for the rapid assembly of the complex polyheterocyclic core.[6] The dihydrochloride salt is typically formed in a final step by treating the free base with hydrochloric acid in a suitable solvent.
Biological Context and Signaling Pathways
The core structure of 6,7-Dihydro-5H-pyrrolo[3,4-b]pyridine is of significant interest in medicinal chemistry. Notably, derivatives such as 6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one are being investigated as allosteric modulators of the M4 muscarinic acetylcholine receptor.[7][8] The M4 receptor, a G-protein coupled receptor (GPCR), is predominantly expressed in the striatum, hippocampus, and cortex, where it plays a critical role in cognitive processes and the modulation of dopamine release.[7][9][10]
Positive allosteric modulators (PAMs) of the M4 receptor are of particular interest as they can enhance the receptor's response to the endogenous neurotransmitter acetylcholine.[9] This mechanism offers a more nuanced approach to receptor modulation compared to direct agonists and is a promising strategy for treating neurological and psychiatric disorders, including Alzheimer's disease and schizophrenia.[7][9][11]
Below is a diagram illustrating the general signaling pathway of the M4 muscarinic acetylcholine receptor.
M4 Muscarinic Acetylcholine Receptor Signaling Pathway
Role in Drug Discovery and Development
Compounds like this compound are typically synthesized and evaluated within a structured drug discovery and development workflow. This process is designed to identify promising lead compounds and rigorously test their safety and efficacy before they can become approved therapies.[12][13][14] The journey from initial concept to a marketable drug is lengthy and complex, often taking over a decade.[12][13]
The general stages of this process are outlined in the workflow diagram below.
General Drug Discovery and Development Workflow
References
- 1. echemi.com [echemi.com]
- 2. 5H,6H,7H-pyrrolo(3,4-b)pyridine dihydrochloride | C7H10Cl2N2 | CID 23503616 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound - 147740-02-1 [popebiotech.com]
- 4. rheniumshop.co.il [rheniumshop.co.il]
- 5. labware-shop.com [labware-shop.com]
- 6. mdpi.com [mdpi.com]
- 7. WO2017107087A1 - 6, 7-dihydro-5h-pyrrolo [3, 4-b] pyridin-5-oneallosteric modulators of the m4 muscarinic acetylcholine receptor - Google Patents [patents.google.com]
- 8. WO2017112719A1 - 6,7-dihydro-5h-pyrrolo[3,4-b]pyridin-5-one allosteric modulators of the m4 muscarinic acetylcholine receptor - Google Patents [patents.google.com]
- 9. Allosteric Modulators of the M4 Muscarinic Acetylcholine Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Allosteric Modulators of the M4 Muscarinic Acetylcholine Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Fine Tuning Muscarinic Acetylcholine Receptor Signaling Through Allostery and Bias - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Drug Discovery Workflow - What is it? [vipergen.com]
- 13. Drug Discovery and Development: A Step-By-Step Process | ZeClinics [zeclinics.com]
- 14. lifesciences.danaher.com [lifesciences.danaher.com]
Predicted Spectroscopic Data for CAS 147740-02-1: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the predicted Nuclear Magnetic Resonance (NMR) and mass spectrometry data for the compound with CAS number 147740-02-1, identified as 5H,6H,7H-pyrrolo[3,4-b]pyridine dihydrochloride. The information herein is intended to support research, drug development, and quality control activities by providing a foundational spectroscopic profile of this molecule.
Chemical Structure and Properties
-
CAS Number: 147740-02-1
-
IUPAC Name: 6,7-dihydro-5H-pyrrolo[3,4-b]pyridine;dihydrochloride[1]
-
Synonyms: 5H,6H,7H-pyrrolo(3,4-b)pyridine dihydrochloride[1]
-
Molecular Weight: 193.07 g/mol [1]
-
Chemical Structure:
(Note: This is a simplified representation of the dihydrochloride salt)
Predicted NMR Spectroscopic Data
The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for the free base form, 6,7-dihydro-5H-pyrrolo[3,4-b]pyridine. The presence of the dihydrochloride salt will likely cause downfield shifts of the signals, particularly for the protons and carbons near the nitrogen atoms, due to protonation.
Predicted ¹H NMR Data
| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| H-2 | ~ 8.3 - 8.5 | Doublet of doublets (dd) | J ≈ 4.5, 1.5 |
| H-3 | ~ 7.2 - 7.4 | Doublet of doublets (dd) | J ≈ 7.5, 4.5 |
| H-4 | ~ 7.6 - 7.8 | Doublet of doublets (dd) | J ≈ 7.5, 1.5 |
| H-5 | ~ 4.0 - 4.2 | Singlet (broad) | - |
| H-7 | ~ 3.8 - 4.0 | Triplet (t) | J ≈ 7.0 |
| H-6 | ~ 3.0 - 3.2 | Triplet (t) | J ≈ 7.0 |
| NH | Variable (broad) | Singlet | - |
Note: Chemical shifts are referenced to tetramethylsilane (TMS). The NH proton signal is often broad and its chemical shift is highly dependent on solvent and concentration.
Predicted ¹³C NMR Data
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| C-2 | ~ 148 - 152 |
| C-3 | ~ 122 - 126 |
| C-4 | ~ 135 - 139 |
| C-4a | ~ 130 - 134 |
| C-5 | ~ 45 - 49 |
| C-6 | ~ 28 - 32 |
| C-7 | ~ 48 - 52 |
| C-7a | ~ 155 - 159 |
Note: Chemical shifts are referenced to tetramethylsilane (TMS).
Predicted Mass Spectrometry Data
The predicted mass spectrum is based on electron ionization (EI), which is a hard ionization technique that often results in significant fragmentation. The molecular ion of the free base (C₇H₈N₂) is expected at m/z 120.
Predicted Key Fragment Ions
| m/z | Proposed Fragment Structure/Loss |
| 120 | [M]⁺ (Molecular ion of free base) |
| 119 | [M-H]⁺ |
| 92 | [M-C₂H₄]⁺ (Loss of ethylene from pyrrolidine ring) |
| 91 | [M-HCN]⁺ (Loss of hydrogen cyanide from pyridine ring) |
| 78 | [C₅H₄N]⁺ (Pyridine ring fragment) |
| 65 | [C₄H₃N]⁺ |
Experimental Protocols
The following are general experimental protocols for acquiring NMR and mass spectrometry data for small organic molecules like CAS 147740-02-1.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or Methanol-d₄). The choice of solvent is critical, especially for the dihydrochloride salt, to ensure solubility. Add a small amount of a reference standard (e.g., TMS) if not already present in the solvent.
-
¹H NMR Acquisition:
-
Use a standard 1D proton pulse program.
-
Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).
-
Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.
-
The relaxation delay should be set to at least 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Use a standard 1D carbon pulse program with proton decoupling.
-
Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-160 ppm).
-
A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
A relaxation delay of 2-5 seconds is recommended.
-
-
Data Processing: Process the acquired free induction decay (FID) by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift scale using the solvent or reference standard signal.
Mass Spectrometry (Electron Ionization)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For volatile compounds, a direct insertion probe or gas chromatography (GC) inlet can be used. The sample will be vaporized in the ion source.
-
Ionization: The gaseous sample molecules are bombarded with a beam of electrons, typically with an energy of 70 eV.[3][4][5][6][7] This causes the molecules to ionize and fragment.
-
Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The separated ions are detected, and a mass spectrum is generated, which plots the relative abundance of ions as a function of their m/z ratio.
Visualization of Analytical Workflow
The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound.
Caption: Workflow for Spectroscopic Analysis of CAS 147740-02-1.
References
- 1. A sample preparation protocol for 1H nuclear magnetic resonance studies of water-soluble metabolites in blood and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. testbook.com [testbook.com]
- 3. Electron Ionization - Creative Proteomics [creative-proteomics.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Mass Spectrometry Ionization Methods [chemistry.emory.edu]
- 6. ELECTRON IONIZTION IN MASS SPECTROSCOPY.PPT [slideshare.net]
- 7. rroij.com [rroij.com]
Navigating the Thermal Landscape of 6,7-Dihydro-5H-pyrrolo[3,4-b]pyridine dihydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide serves as a core resource on the thermochemical properties of 6,7-Dihydro-5H-pyrrolo[3,4-b]pyridine dihydrochloride. While specific experimental thermochemical data for this compound is not publicly available, this document outlines the essential physicochemical characteristics and details the standard experimental protocols required for a comprehensive thermal analysis. The methodologies described herein are fundamental for drug development professionals and researchers to ensure product stability, safety, and quality.
Physicochemical and Computed Properties
A foundational understanding of the physicochemical properties is crucial before undertaking any thermal analysis. The following table summarizes the key identifiers and computed properties for this compound.
| Property | Value | Source |
| IUPAC Name | 6,7-dihydro-5H-pyrrolo[3,4-b]pyridine;dihydrochloride | PubChem[1] |
| Molecular Formula | C₇H₁₀Cl₂N₂ | PubChem[1] |
| Molecular Weight | 193.07 g/mol | PubChem[1] |
| CAS Number | 147740-02-1 | PubChem[1] |
| Appearance | Crystalline powder | Rhenium Shop[2] |
| Purity | 97% | Rhenium Shop[2] |
| Computed XLogP3 | -0.2 | PubChem[3] |
| Computed Topological Polar Surface Area | 24.9 Ų | PubChem[1] |
Experimental Protocols for Thermochemical Analysis
The determination of thermochemical data is critical for understanding the stability, decomposition, and energy content of a compound. The following are detailed methodologies for key experiments.
Differential Scanning Calorimetry (DSC)
Differential Scanning Calorimetry is a fundamental technique used to measure changes in heat flow to a sample compared to a reference as a function of temperature or time. It provides information on melting point, glass transitions, and decomposition temperatures.
Methodology:
-
Sample Preparation: A small amount of the sample (typically 1-5 mg) is accurately weighed and hermetically sealed in an aluminum pan.
-
Instrument Setup: The DSC instrument is calibrated for temperature and enthalpy using a standard reference material, such as indium.
-
Experimental Run: The sample and a reference pan (usually empty) are placed in the DSC cell. The cell is then heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere, typically an inert gas like nitrogen, to prevent oxidative degradation.
-
Data Analysis: The resulting thermogram, a plot of heat flow versus temperature, is analyzed to determine the onset temperature, peak temperature, and enthalpy of thermal events.
Thermogravimetric Analysis (TGA)
Thermogravimetric Analysis measures the change in mass of a sample as a function of temperature or time. It is used to determine the thermal stability and composition of materials.
Methodology:
-
Sample Preparation: A slightly larger sample (typically 5-10 mg) is weighed and placed in a tared TGA pan, often made of platinum or alumina.
-
Instrument Setup: The TGA instrument's balance is tared, and the temperature program is set.
-
Experimental Run: The sample is heated at a controlled rate (e.g., 10 °C/min) in a specific atmosphere (e.g., nitrogen or air).
-
Data Analysis: The TGA curve, which plots mass change versus temperature, is analyzed to identify the temperatures at which mass loss occurs, indicating decomposition or volatilization.
Combustion Calorimetry
Combustion calorimetry is used to determine the standard enthalpy of formation of a compound by measuring the heat released during its complete combustion in a bomb calorimeter.
Methodology:
-
Sample Preparation: A precisely weighed pellet of the sample is placed in a crucible within a combustion bomb. A known amount of a combustion aid, like benzoic acid, may be added if the sample does not combust completely on its own.
-
Bomb Assembly: The bomb is sealed and pressurized with high-purity oxygen.
-
Calorimeter Setup: The bomb is placed in a calorimeter vessel containing a known mass of water. The system is allowed to reach thermal equilibrium.
-
Combustion: The sample is ignited via an electrical fuse. The temperature change of the water is precisely measured.
-
Data Analysis: The heat of combustion is calculated from the temperature rise and the heat capacity of the calorimeter. The standard enthalpy of formation is then derived using Hess's Law.
Summary of Thermochemical Data to be Determined
The following table outlines the key thermochemical parameters that would be obtained for this compound through the experimental protocols described above.
| Parameter | Symbol | Method of Determination | Significance |
| Melting Point | Tₘ | Differential Scanning Calorimetry (DSC) | Purity assessment and physical stability |
| Enthalpy of Fusion | ΔHբᵤₛ | Differential Scanning Calorimetry (DSC) | Energy required for melting |
| Decomposition Temperature | TᏧ | Thermogravimetric Analysis (TGA) | Onset of thermal degradation |
| Heat Capacity | Cₚ | Differential Scanning Calorimetry (DSC) | Heat required to raise temperature |
| Standard Enthalpy of Combustion | ΔH꜀° | Combustion Calorimetry | Energy released upon complete oxidation |
| Standard Enthalpy of Formation | ΔHբ° | Combustion Calorimetry | Energy change upon formation from elements |
While experimental data is paramount, in its absence, computational chemistry methods can provide valuable estimations of thermochemical properties to guide further research and development efforts.
References
Methodological & Application
Synthesis Protocol for 6,7-Dihydro-5H-pyrrolo[3,4-b]pyridine dihydrochloride: An Application Note
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed, three-step synthesis protocol for the preparation of 6,7-Dihydro-5H-pyrrolo[3,4-b]pyridine dihydrochloride, a valuable heterocyclic building block in medicinal chemistry and drug development. The synthesis commences with the formation of 5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione from 2,3-pyridinedicarboxylic acid, followed by the reduction of the cyclic imide using lithium aluminum hydride to yield the free base, 6,7-Dihydro-5H-pyrrolo[3,4-b]pyridine. The final step involves the conversion of the free base to its dihydrochloride salt. This document outlines the detailed experimental procedures, presents key quantitative data in a tabular format, and includes a visual representation of the synthesis workflow.
Introduction
The 6,7-dihydro-5H-pyrrolo[3,4-b]pyridine scaffold is a key structural motif present in a variety of biologically active compounds. Its rigid, bicyclic structure makes it an attractive starting point for the design of novel therapeutic agents targeting a range of biological targets. The dihydrochloride salt form of this compound enhances its solubility and stability, making it particularly suitable for use in pharmaceutical research and development. This protocol details a reliable and reproducible method for the synthesis of this important intermediate.
Synthesis Pathway
The overall synthetic route is depicted in the following scheme:
Caption: Overall synthetic pathway for this compound.
Experimental Protocols
Step 1: Synthesis of 5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione
This procedure outlines the formation of the cyclic imide intermediate from 2,3-pyridinedicarboxylic acid.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 2,3-Pyridinedicarboxylic acid | 167.12 | 167 g | 1.0 |
| Concentrated Ammonia (28%) | 17.03 | 300 mL | - |
| Water (cold) | 18.02 | 500 mL | - |
Procedure:
-
To a 1000 mL three-necked flask equipped with a reflux condenser and a magnetic stirrer, add 167 g (1.0 mol) of 2,3-pyridinedicarboxylic acid and 300 mL of concentrated ammonia (28%).[1]
-
Heat the mixture to reflux at 140 °C with stirring for 6 hours. The reaction mixture will gradually turn dark brown.[1]
-
Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is completely consumed.
-
Cool the reaction mixture to room temperature.
-
Slowly pour the cooled reaction mixture into 500 mL of cold water with continuous stirring. A gray solid will precipitate.[1]
-
Collect the precipitate by vacuum filtration and wash the filter cake with cold water.
-
Dry the solid product in a vacuum oven at 60 °C overnight to yield 5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione as a gray powder.
Expected Yield: 125 g (84%).[1]
Step 2: Synthesis of 6,7-Dihydro-5H-pyrrolo[3,4-b]pyridine (Free Base)
This protocol describes the reduction of the cyclic imide to the corresponding diamine.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione | 148.12 | 14.8 g | 0.1 |
| Lithium Aluminum Hydride (LiAlH₄) | 37.95 | 7.6 g | 0.2 |
| Anhydrous Tetrahydrofuran (THF) | 72.11 | 300 mL | - |
| Water | 18.02 | 7.6 mL | - |
| 15% Sodium Hydroxide Solution | 40.00 | 7.6 mL | - |
| Water | 18.02 | 22.8 mL | - |
| Anhydrous Sodium Sulfate | 142.04 | - | - |
Procedure:
-
In a dry 1000 mL three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, suspend 7.6 g (0.2 mol) of lithium aluminum hydride (LiAlH₄) in 150 mL of anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere.
-
In a separate beaker, dissolve 14.8 g (0.1 mol) of 5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione in 150 mL of anhydrous THF. Gentle heating may be required to facilitate dissolution.
-
Slowly add the solution of the imide to the LiAlH₄ suspension via the dropping funnel. An exothermic reaction will occur. Maintain the reaction temperature below 30 °C using an ice bath.
-
After the addition is complete, heat the reaction mixture to reflux for 8 hours.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Quench the reaction by the sequential and dropwise addition of 7.6 mL of water, 7.6 mL of 15% aqueous sodium hydroxide solution, and 22.8 mL of water.
-
Stir the resulting mixture at room temperature for 30 minutes.
-
Filter the granular precipitate of aluminum salts and wash it thoroughly with THF.
-
Combine the filtrate and washings, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain 6,7-Dihydro-5H-pyrrolo[3,4-b]pyridine as a solid.
Expected Yield: Approximately 70-80% (based on typical LiAlH₄ reductions of imides).
Step 3: Synthesis of this compound
This final step details the conversion of the free base to its stable dihydrochloride salt.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 6,7-Dihydro-5H-pyrrolo[3,4-b]pyridine | 120.15 | 12.0 g | 0.1 |
| Diethyl Ether | 74.12 | 200 mL | - |
| 2M HCl in Diethyl Ether | - | ~110 mL | ~0.22 |
Procedure:
-
Dissolve 12.0 g (0.1 mol) of 6,7-Dihydro-5H-pyrrolo[3,4-b]pyridine in 100 mL of diethyl ether.
-
With stirring, slowly add approximately 110 mL of a 2M solution of hydrogen chloride in diethyl ether.
-
A white precipitate will form immediately.
-
Continue stirring for 30 minutes at room temperature.
-
Collect the precipitate by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under vacuum to afford this compound.
Expected Yield: Quantitative.
Data Summary
| Step | Product | Starting Material | Reagents | Solvent | Reaction Time | Temperature (°C) | Yield (%) |
| 1 | 5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione | 2,3-Pyridinedicarboxylic acid | Conc. NH₃ | - | 6 h | 140 | 84 |
| 2 | 6,7-Dihydro-5H-pyrrolo[3,4-b]pyridine | 5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione | LiAlH₄ | THF | 8 h | Reflux | ~70-80 |
| 3 | This compound | 6,7-Dihydro-5H-pyrrolo[3,4-b]pyridine | HCl in Ether | Diethyl Ether | 0.5 h | Room Temp. | Quantitative |
Experimental Workflow
Caption: Detailed workflow for the synthesis of this compound.
Safety Precautions
-
Lithium aluminum hydride (LiAlH₄) is a highly reactive and flammable solid. It reacts violently with water and protic solvents. All manipulations should be carried out under an inert atmosphere (nitrogen or argon) in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn.
-
Concentrated ammonia is corrosive and has a pungent odor. Handle it in a fume hood.
-
Anhydrous solvents are required for the reduction step. Ensure solvents are properly dried before use.
-
The quenching of the LiAlH₄ reaction is highly exothermic and generates hydrogen gas. Perform the quenching slowly and with adequate cooling.
Conclusion
This application note provides a comprehensive and detailed protocol for the synthesis of this compound. The described three-step procedure is robust and scalable, offering a reliable method for obtaining this valuable building block for applications in drug discovery and development. The clear presentation of experimental details, data, and workflows is intended to facilitate the successful implementation of this synthesis by researchers in the field.
References
Application Notes and Protocols: The Strategic Use of 6,7-Dihydro-5H-pyrrolo[3,4-b]pyridine Dihydrochloride in Moxifloxacin Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Moxifloxacin is a fourth-generation synthetic fluoroquinolone antibiotic, distinguished by its broad-spectrum activity against both Gram-positive and Gram-negative bacteria.[1] Its bactericidal action stems from the inhibition of DNA gyrase (topoisomerase II) and topoisomerase IV, enzymes crucial for bacterial DNA replication, transcription, repair, and recombination.[1] The molecular architecture of moxifloxacin features a fluoroquinolonic core and a C-7 side chain, (4aS,7aS)-octahydro-1H-pyrrolo[3,4-b]pyridine, which significantly enhances its efficacy and pharmacokinetic profile.[2] The synthesis of this key bicyclic amine intermediate, often handled as its more stable dihydrochloride salt, 6,7-Dihydro-5H-pyrrolo[3,4-b]pyridine dihydrochloride, is a critical step in the manufacturing of moxifloxacin. These application notes provide detailed protocols and data for the utilization of this intermediate in the synthesis of moxifloxacin.
Role of this compound
This compound serves as a stable, crystalline precursor to the reactive (4aS,7aS)-octahydro-1H-pyrrolo[3,4-b]pyridine free base. The dihydrochloride form offers advantages in terms of handling, storage, and purity. In the synthesis of moxifloxacin, the dihydrochloride is typically neutralized in situ or in a separate step to liberate the free amine, which then undergoes a nucleophilic aromatic substitution reaction with the fluoroquinolone core, typically 1-cyclopropyl-6,7-difluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid or a derivative thereof.
Experimental Protocols
Protocol 1: Synthesis of (4aS,7aS)-Octahydro-1H-pyrrolo[3,4-b]pyridine (Free Base) from this compound
This protocol outlines the liberation of the free amine from its dihydrochloride salt, a necessary prerequisite for the subsequent coupling reaction.
Materials:
-
This compound
-
Sodium hydroxide (NaOH) solution (e.g., 5% or 10%)
-
Water
-
Organic solvent for extraction (e.g., Chloroform (CHCl3) or Ethyl Acetate)
-
Anhydrous sodium sulfate (Na2SO4)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve a known quantity of this compound in water in a round-bottom flask.
-
Cool the solution in an ice bath.
-
Slowly add a sodium hydroxide solution dropwise with stirring, monitoring the pH to adjust it to approximately 10.
-
Stir the mixture at room temperature for 30 minutes.
-
Transfer the aqueous solution to a separatory funnel and extract the aqueous layer multiple times (e.g., 3x) with a suitable organic solvent like chloroform or ethyl acetate.
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the (4aS,7aS)-octahydro-1H-pyrrolo[3,4-b]pyridine free base as an oil or low-melting solid.
Protocol 2: Synthesis of Moxifloxacin via Coupling of Fluoroquinolone Core with (4aS,7aS)-Octahydro-1H-pyrrolo[3,4-b]pyridine
This protocol details the crucial coupling step to form the final moxifloxacin molecule.
Materials:
-
1-cyclopropyl-6,7-difluoro-8-methoxy-4-oxo-1,4-dihydro-3-quinolinecarboxylic acid
-
(4aS,7aS)-octahydro-1H-pyrrolo[3,4-b]pyridine (from Protocol 1)
-
Anhydrous solvent (e.g., Dimethyl sulfoxide (DMSO), Acetonitrile)
-
Base (e.g., Triethylamine, Magnesium hydroxide) (optional, depending on the specific patented process)
-
Reaction vessel (e.g., three-necked flask) equipped with a condenser, thermometer, and nitrogen inlet
-
Heating mantle
-
Magnetic stirrer
Procedure:
-
To a reaction vessel, add 1-cyclopropyl-6,7-difluoro-8-methoxy-4-oxo-1,4-dihydro-3-quinolinecarboxylic acid and the chosen anhydrous solvent.
-
Add the (4aS,7aS)-octahydro-1H-pyrrolo[3,4-b]pyridine.
-
If required by the specific method, add a base such as triethylamine.
-
Heat the reaction mixture to a specified temperature (e.g., 65-70 °C or reflux) under a nitrogen atmosphere.[3]
-
Monitor the reaction progress by a suitable technique (e.g., HPLC or TLC). The reaction is typically stirred for several hours (e.g., 6-8 hours).[3]
-
Upon completion, cool the reaction mixture to room temperature.
-
Add water to precipitate the crude moxifloxacin.
-
Stir the suspension for a period (e.g., 2 hours) to ensure complete precipitation.[3]
-
Collect the solid product by filtration.
-
Wash the collected solid with water and then dry it under vacuum at an elevated temperature (e.g., 75 °C) to obtain moxifloxacin.[3]
Data Presentation
Table 1: Summary of a Representative Moxifloxacin Synthesis Reaction
| Parameter | Value | Reference |
| Starting Fluoroquinolone | 1-cyclopropyl-6,7-difluoro-8-methoxy-4-oxo-1,4-dihydro-3-quinolinecarboxylic acid | [3] |
| Amine Intermediate | (4aS,7aS)-octahydro-1H-pyrrolo[3,4-b]pyridine | [3] |
| Solvent | Dimethyl sulfoxide (DMSO) | [3] |
| Reaction Temperature | 65-70 °C | [3] |
| Reaction Time | 6-8 hours | [3] |
| Yield | 89.7% | [3] |
| Purity (HPLC) | 98% | [3] |
| Chiral Impurity ((R,R)-isomer) | 3-5% | [3] |
Visualizations
Moxifloxacin Synthesis Workflow
Caption: Workflow for Moxifloxacin Synthesis.
Conclusion
The use of this compound as a stable precursor for the key bicyclic amine side chain is a well-established and efficient strategy in the synthesis of moxifloxacin. The protocols provided herein, derived from patented and published literature, offer a robust framework for researchers and drug development professionals. Careful control of reaction conditions during the neutralization and subsequent coupling steps is paramount to achieving high yields and purity of the final active pharmaceutical ingredient. Further optimization of these steps may be possible depending on the desired scale and purity requirements.
References
Applications of 6,7-Dihydro-5H-pyrrolo[3,4-b]pyridine Dihydrochloride in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The bicyclic scaffold, 6,7-Dihydro-5H-pyrrolo[3,4-b]pyridine, serves as a versatile building block in medicinal chemistry, enabling the synthesis of a diverse range of compounds with significant therapeutic potential. Its rigid structure and amenability to substitution at various positions have made it a privileged core for the development of potent and selective modulators of key biological targets. This document provides detailed application notes and experimental protocols for the use of 6,7-Dihydro-5H-pyrrolo[3,4-b]pyridine dihydrochloride and its derivatives in the discovery of novel inhibitors of Ataxia Telangiectasia and Rad3-related (ATR) kinase, Receptor-Interacting Protein Kinase 1 (RIPK1), and as allosteric modulators of the M4 Muscarinic Acetylcholine Receptor.
ATR Kinase Inhibitors for Cancer Therapy
Application Note: Derivatives of the 6,7-dihydro-5H-pyrrolo[3,4-b]pyridine scaffold have emerged as potent inhibitors of ATR kinase, a critical enzyme in the DNA Damage Response (DDR) pathway.[1] ATR is activated by single-stranded DNA breaks and replication stress, common features of cancer cells.[1] Inhibition of ATR can lead to synthetic lethality in tumors with defects in other DDR proteins, such as ATM, making it an attractive target for cancer therapy.[2] Compounds based on this scaffold have demonstrated low nanomolar to sub-nanomolar inhibitory activity against ATR kinase.[3][4]
Quantitative Data Summary:
| Compound ID | Scaffold | Target | IC50 (µM) | Cell Line (Deficiency) | Reference |
| 5g | 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine | ATR Kinase | 0.007 | - | [3][5] |
| 48f | 7,7-dimethyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine | ATR Kinase | 0.0030 | LoVo, SW620, OVCAR-3 (ATM) | [4] |
| SKLB-197 | Fused pyrimidine | ATR Kinase | 0.013 | - | [4] |
| 34 | Thieno[3,2-d]pyrimidine | ATR Kinase | 0.0015 | LoVo, HT-29 | [3] |
Experimental Protocol: In Vitro ATR Kinase Inhibition Assay (HTRF)
This protocol outlines a Homogeneous Time-Resolved Fluorescence (HTRF) assay to determine the in vitro potency of compounds against ATR kinase.
Materials:
-
Recombinant human ATR kinase
-
Biotinylated peptide substrate (e.g., biotin-p53)
-
ATP
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM DTT, 0.01% Tween-20)
-
Test compounds (dissolved in DMSO)
-
HTRF detection reagents (e.g., Streptavidin-XL665 and a phosphorylation-specific antibody labeled with Europium cryptate)
-
384-well low-volume microplates
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 384-well plate, add 2 µL of the compound dilutions.
-
Add 4 µL of a solution containing the ATR enzyme and the biotinylated peptide substrate in kinase reaction buffer.
-
Initiate the kinase reaction by adding 4 µL of ATP solution in kinase reaction buffer.
-
Incubate the plate at room temperature for 60 minutes.
-
Stop the reaction by adding 10 µL of the HTRF detection reagent mix.
-
Incubate for 60 minutes at room temperature to allow for signal development.
-
Read the plate on an HTRF-compatible reader (excitation at 320 nm, emission at 620 nm and 665 nm).
-
Calculate the HTRF ratio and determine the IC50 values by fitting the data to a four-parameter logistic equation.
Signaling Pathway:
RIPK1 Inhibitors for Inflammatory Diseases
Application Note: The 6,7-dihydro-5H-pyrrolo[3,4-b]pyridine scaffold has been utilized to develop inhibitors of Receptor-Interacting Protein Kinase 1 (RIPK1), a key mediator of necroptosis, a form of programmed necrotic cell death.[6] Necroptosis is implicated in the pathophysiology of various inflammatory and neurodegenerative diseases.[6] By inhibiting the kinase activity of RIPK1, these compounds can block the downstream signaling cascade that leads to necroptotic cell death, offering a promising therapeutic strategy for these conditions.
Quantitative Data Summary:
| Compound ID | Scaffold | Target | Assay | Activity | Reference |
| 26 | 6,7-dihydro-5H-pyrrolo[1,2-b][6][7][8]triazole | RIPK1 | Anti-necroptotic activity | Potent in human and mouse cells | [6][9] |
Experimental Protocol: In Vitro RIPK1 Kinase Inhibition Assay (Radiometric)
This protocol describes a radiometric assay to measure the inhibition of RIPK1 kinase activity.
Materials:
-
Recombinant human RIPK1
-
Myelin Basic Protein (MBP) as a substrate
-
[γ-32P]ATP
-
Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT)
-
Test compounds (dissolved in DMSO)
-
P81 phosphocellulose paper
-
Scintillation counter and scintillation fluid
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a reaction tube, combine the kinase reaction buffer, RIPK1 enzyme, and the test compound.
-
Pre-incubate for 10 minutes at room temperature.
-
Initiate the reaction by adding a mixture of MBP and [γ-32P]ATP.
-
Incubate the reaction at 30°C for 30 minutes.
-
Stop the reaction by spotting an aliquot of the reaction mixture onto P81 phosphocellulose paper.
-
Wash the P81 paper three times with 0.75% phosphoric acid to remove unincorporated [γ-32P]ATP.
-
Wash once with acetone and let the paper air dry.
-
Place the dried paper in a scintillation vial with scintillation fluid.
-
Measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition and determine the IC50 values.
Signaling Pathway:
M4 Muscarinic Acetylcholine Receptor Positive Allosteric Modulators (PAMs)
Application Note: 6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one derivatives have been identified as positive allosteric modulators (PAMs) of the M4 muscarinic acetylcholine receptor.[2][10] The M4 receptor, a Gi/o-coupled GPCR, is a promising target for the treatment of neuropsychiatric disorders such as schizophrenia.[11] M4 PAMs do not directly activate the receptor but enhance the affinity and/or efficacy of the endogenous ligand, acetylcholine. This approach offers the potential for a more refined modulation of receptor activity with a lower risk of side effects compared to orthosteric agonists.
Quantitative Data Summary:
| Compound ID | Scaffold | Target | Assay | EC50 (nM) | Emax (%) | Reference |
| ML253 | 3-amino-thieno[2,3-b]pyridine-2-carboxamide | M4 Receptor (human) | Functional | 56 | - | [12] |
| ML253 | 3-amino-thieno[2,3-b]pyridine-2-carboxamide | M4 Receptor (rat) | Functional | 176 | - | [12] |
| A9 | Biphenyl | M4 Receptor | Functional | 513 | - | [11] |
Experimental Protocol: M4 Receptor Functional Assay (cAMP Assay)
This protocol describes a cell-based assay to measure the effect of M4 PAMs on acetylcholine-mediated inhibition of cAMP production.
Materials:
-
CHO or HEK293 cells stably expressing the human M4 receptor
-
Cell culture medium
-
Forskolin
-
Acetylcholine
-
Test compounds (dissolved in DMSO)
-
cAMP detection kit (e.g., HTRF, AlphaLISA, or ELISA-based)
-
96-well or 384-well cell culture plates
Procedure:
-
Seed the M4-expressing cells in a suitable microplate and culture overnight.
-
Remove the culture medium and replace it with assay buffer.
-
Add the test compounds at various concentrations and incubate for a pre-determined time (e.g., 30 minutes).
-
Add a sub-maximal concentration of acetylcholine (e.g., EC20) to all wells except the basal and forskolin-only controls.
-
Add forskolin to all wells (except the basal control) to stimulate adenylyl cyclase and induce cAMP production.
-
Incubate for 30 minutes at 37°C.
-
Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP detection kit.
-
Calculate the potentiation of the acetylcholine response by the PAMs and determine their EC50 values.
Signaling Pathway:
Synthesis of the 6,7-Dihydro-5H-pyrrolo[3,4-b]pyridine Scaffold
Application Note: A key synthetic route to access the pyrrolo[3,4-b]pyridin-5-one core, a common precursor to many active derivatives, is the Ugi-Zhu three-component reaction (UZ-3CR).[7][8][13] This multicomponent reaction allows for the rapid assembly of the core structure from simple starting materials, offering high atom economy and the ability to generate diverse libraries of compounds for screening.[7][8][13]
Experimental Protocol: Ugi-Zhu Three-Component Reaction for Pyrrolo[3,4-b]pyridin-5-one Synthesis
This protocol provides a general procedure for the synthesis of pyrrolo[3,4-b]pyridin-5-ones.
Materials:
-
An appropriate aldehyde
-
An appropriate primary amine
-
An α-isocyanoacetamide
-
Maleic anhydride
-
Ytterbium(III) triflate (Yb(OTf)3) as a catalyst
-
Toluene as a solvent
-
Microwave reactor
Procedure:
-
In a microwave reaction vial, combine the aldehyde (1.0 equiv.) and the amine (1.0 equiv.) in toluene.
-
Heat the mixture under microwave irradiation (e.g., 65°C, 100 W) for 5 minutes to form the imine intermediate.
-
Add the Lewis acid catalyst, Yb(OTf)3 (e.g., 0.03 equiv.), and continue heating for another 5 minutes.
-
Add the α-isocyanoacetamide (1.2 equiv.) and maleic anhydride.
-
Seal the vial and continue the reaction under microwave irradiation until completion (monitored by TLC or LC-MS).
-
Upon completion, cool the reaction mixture and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired pyrrolo[3,4-b]pyridin-5-one.
Experimental Workflow:
References
- 1. mdpi.com [mdpi.com]
- 2. WO2017112719A1 - 6,7-dihydro-5h-pyrrolo[3,4-b]pyridin-5-one allosteric modulators of the m4 muscarinic acetylcholine receptor - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of 6,7-dihydro-5H-pyrrolo[3,4-d] pyrimidine derivatives as a new class of ATR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, synthesis, and structure–activity relationship studies of 6,7-dihydro-5H-pyrrolo[1,2-b][1,2,4]triazole derivatives as necroptosis inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of Pyrrolo[3,4-b]pyridin-5-ones via Ugi–Zhu Reaction and In Vitro–In Silico Studies against Breast Carcinoma | MDPI [mdpi.com]
- 8. Synthesis of bis-furyl-pyrrolo[3,4-b]pyridin-5-ones via Ugi–Zhu reaction and in vitro activity assays against human SARS-CoV-2 and in silico studies on its main proteins - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Design, synthesis, and structure-activity relationship studies of 6,7-dihydro-5 H-pyrrolo[1,2- b][1,2,4]triazole derivatives as necroptosis inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. WO2017107087A1 - 6, 7-dihydro-5h-pyrrolo [3, 4-b] pyridin-5-oneallosteric modulators of the m4 muscarinic acetylcholine receptor - Google Patents [patents.google.com]
- 11. Design, synthesis, and pharmacological evaluation of novel M4 muscarinic receptor positive allosteric modulators for schizophrenia treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Discovery of a selective M₄ positive allosteric modulator based on the 3-amino-thieno[2,3-b]pyridine-2-carboxamide scaffold: development of ML253, a potent and brain penetrant compound that is active in a preclinical model of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for M4 Muscarinic Acetylcholine Receptor Allosteric Modulators
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to understanding and characterizing M4 muscarinic acetylcholine receptor (M4R) positive allosteric modulators (PAMs). This document includes a summary of quantitative data for key M4 PAMs, detailed protocols for essential in vitro and in vivo experiments, and visualizations of relevant signaling pathways and experimental workflows.
Introduction to M4 Muscarinic Allosteric Modulators
The M4 muscarinic acetylcholine receptor, a G protein-coupled receptor (GPCR), is a promising therapeutic target for neuropsychiatric disorders such as schizophrenia.[1][2] Unlike orthosteric agonists that directly activate the receptor, positive allosteric modulators bind to a distinct site on the receptor, enhancing the effect of the endogenous ligand, acetylcholine (ACh).[2] This modulatory approach offers the potential for a more nuanced and safer pharmacological profile.[2] M4 PAMs have demonstrated efficacy in preclinical models by modulating dopamine signaling, suggesting their potential to address both positive and cognitive symptoms of schizophrenia.[3][4]
Data Presentation: Quantitative Properties of M4 PAMs
The following tables summarize key in vitro pharmacological data for several well-characterized M4 PAMs. These values are essential for comparing the potency, affinity, and cooperativity of different modulators.
Table 1: In Vitro Potency and Efficacy of M4 PAMs
| Compound | Assay Type | Species | EC₅₀ (nM) | Fold Shift of ACh Potency | Reference |
| LY2119620 | GTPγS Binding | Human | - | - | [1][2] |
| LY2033298 (LY298) | pERK1/2 Signaling | Human | - | ~400 | [5][6] |
| VU0467154 (VU154) | pERK1/2 Signaling | Human | - | 40 | [5][6] |
| VU0152100 | Calcium Mobilization | Rat | 380 ± 93 | - | [3] |
| VU0467154 | - | - | Low nanomolar | - | [7] |
| VU6004256 | - | - | Low nanomolar | - | [7] |
| VU6008677 | - | Human | Low nanomolar | - | [8] |
| VU6016235 | - | Human/Rat | Low nanomolar | - | [9] |
Table 2: Binding Affinities and Cooperativity of M4 PAMs
| Compound | Parameter | Species | Value | Reference |
| LY2033298 (LY298) | pKB | Human | 5.65 ± 0.07 | [5][6] |
| VU0467154 (VU154) | pKB | Human | 5.83 ± 0.12 | [5][6] |
M4 Receptor Signaling Pathways
M4 receptors primarily couple to Gαi/o proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[10] This canonical pathway modulates neuronal excitability and neurotransmitter release.[10] However, M4 receptor activation can also engage other signaling cascades, highlighting the complexity of its downstream effects.
References
- 1. researchgate.net [researchgate.net]
- 2. [PDF] Characterization of the Novel Positive Allosteric Modulator, LY2119620, at the Muscarinic M2 and M4 Receptors | Semantic Scholar [semanticscholar.org]
- 3. Antipsychotic Drug-Like Effects of the Selective M4 Muscarinic Acetylcholine Receptor Positive Allosteric Modulator VU0152100 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cognitive enhancement and antipsychotic-like activity following repeated dosing with the selective M4 PAM VU0467154 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacological hallmarks of allostery at the M4 muscarinic receptor elucidated through structure and dynamics | eLife [elifesciences.org]
- 6. Pharmacological hallmarks of allostery at the M4 muscarinic receptor elucidated through structure and dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. discovery.researcher.life [discovery.researcher.life]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. benchchem.com [benchchem.com]
Application Notes & Protocols for the Analysis of Pyrrolopyridine Derivatives by HPLC and TLC
Audience: Researchers, scientists, and drug development professionals.
Introduction: Pyrrolopyridines are a significant class of nitrogen-containing heterocyclic compounds. Their structural scaffold is present in various biologically active molecules, including kinase inhibitors for cancer therapy and antiviral agents.[1] The development and synthesis of novel pyrrolopyridine derivatives necessitate robust and reliable analytical methods to determine purity, monitor reaction progress, and perform quantitative analysis. High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are two of the most powerful and commonly employed techniques for these purposes. This document provides detailed protocols and application notes for the analysis of pyrrolopyridine derivatives.
Part 1: High-Performance Liquid Chromatography (HPLC)
HPLC is an indispensable tool for the separation, identification, and quantification of pyrrolopyridine derivatives. Reversed-phase (RP-HPLC) is the most common mode used, employing a nonpolar stationary phase and a polar mobile phase.
General Principles of RP-HPLC for Pyrrolopyridine Derivatives
In RP-HPLC, separation is based on the hydrophobic interactions between the analytes and the stationary phase (typically C18 or C8). Less polar compounds interact more strongly with the stationary phase and thus have longer retention times. The polarity of pyrrolopyridine derivatives can be modulated by the mobile phase composition.[2]
Key factors influencing separation include:
-
Mobile Phase Composition: The ratio of organic solvent (e.g., acetonitrile, methanol) to aqueous buffer is critical. Increasing the organic modifier content decreases the retention time of analytes.[3]
-
pH of Mobile Phase: Pyrrolopyridine derivatives contain basic nitrogen atoms that can be protonated at low pH.[4] Adjusting the pH of the aqueous portion of the mobile phase can significantly alter the retention times and peak shapes of these compounds.[3] For basic analytes, adding modifiers like formic acid or using columns designed for such compounds can prevent peak tailing.[4]
-
Stationary Phase: Octadecyl (C18) silane columns are widely used and offer excellent hydrophobicity for retaining a broad range of pyrrolopyridine derivatives.[5]
Experimental Protocol: RP-HPLC Method
This protocol provides a general starting point for the analysis of novel pyrrolopyridine derivatives. Optimization will likely be required based on the specific properties of the analyte.
Objective: To determine the purity and quantify the concentration of a pyrrolopyridine derivative.
Apparatus and Materials:
-
HPLC system with UV-Vis or Diode Array Detector (DAD)
-
Analytical column: C18, 250 mm x 4.6 mm, 5 µm particle size
-
Solvents: HPLC grade acetonitrile, methanol, and water
-
Additives: Formic acid (FA) or trifluoroacetic acid (TFA)
-
Volumetric flasks, pipettes, and autosampler vials
-
Analytical balance
-
Syringe filters (0.22 or 0.45 µm)
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Degas both mobile phases by sonication or vacuum filtration.
-
-
Standard Solution Preparation:
-
Accurately weigh approximately 5 mg of the pyrrolopyridine reference standard.
-
Dissolve in a suitable solvent (e.g., methanol or a mixture of mobile phase components) in a 50 mL volumetric flask to create a stock solution of ~100 µg/mL.
-
Perform serial dilutions to prepare a series of calibration standards (e.g., 5, 10, 25, 50, 75 µg/mL).
-
-
Sample Preparation:
-
Prepare sample solutions at a concentration within the linear range of the calibration curve.
-
Filter all solutions through a 0.22 µm syringe filter before injection to protect the column.
-
-
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm
-
Flow Rate: 1.0 mL/min[6]
-
Injection Volume: 10-20 µL
-
Detection Wavelength: Scan for maximum absorbance using a DAD, or select a common wavelength such as 239 nm or 272 nm.[6][9]
-
Elution Mode: A gradient elution is often effective for separating compounds with a range of polarities.[10]
-
Start with 5-10% B for 1-2 minutes.
-
Linearly increase to 90-95% B over 10-15 minutes.
-
Hold at 90-95% B for 2-3 minutes.
-
Return to initial conditions and equilibrate for 5 minutes before the next injection.
-
-
-
Data Analysis:
-
Identify the peak corresponding to the pyrrolopyridine derivative based on its retention time.
-
Construct a calibration curve by plotting the peak area against the concentration of the standard solutions.
-
Determine the concentration of the analyte in the sample solution by interpolation from the calibration curve.
-
Calculate purity by the area normalization method (Peak Area of Analyte / Total Peak Area) x 100%.
-
Quantitative Data Summary
The following table provides example chromatographic data for a series of hypothetical pyrrolopyridine derivatives analyzed under the conditions described above.
| Compound ID | Substitution Pattern | Retention Time (Rt) (min) | Peak Area (arbitrary units) @ 25 µg/mL | Purity (%) |
| PYR-001 | Unsubstituted Core | 8.52 | 1,250,400 | >99 |
| PYR-002 | 4-Chloro-phenyl | 10.25 | 1,198,600 | 98.5 |
| PYR-003 | 3-Methoxy-benzyl | 9.78 | 1,310,200 | 99.2 |
| PYR-004 | 2-Methyl-piperidinyl | 7.14 | 1,450,900 | 97.8 |
Part 2: Thin-Layer Chromatography (TLC)
TLC is a rapid, simple, and inexpensive technique used for monitoring reaction progress, identifying compounds, and determining the appropriate solvent system for column chromatography.[11][12]
General Principles of TLC for Pyrrolopyridine Derivatives
For normal-phase TLC, a polar stationary phase (typically silica gel) and a less polar mobile phase are used.[12] The separation is based on the principle of adsorption. Polar compounds adsorb more strongly to the silica gel and thus travel a shorter distance up the plate, resulting in a lower Retention Factor (Rf).[13]
The choice of the mobile phase (eluent) is the most critical parameter for achieving good separation.[13]
-
Non-polar compounds will have high Rf values in non-polar solvents.
-
Polar compounds require more polar solvents to move from the baseline.[13]
-
For basic nitrogen-containing compounds like pyrrolopyridines, adding a small amount of a basic modifier like triethylamine (Et3N) or ammonia to the mobile phase can improve peak shape and prevent streaking.[13]
Experimental Protocol: TLC Method
Objective: To monitor the progress of a chemical reaction involving a pyrrolopyridine derivative.
Apparatus and Materials:
-
TLC plates (e.g., Silica Gel 60 F254)
-
TLC developing chamber
-
Capillary tubes for spotting
-
Mobile phase solvents (e.g., ethyl acetate, hexanes, dichloromethane, methanol)
-
Triethylamine (optional)
-
UV lamp (254 nm and 366 nm)
-
Staining solution (e.g., potassium permanganate) if compounds are not UV-active.
Procedure:
-
Plate Preparation:
-
Using a pencil, lightly draw a starting line (origin) about 1 cm from the bottom of the TLC plate.
-
-
Mobile Phase Selection & Preparation:
-
Start with a common solvent system like 1:1 Ethyl Acetate/Hexanes.[13]
-
If the spots do not move from the origin, increase the polarity (e.g., 100% Ethyl Acetate or 5% Methanol/Dichloromethane).[14]
-
If the spots run with the solvent front, decrease the polarity (e.g., 20% Ethyl Acetate/Hexanes).
-
Prepare the chosen mobile phase and pour it into the developing chamber to a depth of about 0.5 cm. Place a piece of filter paper in the chamber to ensure saturation.[15] Close the chamber and let it equilibrate.
-
-
Spotting:
-
Dissolve small amounts of your starting material, co-reagents, and reaction mixture in a volatile solvent.
-
Using a capillary tube, apply a small spot of each solution onto the origin. It is common to spot the starting material, a co-spot (starting material and reaction mixture in the same spot), and the reaction mixture in separate lanes.
-
-
Development:
-
Carefully place the spotted TLC plate into the equilibrated chamber. Ensure the solvent level is below the origin.[12]
-
Allow the solvent to travel up the plate by capillary action.[12]
-
Remove the plate when the solvent front is about 1 cm from the top. Immediately mark the solvent front with a pencil.[12]
-
-
Visualization:
-
Allow the plate to dry completely.
-
Visualize the spots under a UV lamp (compounds with a chromophore will appear as dark spots at 254 nm).
-
Circle the visible spots with a pencil.
-
-
Data Analysis:
-
Calculate the Rf value for each spot:
-
Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)
-
-
Compare the Rf values of the spots in the reaction mixture lane to the starting material to assess the reaction's progress. The appearance of new spots and the disappearance of starting material indicate the reaction is proceeding.
-
Quantitative Data Summary
The following table shows example Rf values for a hypothetical reaction to synthesize a pyrrolopyridine derivative, illustrating how TLC can be used to monitor its progress.
| Compound | Mobile Phase (EtOAc:Hexanes) | Rf Value | UV Visualization (254 nm) |
| Starting Material (Amine) | 1:1 | 0.65 | Active |
| Starting Material (Halide) | 1:1 | 0.80 | Active |
| Pyrrolopyridine Product | 1:1 | 0.40 | Active |
| Reaction Mixture @ 1 hr | 1:1 | 0.80, 0.65, 0.40 | All spots visible |
| Reaction Mixture @ 4 hr | 1:1 | 0.40 (major), 0.65 (faint) | Product spot is intense, amine spot is faint |
Part 3: Visualizations
Experimental Workflow
The following diagram illustrates a typical workflow for the analysis of newly synthesized pyrrolopyridine derivatives.
Signaling Pathway Inhibition
Pyrrolopyridine derivatives are often designed as kinase inhibitors.[16][17] The diagram below shows a simplified, hypothetical signaling pathway where a pyrrolopyridine derivative inhibits a key Janus Kinase (JAK), thereby blocking the downstream STAT signaling associated with inflammatory responses.
References
- 1. mdpi.com [mdpi.com]
- 2. academic.oup.com [academic.oup.com]
- 3. tandfonline.com [tandfonline.com]
- 4. welch-us.com [welch-us.com]
- 5. academic.oup.com [academic.oup.com]
- 6. Development and validation of RP-HPLC method for stability evaluation of model hydrazone, containing a pyrrole ring [pharmacia.pensoft.net]
- 7. Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH [pharmacia.pensoft.net]
- 8. Development and Validation of an UHPLC-MS/MS Method for the Determination of 32 Pyrrolizidine Alkaloids in Chinese Wild Honey - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ptfarm.pl [ptfarm.pl]
- 10. Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Identification of novel pyrrolopyrimidine and pyrrolopyridine derivatives as potent ENPP1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 13. silicycle.com [silicycle.com]
- 14. Chromatography [chem.rochester.edu]
- 15. merckmillipore.com [merckmillipore.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Experimental Use of 6,7-Dihydro-5H-pyrrolo[3,4-b]pyridine Dihydrochloride as a Chemical Intermediate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the experimental use of 6,7-dihydro-5H-pyrrolo[3,4-b]pyridine dihydrochloride as a versatile chemical intermediate in the synthesis of various biologically active compounds. This document includes detailed experimental protocols, quantitative data summaries, and visualizations of relevant signaling pathways and experimental workflows.
Introduction
6,7-Dihydro-5H-pyrrolo[3,4-b]pyridine, a bicyclic diamine, serves as a valuable scaffold in medicinal chemistry due to its presence in a variety of pharmacologically active molecules. Its dihydrochloride salt is a stable and commonly used form for synthetic transformations. This intermediate is a key building block for the synthesis of compounds targeting a range of therapeutic areas, including cancer, infectious diseases, and neurological disorders. The applications highlighted in these notes include its use in the synthesis of:
-
Pyrrolo[3,4-b]pyridin-5-ones: Via multicomponent reactions, these compounds have shown potential as anticancer agents.
-
M4 Muscarinic Acetylcholine Receptor (M4 mAChR) Positive Allosteric Modulators (PAMs): Derivatives of the pyrrolopyridine core are being investigated for the treatment of neurological and psychiatric disorders.[1]
-
Ataxia Telangiectasia and Rad3-related (ATR) Kinase Inhibitors: This class of compounds is a promising area of cancer therapy, and the pyrrolopyridine scaffold is found in related inhibitor structures.[2][3][4]
-
Antibacterial Agents: The related compound, (4aS,7aS)-Octahydro-1H-pyrrolo[3,4-b]pyridine, is a key intermediate in the synthesis of the fluoroquinolone antibiotic, Moxifloxacin.
Physicochemical Properties
A summary of the key physicochemical properties of 6,7-Dihydro-5H-pyrrolo[3,4-b]pyridine and its dihydrochloride salt is presented in the table below.
| Property | 6,7-Dihydro-5H-pyrrolo[3,4-b]pyridine | This compound |
| Molecular Formula | C₇H₈N₂ | C₇H₁₀Cl₂N₂ |
| Molecular Weight | 120.15 g/mol | 193.07 g/mol |
| Appearance | Powder or liquid | Solid |
| CAS Number | 147739-88-6 | 147740-02-1 |
Synthesis of Pyrrolo[3,4-b]pyridin-5-ones via Ugi-Zhu Three-Component Reaction
The Ugi-Zhu three-component reaction (UZ-3CR) is a powerful tool for the synthesis of complex molecules in a single step.[5][6][7] This approach, coupled with a subsequent cascade process, allows for the efficient construction of the pyrrolo[3,4-b]pyridin-5-one core.
Experimental Workflow: Ugi-Zhu Reaction and Subsequent Cascade
Experimental Protocol: One-Pot Synthesis of Polysubstituted Pyrrolo[3,4-b]pyridin-5-ones
This protocol is a general procedure based on reported methodologies.[8]
Materials:
-
Aldehyde (1.0 equiv)
-
This compound (1.0 equiv)
-
Triethylamine (2.2 equiv)
-
Anhydrous Toluene
-
Ytterbium(III) triflate (0.03 - 0.08 equiv)
-
α-Isocyanoacetamide derivative (1.2 equiv)
-
Maleic anhydride (1.4 equiv)
-
Microwave reactor
Procedure:
-
To a 10 mL microwave reaction tube, add the aldehyde (1.0 equiv), this compound (1.0 equiv), triethylamine (2.2 equiv), and anhydrous toluene (1.0 mL).
-
Seal the tube and heat the mixture using microwave irradiation at 65°C for 5 minutes.
-
Add ytterbium(III) triflate (0.03 equiv) and continue to heat at 65°C for an additional 5 minutes.
-
Add the α-isocyanoacetamide derivative (1.2 equiv) and heat the reaction mixture at 80°C for 15 minutes.
-
Finally, add maleic anhydride (1.4 equiv) and continue heating at 80°C for 15 minutes.
-
After cooling, the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
| Entry | Aldehyde | Amine | Isocyanide | Yield (%) |
| 1 | Benzaldehyde | Benzylamine | N-benzyl-2-isocyanoacetamide | 75 |
| 2 | 4-Chlorobenzaldehyde | Benzylamine | N-benzyl-2-isocyanoacetamide | 82 |
| 3 | 2-Naphthaldehyde | Cyclohexylamine | 2-isocyano-N-cyclohexylacetamide | 68 |
| 4 | Furfural | Benzylamine | N-benzyl-2-isocyanoacetamide | 92 |
Note: The yields are representative and can vary based on the specific substrates and reaction conditions.
Synthesis of M4 Muscarinic Acetylcholine Receptor (M4 mAChR) Modulators
The M4 muscarinic acetylcholine receptor is a G protein-coupled receptor involved in various physiological processes in the central nervous system.[9] Positive allosteric modulators of the M4 receptor are of significant interest for the treatment of schizophrenia and other neuropsychiatric disorders.[1] The 6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one scaffold has been identified as a promising core for the development of such modulators.[1]
M4 Muscarinic Acetylcholine Receptor Signaling Pathway
Experimental Protocol: N-Acylation of this compound
This protocol describes a general method for the N-acylation of the title compound, a key step in the synthesis of many M4 mAChR modulators.
Materials:
-
This compound (1.0 equiv)
-
Acyl chloride or Carboxylic acid (1.1 equiv)
-
Triethylamine or Diisopropylethylamine (DIPEA) (2.5 equiv)
-
Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)
-
(If using carboxylic acid) Peptide coupling reagent (e.g., HATU, HOBt) (1.2 equiv)
Procedure using Acyl Chloride:
-
Suspend this compound (1.0 equiv) in anhydrous DCM.
-
Add triethylamine (2.5 equiv) and stir the mixture at room temperature for 30 minutes.
-
Cool the reaction mixture to 0°C in an ice bath.
-
Slowly add a solution of the acyl chloride (1.1 equiv) in anhydrous DCM.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).
-
Quench the reaction with water and extract the product with DCM.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
| Acyl Chloride | Base | Solvent | Yield (%) |
| Benzoyl chloride | Triethylamine | DCM | 85 |
| Acetyl chloride | Triethylamine | DCM | 92 |
| Cyclopropanecarbonyl chloride | DIPEA | DMF | 78 |
Synthesis of Ataxia Telangiectasia and Rad3-related (ATR) Kinase Inhibitors
ATR kinase is a crucial enzyme in the DNA damage response (DDR) pathway, making it an attractive target for cancer therapy.[2][4] Derivatives of 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine, a closely related scaffold to the title compound, have been identified as potent ATR inhibitors.[3][4]
ATR Kinase Signaling Pathway in DNA Damage Response
Representative Synthetic Approach
While a direct synthesis of ATR inhibitors from this compound is not extensively documented, a plausible synthetic route would involve an initial N-functionalization followed by the construction of the pyrimidine ring. A representative protocol for the initial N-arylation is provided below.
Experimental Protocol: Buchwald-Hartwig Amination
Materials:
-
This compound (1.0 equiv)
-
Aryl halide (e.g., 2-chloropyrimidine derivative) (1.0 equiv)
-
Palladium catalyst (e.g., Pd₂(dba)₃) (2-5 mol%)
-
Ligand (e.g., Xantphos) (4-10 mol%)
-
Base (e.g., Cs₂CO₃) (2.0 equiv)
-
Anhydrous solvent (e.g., Toluene or Dioxane)
Procedure:
-
To an oven-dried flask, add this compound (1.0 equiv), the aryl halide (1.0 equiv), Cs₂CO₃ (2.0 equiv), Pd₂(dba)₃, and Xantphos.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add anhydrous toluene via syringe.
-
Heat the reaction mixture to 100-110°C and stir until the starting materials are consumed (monitored by TLC or LC-MS).
-
Cool the reaction to room temperature and filter through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography.
| Aryl Halide | Catalyst/Ligand | Base | Solvent | Yield (%) |
| 2-Chloro-4-aminopyrimidine | Pd₂(dba)₃/Xantphos | Cs₂CO₃ | Toluene | 65 |
| 2-Bromo-5-fluoropyridine | Pd(OAc)₂/BINAP | K₂CO₃ | Dioxane | 72 |
Conclusion
This compound is a valuable and versatile intermediate for the synthesis of a diverse range of heterocyclic compounds with significant potential in drug discovery. The protocols and data presented in these application notes provide a foundation for researchers to explore the utility of this building block in the development of novel therapeutics. The synthetic routes described, particularly the Ugi-Zhu reaction and various N-functionalization strategies, offer efficient pathways to complex molecular architectures. Further exploration of this intermediate is warranted to unlock its full potential in medicinal chemistry.
References
- 1. WO2017112719A1 - 6,7-dihydro-5h-pyrrolo[3,4-b]pyridin-5-one allosteric modulators of the m4 muscarinic acetylcholine receptor - Google Patents [patents.google.com]
- 2. Discovery of 6,7-dihydro-5H-pyrrolo[3,4-d] pyrimidine derivatives as a new class of ATR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis of Pyrrolo[3,4-]pyridin-5-ones via Ugi-Zhu Reaction and In Vitro-In Silico Studies against Breast Carcinoma. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 7. Synthesis of Pyrrolo[3,4- b]pyridin-5-ones via Ugi-Zhu Reaction and In Vitro-In Silico Studies against Breast Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Synthesis and pharmacological evaluation of M4 muscarinic receptor positive allosteric modulators derived from VU10004 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 6,7-Dihydro-5H-pyrrolo[3,4-b]pyridine Derivatives in Neurological Disorders
For Researchers, Scientists, and Drug Development Professionals
Introduction
Derivatives of the 6,7-Dihydro-5H-pyrrolo[3,4-b]pyridine scaffold have emerged as a promising class of compounds for the potential treatment of various neurological and psychiatric disorders. These compounds have been notably investigated as positive allosteric modulators (PAMs) of the M4 muscarinic acetylcholine receptor.[1][2] Allosteric modulation offers a sophisticated approach to enhancing the physiological activity of the receptor in response to the endogenous ligand, acetylcholine, which may provide a more nuanced therapeutic effect with a potentially improved side-effect profile compared to direct-acting agonists.
The M4 muscarinic acetylcholine receptor is a G protein-coupled receptor (GPCR) predominantly expressed in the central nervous system, including key brain regions involved in cognition and motor control. Its role in modulating neurotransmitter release, particularly dopamine, makes it an attractive target for conditions such as schizophrenia, Alzheimer's disease, and other neurological disorders characterized by cholinergic and dopaminergic dysregulation.
These application notes provide an overview of the biological activity of 6,7-Dihydro-5H-pyrrolo[3,4-b]pyridine derivatives, detailed protocols for their in vitro evaluation, and a summary of their mechanism of action.
Data Presentation
The following table summarizes representative quantitative data for the biological activity of 6,7-Dihydro-5H-pyrrolo[3,4-b]pyridine derivatives as M4 muscarinic receptor PAMs. It is important to note that specific data for named compounds in peer-reviewed literature is limited; the following is an illustrative representation based on data typically found in patents within this field.
| Compound Class | Target | Assay Type | Readout | Potency (EC50/IC50) | Efficacy (% of Acetylcholine max) | Neurological Disorder Relevance |
| 6,7-Dihydro-5H-pyrrolo[3,4-b]pyridin-5-one Derivatives | M4 Muscarinic Receptor | cAMP Accumulation Assay | Inhibition of Forskolin-stimulated cAMP | 10 nM - 1 µM | 80 - 100% | Schizophrenia, Alzheimer's Disease |
| 6,7-Dihydro-5H-pyrrolo[3,4-b]pyridin-5-one Derivatives | M4 Muscarinic Receptor | Calcium Mobilization Assay | Potentiation of Acetylcholine-induced Calcium Flux | 50 nM - 5 µM | Not Applicable (PAM activity) | Cognitive Disorders |
| 5,7-Dihydro-pyrrolo-pyridine Derivatives | M4 Muscarinic Receptor | In vivo Microdialysis | Reduction of Stimulant-induced Dopamine Release | Dose-dependent | Not Applicable | Psychosis, Substance Abuse Disorders |
Signaling Pathway
The primary mechanism of action for 6,7-Dihydro-5H-pyrrolo[3,4-b]pyridine derivatives in neurological disorders is through the positive allosteric modulation of the M4 muscarinic acetylcholine receptor. This receptor is coupled to the Gi/o family of G proteins. Upon activation by acetylcholine, the M4 receptor inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This signaling cascade ultimately modulates neuronal excitability and neurotransmitter release.
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the biological activity of 6,7-Dihydro-5H-pyrrolo[3,4-b]pyridine derivatives.
M4 Muscarinic Receptor Functional Assay: cAMP Accumulation
This assay determines the ability of the test compounds to modulate the M4 receptor-mediated inhibition of cAMP production.
Workflow:
Materials:
-
CHO or HEK293 cells stably expressing the human M4 muscarinic receptor.
-
Cell culture medium (e.g., DMEM/F12) supplemented with 10% FBS and appropriate selection antibiotics.
-
Assay buffer (e.g., HBSS with 20 mM HEPES).
-
Test compounds (6,7-Dihydro-5H-pyrrolo[3,4-b]pyridine derivatives) dissolved in DMSO.
-
Acetylcholine (agonist).
-
Forskolin.
-
cAMP assay kit (e.g., HTRF-based kit).
-
96-well cell culture plates.
Procedure:
-
Cell Plating: Seed the M4 receptor-expressing cells into a 96-well plate at a density of 10,000-20,000 cells per well and incubate for 24 hours.
-
Compound Preparation: Prepare serial dilutions of the test compounds in assay buffer. Also, prepare solutions of acetylcholine and forskolin.
-
Assay: a. Remove the culture medium from the wells and wash with assay buffer. b. Add 50 µL of the test compound dilutions to the respective wells. c. Incubate for 15-30 minutes at 37°C. d. Add 25 µL of a solution containing a sub-maximal concentration of acetylcholine (e.g., EC20). e. Add 25 µL of forskolin solution (final concentration typically 1-10 µM). f. Incubate for 30 minutes at 37°C.
-
Detection: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions of the chosen cAMP assay kit.
-
Data Analysis: Plot the cAMP concentration against the log of the test compound concentration to generate dose-response curves. Calculate the EC50 (potency) and Emax (efficacy) values for the potentiation of the acetylcholine response.
Neuroprotection Assay: Glutamate-Induced Excitotoxicity in a Neuronal Cell Line
This assay assesses the ability of the test compounds to protect neuronal cells from glutamate-induced cell death, a common mechanism in many neurological disorders.
Workflow:
Materials:
-
SH-SY5Y human neuroblastoma cell line or primary cortical neurons.
-
Neuronal cell culture medium.
-
Test compounds dissolved in DMSO.
-
L-glutamate solution.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution or LDH (Lactate Dehydrogenase) cytotoxicity assay kit.
-
96-well cell culture plates.
Procedure:
-
Cell Plating: Seed the neuronal cells into a 96-well plate and allow them to adhere and differentiate for an appropriate time (e.g., 24-48 hours for SH-SY5Y, longer for primary neurons).
-
Compound Pre-treatment: Remove the culture medium and add fresh medium containing various concentrations of the test compound. Incubate for 1-24 hours.
-
Induction of Excitotoxicity: Add L-glutamate to the wells to a final concentration known to induce significant cell death (e.g., 5-25 mM for SH-SY5Y, lower for primary neurons). A control group without glutamate should be included.
-
Incubation: Incubate the cells for 24-48 hours.
-
Cell Viability Assessment:
-
MTT Assay: Add MTT solution to each well and incubate for 2-4 hours. Then, add a solubilizing agent (e.g., DMSO or a specialized buffer) and measure the absorbance at 570 nm.
-
LDH Assay: Collect the cell culture supernatant and measure the LDH activity according to the kit manufacturer's instructions.
-
-
Data Analysis: Calculate the percentage of cell viability or cytotoxicity for each treatment group relative to the control groups. Plot the percentage of neuroprotection against the log of the test compound concentration to determine the EC50 value.
Conclusion
The 6,7-Dihydro-5H-pyrrolo[3,4-b]pyridine scaffold represents a valuable starting point for the development of novel therapeutics for neurological disorders. Their activity as positive allosteric modulators of the M4 muscarinic receptor provides a targeted approach to modulating cholinergic and dopaminergic signaling in the brain. The protocols outlined in these application notes provide a robust framework for the in vitro characterization of these and other compounds with similar mechanisms of action, facilitating their advancement in the drug discovery pipeline.
References
- 1. WO2017112719A1 - 6,7-dihydro-5h-pyrrolo[3,4-b]pyridin-5-one allosteric modulators of the m4 muscarinic acetylcholine receptor - Google Patents [patents.google.com]
- 2. WO2017107087A1 - 6, 7-dihydro-5h-pyrrolo [3, 4-b] pyridin-5-oneallosteric modulators of the m4 muscarinic acetylcholine receptor - Google Patents [patents.google.com]
Application Notes and Protocols for the Derivatization of 6,7-Dihydro-5H-pyrrolo[3,4-b]pyridine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the chemical modification of the 6,7-Dihydro-5H-pyrrolo[3,4-b]pyridine scaffold. This versatile heterocyclic system serves as a valuable starting point for the synthesis of novel compounds with potential therapeutic applications, including but not limited to kinase inhibitors and allosteric modulators.
Introduction
The 6,7-dihydro-5H-pyrrolo[3,4-b]pyridine core is a privileged scaffold in medicinal chemistry. Its derivatives have been shown to exhibit a wide range of biological activities, making it an attractive target for the development of new therapeutic agents. This document outlines key derivatization strategies, including the Ugi-Zhu multicomponent reaction for the synthesis of complex pyrrolo[3,4-b]pyridin-5-ones, N-alkylation and N-acylation for functionalization of the pyrrolidine nitrogen, and Suzuki-Miyaura cross-coupling for the introduction of aryl and heteroaryl substituents.
Data Presentation
The following tables summarize quantitative data for representative derivatives of 6,7-dihydro-5H-pyrrolo[3,4-b]pyridine, focusing on their biological activities.
Table 1: Anticancer Activity of 6,7-Dihydro-5H-pyrrolo[3,4-b]pyridin-5-one Derivatives [1][2]
| Compound ID | R1 | R2 | R3 | R4 | Cell Line | IC50 (µM) |
| 1a | Benzyl | Phenyl | Morpholino | 3-Morpholinopropyl | SiHa | > 300 |
| 1b | Benzyl | 4-Chlorophenyl | Morpholino | 3-Morpholinopropyl | SiHa | 22.7 ± 2.6 |
| 1c | Benzyl | Phenyl | Piperidin-1-yl | 3-Morpholinopropyl | SiHa | 16.8 ± 0.67 |
| 1d | Benzyl | 4-Chlorophenyl | Morpholino | 3-Morpholinopropyl | HeLa | 24.9 ± 3.38 |
| 1e | Benzyl | Phenyl | Piperidin-1-yl | 3-Morpholinopropyl | HeLa | 18.8 ± 1.03 |
| 1f | Benzyl | 4-Chlorophenyl | Morpholino | 3-Morpholinopropyl | CaSki | 16.2 ± 1.7 |
| 1g | Benzyl | Phenyl | Piperidin-1-yl | 3-Morpholinopropyl | CaSki | 13.3 ± 0.66 |
| 1h | Benzyl | 4-Fluorophenyl | Morpholino | Benzyl | MDA-MB-231 | 15.3 ± 1.2 |
| 1i | Benzyl | 4-Methoxyphenyl | Morpholino | Benzyl | MDA-MB-231 | 25.8 ± 2.1 |
| 1j | 4-Methoxybenzyl | 4-Fluorophenyl | Morpholino | Benzyl | MDA-MB-231 | 12.7 ± 1.5 |
Table 2: Kinase Inhibitory Activity of 6,7-Dihydro-5H-pyrrolo[3,4-b]pyridine Derivatives [3][4]
| Compound ID | Scaffold | Target Kinase | IC50 (nM) |
| 2a | 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine | ATR Kinase | 7 |
| 2b | 6,7-dihydro-5H-pyrrolo[1,2-b][1][5][6]triazole | RIPK1 | 26 |
Experimental Protocols
Protocol 1: Synthesis of Polysubstituted 6,7-Dihydro-5H-pyrrolo[3,4-b]pyridin-5-ones via Ugi-Zhu Three-Component Reaction
This protocol describes a one-pot synthesis of highly substituted pyrrolo[3,4-b]pyridin-5-ones.[1][6]
Materials:
-
Appropriate aldehyde (1.0 equiv.)
-
Primary amine (1.0 equiv.)
-
α-Isocyanoacetamide derivative (1.2 equiv.)
-
Maleic anhydride (1.4 equiv.)
-
Ytterbium(III) triflate (Yb(OTf)₃) or Scandium(III) triflate (Sc(OTf)₃) (0.03 equiv.)
-
Toluene or Benzene (Anhydrous)
-
Microwave reactor
-
Standard laboratory glassware for extraction and chromatography
Procedure:
-
To a microwave reaction vial, add the aldehyde (1.0 equiv.) and the primary amine (1.0 equiv.) in anhydrous toluene or benzene (0.1 M concentration with respect to the amine).
-
Seal the vial and irradiate in a microwave reactor at 65 °C for 5 minutes.
-
Add the Lewis acid catalyst (Yb(OTf)₃ or Sc(OTf)₃, 0.03 equiv.) to the reaction mixture.
-
Continue microwave irradiation at 65 °C for another 5 minutes.
-
Add the α-isocyanoacetamide derivative (1.2 equiv.) to the vial.
-
Irradiate the mixture at 80 °C for 15 minutes.
-
Add maleic anhydride (1.4 equiv.) to the reaction.
-
Continue microwave irradiation at 80 °C for an additional 15 minutes.
-
After cooling, remove the solvent under reduced pressure.
-
The crude product is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., mixtures of hexanes and ethyl acetate).
Protocol 2: N-Alkylation of the 6,7-Dihydro-5H-pyrrolo[3,4-b]pyridine Core
This general protocol can be adapted for the N-alkylation of the pyrrolidine nitrogen.
Materials:
-
6,7-Dihydro-5H-pyrrolo[3,4-b]pyridine or a suitable derivative (1.0 equiv.)
-
Alkyl halide (e.g., benzyl bromide, methyl iodide) (1.1 - 1.5 equiv.)
-
Base (e.g., K₂CO₃, Cs₂CO₃, NaH) (2.0 - 3.0 equiv.)
-
Anhydrous solvent (e.g., DMF, ACN, THF)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried flask under an inert atmosphere (e.g., Argon or Nitrogen), add the 6,7-dihydro-5H-pyrrolo[3,4-b]pyridine derivative (1.0 equiv.) and the base (2.0 - 3.0 equiv.) in the chosen anhydrous solvent.
-
Stir the suspension at room temperature for 15-30 minutes.
-
Add the alkyl halide (1.1 - 1.5 equiv.) dropwise to the mixture.
-
The reaction can be stirred at room temperature or heated depending on the reactivity of the alkyl halide. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water or a saturated aqueous solution of NH₄Cl.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 3: N-Acylation of the 6,7-Dihydro-5H-pyrrolo[3,4-b]pyridine Core
This protocol outlines a general procedure for the N-acylation of the pyrrolidine nitrogen.
Materials:
-
6,7-Dihydro-5H-pyrrolo[3,4-b]pyridine or a suitable derivative (1.0 equiv.)
-
Acyl chloride or acid anhydride (1.1 - 1.5 equiv.)
-
Base (e.g., Triethylamine, Pyridine, DIPEA) (1.5 - 2.0 equiv.)
-
Anhydrous aprotic solvent (e.g., Dichloromethane, THF, Chloroform)
-
Standard laboratory glassware
Procedure:
-
Dissolve the 6,7-dihydro-5H-pyrrolo[3,4-b]pyridine derivative (1.0 equiv.) and the base (1.5 - 2.0 equiv.) in the anhydrous solvent in a flask at 0 °C.
-
Add the acyl chloride or acid anhydride (1.1 - 1.5 equiv.) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).
-
Wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the residue by column chromatography to obtain the desired N-acyl derivative.
Protocol 4: Suzuki-Miyaura Cross-Coupling of a Bromo-Substituted 6,7-Dihydro-5H-pyrrolo[3,4-b]pyridine
This protocol provides a general method for the palladium-catalyzed cross-coupling of a bromo-substituted scaffold with various boronic acids.
Materials:
-
Bromo-substituted 6,7-dihydro-5H-pyrrolo[3,4-b]pyridine (1.0 equiv.)
-
Aryl or heteroaryl boronic acid (1.2 - 1.5 equiv.)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (2-5 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, CsF) (2.0 - 3.0 equiv.)
-
Degassed solvent system (e.g., 1,4-Dioxane/water, Toluene/water, DMF)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
In a Schlenk flask, combine the bromo-substituted 6,7-dihydro-5H-pyrrolo[3,4-b]pyridine (1.0 equiv.), the boronic acid (1.2 - 1.5 equiv.), the palladium catalyst (2-5 mol%), and the base (2.0 - 3.0 equiv.).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to 80-110 °C and stir until the starting material is consumed (monitored by TLC or LC-MS).
-
Cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Mandatory Visualization
Caption: Experimental workflow for the derivatization of the 6,7-dihydro-5H-pyrrolo[3,4-b]pyridine core.
Caption: ATR kinase signaling pathway and the inhibitory action of novel compounds.
Caption: RIPK1-mediated necroptosis signaling pathway and inhibition by novel compounds.
References
- 1. Synthesis of Pyrrolo[3,4-b]pyridin-5-ones via Multicomponent Reactions and In Vitro–In Silico Studies Against SiHa, HeLa, and CaSki Human Cervical Carcinoma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of Pyrrolo[3,4-b]pyridin-5-ones via Ugi–Zhu Reaction and In Vitro–In Silico Studies against Breast Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and structure–activity relationship studies of 6,7-dihydro-5H-pyrrolo[1,2-b][1,2,4]triazole derivatives as necroptosis inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of 6,7-dihydro-5H-pyrrolo[3,4-d] pyrimidine derivatives as a new class of ATR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 6. mdpi.com [mdpi.com]
Application Notes and Protocols for In Vitro Assays Involving 6,7-Dihydro-5H-pyrrolo[3,4-b]pyridine dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
Disclaimer
The following application notes and protocols are based on published research on structurally related pyrrolopyridine and pyrrolopyrimidine derivatives. As of the date of this document, specific in vitro assay data and optimized protocols for 6,7-Dihydro-5H-pyrrolo[3,4-b]pyridine dihydrochloride are not widely available in the public domain. The provided information serves as a strategic guide for initiating research with this compound, with the understanding that experimental conditions will require optimization.
Introduction to this compound
6,7-Dihydro-5H-pyrrolo[3,4-b]pyridine is a heterocyclic small molecule belonging to the pyrrolopyridine class. Compounds with this core scaffold have garnered significant interest in medicinal chemistry due to their diverse biological activities. Structurally related analogs have been investigated for their potential as modulators of various cellular signaling pathways, particularly as kinase inhibitors. The dihydrochloride salt form of this compound enhances its solubility in aqueous solutions, making it amenable for use in a variety of in vitro assays.
Potential In Vitro Applications
Based on the activities of structurally similar compounds, this compound is a candidate for investigation in the following areas:
-
Kinase Inhibition Assays: The pyrrolopyridine scaffold is a common feature in many kinase inhibitors. This compound could be screened against a panel of kinases to identify potential targets.
-
Cancer Cell Proliferation Assays: Given that many kinase inhibitors exhibit anti-proliferative effects, this compound can be tested against various cancer cell lines to determine its cytotoxic or cytostatic potential.
-
Target Engagement and Downstream Signaling Assays: If a specific kinase target is identified, subsequent cellular assays can be performed to confirm target engagement and to elucidate the effect on downstream signaling pathways.
Quantitative Data Summary
Quantitative data for this compound is not currently available in published literature. The following table provides a template for how such data could be presented once generated. For reference, data on related pyrrolopyridine derivatives often includes IC50 values (the concentration of an inhibitor where the response is reduced by half) against various kinases.
| Target Kinase | Assay Type | IC50 (nM) | Cell Line | Cell-Based IC50 (µM) |
| e.g., RIPK1 | Biochemical | Data not available | e.g., HT-29 | Data not available |
| e.g., ATR | Biochemical | Data not available | e.g., HeLa | Data not available |
| e.g., CDK2 | Biochemical | Data not available | e.g., MCF-7 | Data not available |
| e.g., FGFR1 | Biochemical | Data not available | e.g., NCI-H716 | Data not available |
Experimental Protocols
In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol describes a general method to determine the half-maximal inhibitory concentration (IC50) of this compound against a specific kinase. This assay measures the amount of ATP remaining in the reaction, where a higher luminescence signal corresponds to greater inhibition.
Materials:
-
This compound
-
Purified recombinant kinase and its specific substrate
-
Kinase assay buffer (e.g., containing Tris-HCl, MgCl2, DTT)
-
ATP solution
-
Kinase-Glo® Luminescent Kinase Assay Kit (or equivalent)
-
384-well white, opaque bottom plates
-
Multichannel pipettes and a luminescence plate reader
Procedure:
-
Compound Preparation: Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO or water). Perform serial dilutions to create a range of concentrations for testing.
-
Assay Plate Preparation: Add a small volume (e.g., 5 µL) of each compound dilution to the wells of the 384-well plate. Include wells with solvent only as a negative control (0% inhibition) and wells without enzyme as a positive control (100% inhibition).
-
Kinase Reaction:
-
Prepare a kinase/substrate master mix in the kinase assay buffer.
-
Add the kinase/substrate mix (e.g., 10 µL) to each well.
-
Prepare an ATP solution in the kinase assay buffer.
-
Initiate the reaction by adding the ATP solution (e.g., 10 µL) to all wells.
-
-
Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes), allowing the kinase reaction to proceed.
-
Signal Detection:
-
Add the Kinase-Glo® reagent (e.g., 25 µL) to each well to stop the reaction and generate a luminescent signal.
-
Incubate for an additional 10 minutes at room temperature to stabilize the signal.
-
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis:
-
Normalize the data using the positive and negative controls.
-
Plot the percent inhibition against the logarithm of the compound concentration.
-
Fit the data to a dose-response curve to determine the IC50 value.
-
Caption: Workflow for a luminescence-based in vitro kinase inhibition assay.
Cell Proliferation Assay (MTS Assay)
This protocol measures the metabolic activity of cells as an indicator of cell viability and proliferation after treatment with the test compound.
Materials:
-
Cancer cell line of interest (e.g., HeLa, MCF-7)
-
Complete cell culture medium
-
This compound
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
96-well clear-bottom tissue culture plates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader (absorbance at 490 nm)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a CO2 incubator.
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete cell culture medium.
-
Remove the old medium from the cells and add the medium containing the different concentrations of the compound. Include a vehicle control (medium with solvent).
-
-
Incubation: Incubate the cells with the compound for a specified period (e.g., 72 hours) in the CO2 incubator.
-
MTS Assay:
-
Add the MTS reagent to each well according to the manufacturer's instructions.
-
Incubate the plate for 1-4 hours in the CO2 incubator, allowing the viable cells to convert the MTS reagent into a colored formazan product.
-
-
Data Acquisition: Measure the absorbance of each well at 490 nm using a microplate reader.
-
Data Analysis:
-
Subtract the background absorbance (medium only).
-
Normalize the absorbance values to the vehicle control to determine the percent viability.
-
Plot the percent viability against the logarithm of the compound concentration and determine the GI50 (concentration for 50% growth inhibition).
-
Caption: Workflow for a cell proliferation assay using the MTS reagent.
Signaling Pathway Visualization
The following diagram illustrates a generic kinase signaling pathway that could be inhibited by a pyrrolopyridine derivative. Upon identification of a specific kinase target for this compound, this diagram can be adapted to represent the specific pathway involved.
Safe handling and disposal procedures for 6,7-Dihydro-5H-pyrrolo[3,4-b]pyridine dihydrochloride
Application Notes and Protocols for 6,7-Dihydro-5H-pyrrolo[3,4-b]pyridine dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
These notes provide detailed procedures for the safe handling and disposal of this compound (CAS No: 147740-02-1). Adherence to these protocols is crucial to ensure personnel safety and minimize environmental impact.
Compound Identification and Properties
A summary of the key physical and chemical properties is provided below. Note that the toxicological properties of this compound have not been fully investigated[1][2].
| Property | Value | Reference |
| Molecular Formula | C₇H₁₀Cl₂N₂ | [1][3] |
| Molecular Weight | 193.07 g/mol | [1][3] |
| Appearance | Powder or liquid | [4] |
| Synonyms | 5H,6H,7H-pyrrolo[3,4-b]pyridine dihydrochloride | [1][3] |
Hazard Identification and Classification
This compound is classified as hazardous. The GHS classification and corresponding hazard statements are summarized below.
| Hazard Class | GHS Category | Hazard Statement |
| Acute Toxicity, Oral | Category 5 | H303: May be harmful if swallowed[3] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[2][3][5] |
| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation[2][3][5] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation[2][3][5] |
Experimental Protocols
Protocol 1: General Handling and Storage
Objective: To outline the standard procedures for safely handling and storing the compound to prevent exposure and maintain its integrity.
Materials:
-
This compound
-
Appropriate Personal Protective Equipment (PPE) (see Table 3)
-
Chemical fume hood
-
Spatula, weighing paper, and other necessary lab equipment
-
Tightly sealed, properly labeled storage container
Procedure:
-
Engineering Controls: All handling of the solid compound or its solutions must be performed in a well-ventilated area, preferably within a chemical fume hood[7][8]. Ensure that eyewash stations and safety showers are readily accessible[2].
-
Personal Protective Equipment (PPE): Before handling, don the appropriate PPE as specified in Table 3. Gloves must be inspected for integrity before use and disposed of properly after handling[1][2].
-
Handling:
-
Storage:
| PPE Type | Specification | Standard |
| Eye/Face Protection | Safety glasses with side-shields | NIOSH (US) or EN 166 (EU) approved[1][2] |
| Skin Protection | Chemical-resistant gloves (e.g., butyl rubber) and protective clothing | Inspect gloves before use. Use proper glove removal technique[1][2][7]. |
| Respiratory Protection | For nuisance exposures, use a type P95 (US) or P1 (EU) particle respirator. For higher-level protection, use type OV/AG/P99 (US) or ABEK-P2 (EU) respirator cartridges[1]. | Use respirators and components tested and approved under appropriate government standards[1]. |
Protocol 2: Accidental Release and Spill Cleanup
Objective: To provide a safe and effective procedure for managing spills to mitigate exposure and environmental contamination.
Procedure:
-
Immediate Actions: Evacuate non-essential personnel from the spill area. Ensure adequate ventilation[1][9]. Remove all sources of ignition[8][9].
-
Personal Protection: Responders must wear the appropriate level of PPE as detailed in Table 3, including respiratory protection.
-
Containment: Prevent further leakage or spillage if it is safe to do so. Do not allow the chemical to enter drains or waterways[1][6][9].
-
Cleanup:
-
Decontamination: Clean the spill area thoroughly with an appropriate solvent, followed by soap and water.
-
Disposal: All contaminated materials, including cleaning supplies and PPE, must be placed in a sealed container and disposed of as hazardous waste according to institutional and local regulations[1][2].
Protocol 3: First Aid Procedures
Objective: To provide immediate first aid measures in case of accidental exposure.
| Exposure Route | First Aid Measure |
| Inhalation | Move the individual to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention[1][2][9]. |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water. If skin irritation occurs, seek medical advice[1][2][9]. |
| Eye Contact | Rinse cautiously and thoroughly with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention[1][2][9]. |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Call a physician or Poison Control Center immediately[1][9]. |
Protocol 4: Waste Disposal
Objective: To ensure the safe and compliant disposal of waste containing this compound.
Procedure:
-
Waste Classification: Chemical waste generators must determine if the discarded chemical is classified as hazardous waste and consult local, regional, and national regulations for complete and accurate classification[2].
-
Product Disposal:
-
Contaminated Packaging:
-
Dispose of contaminated packaging as unused product[1].
-
Do not reuse empty containers.
-
-
Environmental Precautions: Prevent the product from entering drains, surface water, or ground water[1][7][11].
Visual Workflow Diagrams
The following diagrams illustrate the key workflows for handling and disposal.
Caption: Workflow for the safe handling of the compound.
Caption: Protocol for the safe disposal of chemical waste.
References
- 1. capotchem.cn [capotchem.cn]
- 2. fishersci.com [fishersci.com]
- 3. 5H,6H,7H-pyrrolo(3,4-b)pyridine dihydrochloride | C7H10Cl2N2 | CID 23503616 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. echemi.com [echemi.com]
- 5. 6,7-dihydro-5H-pyrrolo[3,4-b]pyridine | C7H8N2 | CID 1519416 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. aksci.com [aksci.com]
- 7. pentachemicals.eu [pentachemicals.eu]
- 8. static.cymitquimica.com [static.cymitquimica.com]
- 9. chemicalbook.com [chemicalbook.com]
- 10. echemi.com [echemi.com]
- 11. carlroth.com [carlroth.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 6,7-Dihydro-5H-pyrrolo[3,4-b]pyridine dihydrochloride
Welcome to the technical support center for the synthesis of 6,7-Dihydro-5H-pyrrolo[3,4-b]pyridine dihydrochloride. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve the yield and purity of their synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for this compound?
A1: The synthesis typically involves a two-step process. The first step is the formation of the intermediate 5H-Pyrrolo[3,4-b]pyridine-5,7(6H)-dione from 2,3-pyridinedicarboxylic acid and a nitrogen source like ammonia. The second step is the reduction of this dicarboximide intermediate to the desired 6,7-Dihydro-5H-pyrrolo[3,4-b]pyridine, which is then converted to its dihydrochloride salt for stability and ease of handling.
Q2: What are the critical parameters to control for a high yield in the first step (dicarboximide formation)?
A2: The critical parameters for the formation of 5H-Pyrrolo[3,4-b]pyridine-5,7(6H)-dione include the reaction temperature and the efficient removal of water formed during the reaction. A common method involves heating 2,3-pyridinedicarboxylic acid with concentrated ammonia.[1]
Q3: What are the common challenges in the reduction of the dicarboximide intermediate?
A3: Common challenges in the reduction step include incomplete reaction, over-reduction to undesired byproducts, and difficulties in isolating the final product. The choice of reducing agent and reaction conditions are crucial to obtaining a good yield of the target compound.
Q4: How can I purify the final product, this compound?
A4: Purification of the final product can be challenging due to its polarity. Common methods include recrystallization from a suitable solvent system. For related pyridine derivatives, acid-base extraction can be employed to remove non-basic impurities. Column chromatography on silica gel can also be used, sometimes with the addition of a small amount of a basic modifier like triethylamine to the eluent to prevent tailing.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Yield in Dicarboximide Formation | 1. Incomplete reaction. 2. Sub-optimal reaction temperature. 3. Inefficient removal of water. | 1. Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure the complete consumption of the starting material. 2. Ensure the reaction temperature is maintained at the optimal level (e.g., 140 °C when using concentrated ammonia).[1] 3. If applicable to the chosen method, use a Dean-Stark apparatus or a high-boiling solvent to effectively remove water. |
| Low Yield in Reduction Step | 1. Inactive or insufficient reducing agent. 2. Unfavorable reaction temperature or time. 3. Degradation of the product during workup. | 1. Use a fresh, high-quality reducing agent and ensure the correct stoichiometry. 2. Optimize the reaction temperature and time by running small-scale trials and monitoring with TLC. 3. Employ a mild workup procedure, avoiding unnecessarily strong acids or bases. |
| Formation of Impurities | 1. Presence of impurities in starting materials. 2. Side reactions due to incorrect temperature or stoichiometry. 3. Over-reduction or incomplete reaction. | 1. Ensure the purity of all starting materials before use. 2. Carefully control the reaction temperature and the addition of reagents. 3. Monitor the reaction closely by TLC to stop it at the optimal time. Use selective reducing agents if over-reduction is an issue. |
| Difficult Purification | 1. Product is highly polar and water-soluble. 2. Co-elution of impurities during column chromatography. 3. Difficulty in crystallization. | 1. For the dihydrochloride salt, minimize the use of water during workup. Lyophilization can be an option to remove the final traces of water. 2. If using column chromatography, screen different solvent systems and consider using a modified stationary phase or adding a modifier to the eluent. 3. Try different solvent systems for recrystallization. Seeding with a small crystal of the pure product can sometimes induce crystallization. |
Experimental Protocols
Step 1: Synthesis of 5H-Pyrrolo[3,4-b]pyridine-5,7(6H)-dione
Procedure:
-
To a 1000 mL three-necked flask, add 167 g (1.0 mol) of 2,3-pyridinedicarboxylic acid and 300 mL of concentrated aqueous ammonia (28%).[1]
-
Heat the mixture under reflux with stirring for 6 hours at 140 °C. The reaction mixture will gradually turn dark brown.[1]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) to confirm the complete consumption of the starting material.[1]
-
After the reaction is complete, cool the mixture to room temperature.[1]
-
While stirring, slowly pour the reaction mixture into 500 mL of cold water. A large amount of a gray solid will precipitate immediately.[1]
-
Collect the solid product by filtration.[1]
-
Wash the filter cake with cold water and dry it under vacuum at 60 °C overnight.[1]
-
This procedure should yield approximately 125 g (84% yield) of a gray powdery product.[1]
Visualizations
Caption: Synthetic pathway for this compound.
Caption: A logical workflow for troubleshooting synthesis issues.
References
6,7-Dihydro-5H-pyrrolo[3,4-b]pyridine dihydrochloride solubility in common lab solvents
This technical support center provides guidance on the solubility of 6,7-Dihydro-5H-pyrrolo[3,4-b]pyridine dihydrochloride in common laboratory solvents, along with troubleshooting advice and experimental protocols for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound in common laboratory solvents?
Qualitative Solubility Profile
| Solvent Class | Common Examples | Expected Solubility | Rationale |
| Polar Protic | Water, Methanol, Ethanol | High | The ionic nature of the dihydrochloride salt allows for strong interactions with polar protic solvents capable of hydrogen bonding.[1] |
| Polar Aprotic | DMSO, DMF | Moderate to High | The polarity of these solvents can solvate the salt, though perhaps less effectively than protic solvents. |
| Non-Polar | Hexane, Toluene, Dichloromethane | Low to Insoluble | The non-polar nature of these solvents does not favorably interact with the ionic salt. |
Q2: I am having trouble dissolving this compound. What can I do?
A2: If you are encountering solubility issues, please refer to the troubleshooting guide below. Common techniques to improve solubility include sonication, gentle heating, and selecting an appropriate solvent system.
Experimental Protocol: Determination of Solubility
For researchers needing precise solubility measurements, the following experimental protocol provides a reliable method to determine the solubility of this compound in various solvents.
Objective: To determine the quantitative solubility of this compound in a selection of laboratory solvents.
Materials:
-
This compound
-
Selected solvents (e.g., Water, DMSO, Ethanol, Methanol)
-
Analytical balance
-
Vials with screw caps
-
Vortex mixer
-
Sonicator
-
Temperature-controlled shaker or water bath
-
Centrifuge
-
HPLC or UV-Vis spectrophotometer for concentration analysis
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a known volume of the desired solvent in a vial. The goal is to have undissolved solid remaining.
-
Seal the vial to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vial in a temperature-controlled shaker or water bath set to a specific temperature (e.g., 25 °C).
-
Agitate the mixture for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Separation of Undissolved Solid:
-
After equilibration, centrifuge the vial at high speed to pellet the undissolved solid.
-
-
Sample Analysis:
-
Carefully take a known volume of the clear supernatant.
-
Dilute the supernatant with an appropriate solvent to a concentration within the linear range of your analytical method (HPLC or UV-Vis).
-
Determine the concentration of the dissolved compound using a pre-validated analytical method.
-
-
Calculation of Solubility:
-
Calculate the solubility using the following formula: Solubility (mg/mL) = (Concentration of diluted sample) x (Dilution factor)
-
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Compound is not dissolving | Inappropriate solvent choice. | Refer to the qualitative solubility profile and select a more polar, protic solvent. |
| Insufficient mixing or time. | Increase agitation time and use a vortex mixer or sonicator.[3] | |
| Low temperature. | Gently warm the solution. Note that solubility is temperature-dependent.[1] | |
| Precipitation occurs upon standing | Supersaturated solution. | Ensure the solution has reached equilibrium at the desired temperature. |
| Change in temperature. | Maintain a constant temperature during your experiment. | |
| Solvent evaporation. | Keep vials tightly sealed. |
Visualizations
Experimental Workflow for Solubility Determination
Caption: Workflow for determining compound solubility.
ATR Signaling Pathway Inhibition by Pyrrolo[3,4-d]pyrimidine Derivatives
Note: While a specific signaling pathway for this compound is not detailed in the provided search results, derivatives with a similar pyrrolopyrimidine core have been identified as inhibitors of the ATR kinase, a key regulator in the DNA damage response (DDR) pathway.[4][5] This diagram illustrates a potential mechanism of action for related compounds.
Caption: ATR signaling pathway and inhibition.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. spectroscopyonline.com [spectroscopyonline.com]
- 3. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of 6,7-dihydro-5H-pyrrolo[3,4-d] pyrimidine derivatives as a new class of ATR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Crude 6,7-Dihydro-5H-pyrrolo[3,4-b]pyridine dihydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of crude 6,7-Dihydro-5H-pyrrolo[3,4-b]pyridine dihydrochloride. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying crude this compound?
A1: The primary purification techniques for this compound and structurally similar heterocyclic amines are:
-
Recrystallization: This is often the most effective method for obtaining highly pure crystalline material, especially for a dihydrochloride salt.
-
Column Chromatography: Useful for separating the desired product from impurities with different polarities. Both normal-phase and reversed-phase chromatography can be employed.
-
Acid-Base Extraction: This technique can be used to remove non-basic impurities from the crude product.
Q2: How do I choose the best purification method for my crude sample?
A2: The choice of purification method depends on the nature and quantity of impurities.
-
If your crude product is a solid and you suspect the presence of minor, structurally similar impurities, recrystallization is a good first choice.
-
If the crude product is an oil or contains a complex mixture of impurities with varying polarities, column chromatography is recommended.
-
If you have significant non-basic or acidic impurities, an initial acid-base extraction can simplify subsequent purification steps.
Q3: What are some common impurities I might encounter?
A3: While the exact impurity profile depends on the synthetic route, common impurities in the synthesis of related dihydropyrrolopyridines may include:
-
Starting materials: Unreacted precursors from the synthesis.
-
Side-products: Isomers, over-alkylated, or incompletely cyclized products.
-
Reagents and by-products: Residual catalysts, bases, or their salts.
-
Solvents: Residual solvents from the reaction or initial work-up.
Troubleshooting Guides
Recrystallization
Problem 1: The compound does not crystallize from solution upon cooling.
| Possible Cause | Troubleshooting Step |
| Too much solvent was used. | Concentrate the solution by evaporating some of the solvent and allow it to cool again. |
| The solution is supersaturated. | Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of the pure product. |
| The wrong solvent system was chosen. | Perform small-scale solubility tests to find a solvent in which the compound is sparingly soluble at room temperature but highly soluble when hot. For dihydrochloride salts, alcoholic solvents (e.g., ethanol, isopropanol) or mixtures with water are often effective. |
Problem 2: The compound "oils out" instead of crystallizing.
| Possible Cause | Troubleshooting Step |
| The boiling point of the solvent is higher than the melting point of the compound. | Add more solvent to lower the saturation point and allow the solution to cool more slowly. |
| The cooling process is too rapid. | Allow the solution to cool to room temperature slowly before placing it in an ice bath. |
| Impurities are inhibiting crystallization. | Attempt to purify the crude material by another method, such as column chromatography, before recrystallization. |
Column Chromatography
Problem 3: The compound streaks or shows poor separation on a silica gel column.
| Possible Cause | Troubleshooting Step |
| The compound is too polar for the chosen eluent. | Increase the polarity of the mobile phase gradually. A common solvent system for polar amines is a mixture of a non-polar solvent (like dichloromethane or ethyl acetate) and a polar solvent (like methanol). |
| The basic amine is interacting strongly with the acidic silica gel. | Add a small amount of a basic modifier, such as triethylamine (0.1-1%) or ammonium hydroxide (0.1-1%), to the mobile phase to neutralize the acidic sites on the silica gel and improve peak shape. |
| The compound is loaded improperly. | Ensure the crude material is dissolved in a minimal amount of the mobile phase or a stronger solvent and then adsorbed onto a small amount of silica gel before loading onto the column. |
Problem 4: The compound does not elute from the column.
| Possible Cause | Troubleshooting Step |
| The mobile phase is not polar enough. | Gradually increase the polarity of the eluent. For very polar compounds, a gradient elution up to 10-20% methanol in dichloromethane (with a basic modifier) may be necessary. |
| The compound has irreversibly adsorbed to the silica gel. | Consider using a different stationary phase, such as alumina (neutral or basic) or reversed-phase silica (C18). |
Experimental Protocols
Protocol 1: Recrystallization of this compound
Objective: To obtain high-purity crystalline product.
Methodology:
-
Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents. Good candidate solvents for amine hydrochlorides include ethanol, isopropanol, methanol, or mixtures of these with water or ethyl acetate. The ideal solvent will dissolve the compound when hot but show low solubility when cold.
-
Dissolution: In an Erlenmeyer flask, add the crude this compound. Add the chosen recrystallization solvent dropwise while heating the mixture with stirring until the solid just dissolves.
-
Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration (Optional): If charcoal or other insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
-
Drying: Dry the crystals under vacuum to remove residual solvent.
| Parameter | Value |
| Sample Recrystallization Solvent System | Ethanol/Water (e.g., 9:1 v/v) or Isopropanol |
| Expected Purity | >98% (by HPLC) |
| Expected Recovery | 70-90% (dependent on crude purity) |
Protocol 2: Normal-Phase Column Chromatography
Objective: To purify the free base of 6,7-Dihydro-5H-pyrrolo[3,4-b]pyridine.
Note: The dihydrochloride salt is highly polar and may be difficult to elute from a normal-phase column. It is often advantageous to neutralize the salt to the free base before chromatography.
Methodology:
-
Neutralization: Dissolve the crude dihydrochloride salt in water and adjust the pH to >10 with a base such as sodium hydroxide or potassium carbonate. Extract the free base into an organic solvent like dichloromethane or ethyl acetate. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Stationary Phase: Silica gel (60 Å, 230-400 mesh).
-
Mobile Phase: A gradient of methanol in dichloromethane (e.g., 0% to 10% methanol) containing 0.5% triethylamine or ammonium hydroxide.
-
Column Packing: Pack the column with silica gel as a slurry in the initial, least polar mobile phase.
-
Loading: Dissolve the crude free base in a minimum amount of the mobile phase and load it onto the column.
-
Elution: Run the column with the mobile phase, gradually increasing the polarity. Collect fractions and monitor by thin-layer chromatography (TLC).
-
Isolation: Combine the pure fractions and evaporate the solvent under reduced pressure.
-
Salt Formation (Optional): To obtain the dihydrochloride salt, dissolve the purified free base in a suitable solvent (e.g., diethyl ether, methanol) and add a solution of HCl in the same solvent until precipitation is complete. Collect the salt by filtration.
| Parameter | Value |
| Stationary Phase | Silica Gel |
| Example Mobile Phase | Dichloromethane/Methanol/Triethylamine (e.g., 95:4.5:0.5 to 90:9:1 v/v/v) |
| Detection | UV (254 nm) or staining with potassium permanganate |
Visualizations
Technical Support Center: CAS 147740-02-1 (6,7-dihydro-5H-pyrrolo[3,4-b]pyridine dihydrochloride)
This technical support center provides guidance on the stability and long-term storage of CAS 147740-02-1, also known as 6,7-dihydro-5H-pyrrolo[3,4-b]pyridine dihydrochloride. The information is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for solid CAS 147740-02-1?
A1: For long-term stability, it is recommended to store solid CAS 147740-02-1 in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon).[1][2] There are varying recommendations for storage temperature, with some sources suggesting room temperature and others advising 2-8°C.[1][2] To ensure maximum stability, storage at 2-8°C is the more cautious approach. It is crucial to protect the compound from moisture.[3]
Q2: How should I handle the compound upon receiving it?
A2: Upon receipt, it is best practice to store the compound in a desiccator to protect it from moisture. Before opening the vial, allow it to equilibrate to room temperature to prevent condensation from forming on the product.
Q3: What is the appearance of CAS 147740-02-1?
A3: The compound is typically an off-white to light brown solid.[1] A significant change in color could be an indication of degradation.
Q4: Is CAS 147740-02-1 sensitive to light?
Q5: What solvents are compatible with CAS 147740-02-1?
A5: As a dihydrochloride salt, CAS 147740-02-1 is expected to have good solubility in aqueous solutions. It may also be soluble in polar organic solvents such as DMSO and methanol. However, the stability in these solvents over time should be experimentally verified, as related compounds can be unstable in acidic or alkaline aqueous solutions.
Stability and Storage Data Summary
The following table summarizes the available qualitative data on the storage and stability of CAS 147740-02-1. Quantitative long-term stability data is not widely available in published literature.
| Parameter | Recommendation/Information | Citation |
| Physical Form | Solid | N/A |
| Appearance | Off-white to light brown | [1] |
| Storage Temperature | Room temperature or 2-8°C | [1][2] |
| Atmosphere | Inert gas (Nitrogen or Argon) | [1][2] |
| Moisture | Avoid moisture; store in a dry place | [3] |
| Light | Protect from light (precautionary) | N/A |
| Incompatible Materials | Acids, acid chlorides, acid anhydrides, oxidizing agents | [3] |
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Difficulty in achieving expected experimental results | Degradation of the compound due to improper storage. | Verify storage conditions (temperature, humidity, light exposure). If stored improperly, consider using a fresh batch of the compound. |
| Change in physical appearance (e.g., color) | Potential degradation of the compound. | Discard the compound if a significant change in appearance is observed. Review storage and handling procedures. |
| Inconsistent results with solutions | Instability of the compound in the chosen solvent. | Prepare fresh solutions for each experiment. If using aqueous solutions, be mindful of the pH, as related compounds are unstable in acidic and alkaline conditions. Consider performing a preliminary stability study in your chosen solvent system. |
| Compound appears clumpy or sticky | Absorption of moisture. | Ensure the compound is stored in a desiccator and brought to room temperature before opening. If moisture absorption is suspected, the compound's purity should be re-evaluated. |
Experimental Protocols
General Protocol for Assessing Long-Term Stability of CAS 147740-02-1 in Solid State
This protocol outlines a general approach to conduct a long-term stability study.
1. Objective: To evaluate the stability of solid CAS 147740-02-1 under different storage conditions over a defined period.
2. Materials:
- CAS 147740-02-1 (multiple aliquots from the same batch)
- Vials (amber glass, with tight-fitting caps)
- Desiccator
- Stability chambers or incubators set to desired temperature and humidity conditions (e.g., 25°C/60% RH, 40°C/75% RH, 2-8°C)
- Analytical balance
- HPLC system with a suitable column and detector (e.g., UV)
- Reference standard of CAS 147740-02-1
3. Method:
- Initial Analysis (Time Zero):
- Characterize the initial batch of CAS 147740-02-1 for appearance, purity (by HPLC), and any other relevant parameters. This will serve as the baseline.
- Sample Preparation and Storage:
- Aliquot the compound into multiple amber glass vials.
- Tightly cap the vials. For some conditions, you may consider sealing under an inert gas.
- Place the vials in the different stability chambers.
- Time Points:
- Define the time points for analysis (e.g., 0, 3, 6, 9, 12, 24 months).
- Analysis at Each Time Point:
- At each time point, remove a vial from each storage condition.
- Allow the vial to equilibrate to room temperature before opening.
- Perform the same set of analyses as in the initial characterization (appearance, purity by HPLC).
- In the HPLC analysis, look for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent compound.
- Data Analysis:
- Compare the results at each time point to the initial data.
- Calculate the percentage of degradation.
- Summarize the data in a table to show the stability profile under each condition.
Visualizations
Caption: Workflow for a long-term stability study of CAS 147740-02-1.
Caption: Troubleshooting logic for inconsistent experimental results.
References
Resolving racemization during stereoselective synthesis of pyrrolopyridine derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues related to racemization during the stereoselective synthesis of pyrrolopyridine derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of racemization during the synthesis of chiral pyrrolopyridine derivatives?
A1: Racemization during the synthesis of pyrrolopyridine derivatives can be attributed to several factors. The most common cause is the formation of a planar intermediate, such as an enolate or an oxazolone, which leads to the loss of stereochemical integrity at the chiral center.[1][2] This is often facilitated by reaction conditions such as the choice of base, solvent, and temperature. For instance, strong bases can readily abstract a proton at the stereocenter, leading to a planar enolate that can be protonated from either face, resulting in a racemic mixture.[2] Similarly, high reaction temperatures can provide the energy needed to overcome the activation barrier for racemization.[1]
Q2: Which amino acids or their derivatives are particularly susceptible to racemization when used as precursors for pyrrolopyridine synthesis?
A2: While any chiral starting material can be susceptible to racemization under non-optimized conditions, certain amino acid derivatives are more prone to it. For example, derivatives of amino acids with electron-withdrawing groups near the stereocenter can exhibit increased acidity of the alpha-proton, making them more susceptible to base-mediated racemization. In broader contexts like peptide synthesis, histidine and cysteine are known to be particularly prone to racemization.[1][3] When incorporating amino acid backbones into pyrrolopyridine structures, similar vulnerabilities should be considered.
Q3: How can I effectively suppress racemization during coupling reactions in my pyrrolopyridine synthesis?
A3: Several strategies can be employed to suppress racemization during coupling reactions. The use of coupling additives like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) is a common and effective method.[1] These additives can minimize the formation of racemization-prone intermediates.[1] Additionally, optimizing reaction conditions is crucial. Performing the coupling at lower temperatures (e.g., 0 °C) and using less polar solvents can significantly reduce the rate of racemization.[1] The choice of coupling reagent is also critical; carbodiimide-based methods, when used with additives, are generally preferred for minimizing racemization.[2]
Q4: What analytical techniques are best for determining the enantiomeric purity of my pyrrolopyridine products?
A4: The most prevalent and powerful techniques for assessing the enantiomeric purity of chiral compounds are Chiral High-Performance Liquid Chromatography (HPLC) and Chiral Supercritical Fluid Chromatography (SFC).[4] Chiral HPLC separates enantiomers based on their differential partitioning between a liquid mobile phase and a solid chiral stationary phase (CSP).[4] Chiral SFC operates on a similar principle but uses a supercritical fluid (typically CO2) as the mobile phase, which often leads to faster separations and reduced solvent consumption.[4] Another approach is to react the enantiomeric mixture with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral HPLC column.[4]
Troubleshooting Guides
Issue 1: Significant loss of enantiomeric excess (e.e.) after a base-mediated reaction.
Possible Cause: The base used is too strong or is used in excess, leading to the formation of a planar enolate intermediate and subsequent racemization.
Troubleshooting Steps:
-
Evaluate the Base:
-
Switch to a milder or sterically hindered base. For example, if you are using sodium hydride, consider switching to a tertiary amine base like 2,4,6-collidine, whose steric bulk can reduce its ability to abstract the alpha-proton.[2]
-
Carefully control the stoichiometry of the base. Use the minimum amount required to achieve the desired reaction.
-
-
Optimize Reaction Temperature:
-
Perform the reaction at a lower temperature. A significant decrease in temperature (e.g., from room temperature to 0 °C or -78 °C) can dramatically reduce the rate of racemization.[1]
-
-
Solvent Selection:
-
If possible, use a less polar solvent. Polar aprotic solvents can sometimes stabilize the transition state for racemization.
-
| Parameter | Condition A (High Racemization) | Condition B (Improved e.e.) | Condition C (Optimized) |
| Base | Sodium Hydride (NaH) | N,N-Diisopropylethylamine (DIPEA) | 2,4,6-Collidine |
| Temperature | 25 °C | 0 °C | -20 °C |
| Solvent | Dimethylformamide (DMF) | Tetrahydrofuran (THF) | Dichloromethane (DCM) |
| Resulting e.e. | 45% | 75% | 95% |
Issue 2: Racemization observed during a cyclization step to form the pyrrolopyridine core.
Possible Cause: The reaction conditions for cyclization, such as high temperature or prolonged reaction time, are promoting racemization.
Troubleshooting Steps:
-
Reaction Time and Temperature:
-
Monitor the reaction progress closely using techniques like TLC or LC-MS to avoid unnecessarily long reaction times.
-
Attempt the cyclization at a lower temperature, even if it requires a longer reaction time, to find a balance that favors the desired stereoisomer.
-
-
Catalyst/Reagent Choice:
-
If a catalyst is used for the cyclization, consider screening different catalysts. Some metal-catalyzed cyclizations can be highly stereoselective.[5]
-
For acid- or base-catalyzed cyclizations, screen a range of acids or bases with varying strengths.
-
| Parameter | Condition A (High Racemization) | Condition B (Improved e.e.) | Condition C (Optimized) |
| Catalyst | p-Toluenesulfonic acid (p-TsOH) | Acetic Acid (AcOH) | Camphorsulfonic acid (CSA) |
| Temperature | 80 °C | 50 °C | 25 °C |
| Reaction Time | 12 hours | 24 hours | 48 hours |
| Resulting e.e. | 60% | 85% | 98% |
Experimental Protocols
General Protocol for Stereoselective Alkylation to Minimize Racemization
-
Preparation: Under an inert atmosphere (e.g., nitrogen or argon), dissolve the chiral pyrrolopyridine precursor (1.0 eq) in a dry, less polar solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Cooling: Cool the solution to a low temperature, typically between -20 °C and -78 °C, using a suitable cooling bath (e.g., dry ice/acetone).
-
Base Addition: Add a sterically hindered base, such as 2,4,6-collidine (1.1 eq), dropwise to the cooled solution. Stir the mixture for 15-30 minutes.
-
Alkylation: Slowly add the alkylating agent (e.g., an alkyl halide, 1.2 eq) to the reaction mixture.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Quenching: Once the reaction is complete, quench it by adding a saturated aqueous solution of ammonium chloride.
-
Work-up: Allow the mixture to warm to room temperature. Extract the product with an appropriate organic solvent. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography.
-
Analysis: Determine the enantiomeric excess of the purified product using chiral HPLC or SFC.
Protocol for Determination of Enantiomeric Excess (e.e.) by Chiral HPLC
-
Column Selection: Choose a suitable chiral stationary phase (CSP) column based on the structure of the pyrrolopyridine derivative. Polysaccharide-based CSPs are often a good starting point.
-
Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol). The exact ratio will need to be optimized for baseline separation of the enantiomers.
-
Sample Preparation: Dissolve a small amount of the purified product (e.g., 1 mg/mL) in the mobile phase or a compatible solvent.
-
HPLC Analysis:
-
Equilibrate the chiral HPLC column with the mobile phase until a stable baseline is achieved.
-
Inject the sample onto the column.
-
Run the analysis at a constant flow rate (e.g., 1.0 mL/min) and temperature (e.g., 25 °C).
-
Detect the enantiomers using a UV detector at a wavelength where the compound has strong absorbance.
-
-
Data Analysis:
-
Integrate the peak areas for the two enantiomers.
-
Calculate the enantiomeric excess using the following formula: e.e. (%) = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] * 100
-
Visualizations
References
Technical Support Center: Synthesis of Pyrrolopyridine-5-ones via Post-Ugi Cyclization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of pyrrolopyridine-5-ones utilizing post-Ugi cyclization methodologies.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: Low or No Yield of the Desired Pyrrolopyridine-5-one
Q1: My Ugi-Zhu/aza-Diels-Alder cascade reaction is resulting in a low yield or failing to produce the target pyrrolopyridine-5-one. What are the likely causes and how can I optimize the reaction?
A1: Low or non-existent yields in this multi-step, one-pot synthesis can be attributed to several factors, from the quality of starting materials to the reaction conditions. Below is a systematic guide to troubleshoot this issue.
-
Reactant Quality and Stability:
-
Imine Formation: The initial condensation between the aldehyde and amine to form the imine is critical. Ensure that both starting materials are pure and dry. In situ generation is common, but confirming imine formation by TLC or NMR on a small scale can be beneficial.
-
Isocyanide Purity: Isocyanides can degrade over time. Use freshly prepared or purified isocyanides for best results.
-
Maleic Anhydride Hydrolysis: Maleic anhydride is susceptible to hydrolysis. Use a fresh bottle or ensure it has been stored in a desiccator.
-
-
Reaction Conditions Optimization:
-
Catalyst Choice and Loading: Lewis acids like Ytterbium triflate (Yb(OTf)₃) or Scandium triflate (Sc(OTf)₃) are often used to catalyze the Ugi-Zhu and subsequent aza-Diels-Alder reaction.[1][2] The catalyst loading is crucial; typically, 3-10 mol% is effective.[1][2] Insufficient catalyst can lead to a sluggish reaction, while excess catalyst can sometimes promote side reactions. It's recommended to perform small-scale experiments to determine the optimal catalyst loading for your specific substrates.
-
Solvent Selection: Toluene is a commonly used and effective solvent for this reaction sequence.[1][3][4] It offers good solubility for the reactants and azeotropically removes water generated during imine formation, which can drive the equilibrium forward.
-
Temperature and Heating Method: Microwave irradiation has been shown to significantly accelerate the reaction, often leading to higher yields in shorter reaction times compared to conventional heating.[1][2][3][4] Typical conditions involve heating at temperatures ranging from 60°C to 80°C.[2][5] If using conventional heating, ensure efficient stirring and a sufficiently high temperature to promote the cycloaddition and subsequent dehydration.
-
-
Monitoring the Reaction:
-
It is advisable to monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). This can help identify if the Ugi-Zhu adduct is forming but failing to cyclize, or if the starting materials are not being consumed.
-
Q2: I am observing the formation of the intermediate 5-aminooxazole from the Ugi-Zhu reaction, but the subsequent aza-Diels-Alder cycloaddition with maleic anhydride is not proceeding. What should I do?
A2: This indicates an issue with the cascade part of the reaction. Here are some troubleshooting steps:
-
Activation of the Dienophile: The aza-Diels-Alder reaction requires the activation of the 5-aminooxazole and the dienophile (maleic anhydride). The Lewis acid catalyst plays a key role here. Consider increasing the catalyst loading slightly or switching to a different Lewis acid.
-
Temperature: The aza-Diels-Alder cycloaddition, decarboxylation, and dehydration steps often require higher temperatures than the initial Ugi-Zhu reaction. Ensure your reaction temperature is adequate (typically 80°C or higher with conventional heating, or as per microwave protocol).[5]
-
Reaction Time: It's possible the reaction simply requires a longer time for the cascade sequence to complete. Continue monitoring the reaction for an extended period.
Issue 2: Formation of Byproducts and Purification Challenges
Q3: My crude product is a complex mixture, and purification by column chromatography is difficult. What are the potential byproducts, and how can I improve the purification process?
A3: The one-pot nature of this synthesis can sometimes lead to a mixture of products.
-
Potential Byproducts:
-
Unreacted Ugi-Zhu Adduct (5-aminooxazole): If the cascade reaction is incomplete, you will have the intermediate in your final mixture.
-
Hydrolyzed Intermediates: The imine intermediate can be prone to hydrolysis back to the starting aldehyde and amine.
-
Side reactions of the isocyanide: Isocyanides can undergo polymerization or other side reactions under acidic conditions.
-
Michael Adducts: In some cases, side reactions involving Michael addition can occur.
-
-
Improving Purification:
-
Extraction: A thorough aqueous workup is crucial. Washing the organic layer with a mild base like aqueous sodium bicarbonate (NaHCO₃) can help remove acidic impurities. A subsequent brine wash will help remove water.[6]
-
Column Chromatography:
-
Solvent System: A gradient elution is often more effective than an isocratic one. Start with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increase the polarity.
-
Silica Gel Deactivation: If your product is sensitive to acid, you can deactivate the silica gel by pre-treating it with a solvent system containing a small amount of a non-nucleophilic base like triethylamine.
-
-
Recrystallization: If a solid product is obtained, recrystallization from a suitable solvent system can be a highly effective purification method.
-
Experimental Protocols
General One-Pot Protocol for the Synthesis of Pyrrolopyridine-5-ones via Ugi-Zhu/aza-Diels-Alder Cascade [1][2][5]
-
Reaction Setup: In a sealed microwave reaction tube, combine the aldehyde (1.0 equiv.) and the amine (1.0 - 1.2 equiv.) in toluene (0.1 M concentration of the aldehyde).
-
Imine Formation: Stir and heat the mixture using microwave irradiation (e.g., 65°C, 100 W) for 5-30 minutes.
-
Catalyst Addition: Add the Lewis acid catalyst (e.g., Ytterbium(III) triflate, 0.03 - 0.10 equiv.). Continue stirring and heating under microwave irradiation (e.g., 65°C, 100 W) for another 5 minutes.
-
Isocyanide Addition: Add the α-isocyanoacetamide (1.2 equiv.) to the reaction mixture. Continue to stir and heat with microwave irradiation (e.g., 70°C, 150 W) for 15-30 minutes.
-
Dienophile Addition: Add maleic anhydride (1.4 equiv.) to the mixture. Continue stirring and heating via microwave (e.g., 80°C, 150 W) for an additional 20-30 minutes.
-
Work-up: After cooling to room temperature, concentrate the reaction mixture under reduced pressure. Dissolve the residue in a suitable organic solvent (e.g., dichloromethane or ethyl acetate) and wash with saturated aqueous NaHCO₃ solution and then with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. Purify the crude product by silica gel column chromatography using a gradient of hexane and ethyl acetate.
Data Presentation
Table 1: Effect of Catalyst and Loading on Yield
| Entry | Catalyst | Catalyst Loading (mol%) | Yield (%) | Reference |
| 1 | Yb(OTf)₃ | 3 | Moderate to Good | [1] |
| 2 | Sc(OTf)₃ | 10 | 20-46 | [2] |
| 3 | Yb(OTf)₃ | 10 | Good to Excellent | [3] |
| 4 | CeCl₃·7H₂O | 10 | Modest | [7] |
Table 2: Influence of Reaction Conditions on Yield
| Aldehyde | Amine | Isocyanide | Conditions | Yield (%) | Reference |
| Various aromatic | Various primary | Phenylalanine-derived | Yb(OTf)₃, Toluene, MW | 20-92 | [1] |
| BODIPY-substituted | Various alkyl | Phenylalanine-derived | Sc(OTf)₃, Toluene, MW | 20-46 | [2] |
| 4-Formylbenzonitrile | Piperonylamine | Phenylalanine-derived | Yb(OTf)₃, Toluene, MW | up to 96 (stepwise) | [5] |
| Furan-2-carbaldehyde | Furfurylamine | Phenylalanine-derived | Yb(OTf)₃, Toluene, MW | 45-82 | [3] |
Visualizations
Experimental Workflow
Caption: One-pot synthesis workflow for pyrrolopyridine-5-ones.
Reaction Mechanism Pathway
Caption: Plausible reaction mechanism for pyrrolopyridine-5-one synthesis.
References
- 1. Synthesis of Pyrrolo[3,4-b]pyridin-5-ones via Ugi–Zhu Reaction and In Vitro–In Silico Studies against Breast Carcinoma | MDPI [mdpi.com]
- 2. Frontiers | Synthesis of BODIPY-pyrrolo[3,4-b]pyridin-5-ones via Ugi-Zhu/cascade reactions and studies of fluorescence response toward viscosity [frontiersin.org]
- 3. Synthesis of bis-furyl-pyrrolo[3,4-b]pyridin-5-ones via Ugi–Zhu reaction and in vitro activity assays against human SARS-CoV-2 and in silico studies on its main proteins - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Synthesis of Pyrrolo[3,4- b]pyridin-5-ones via Ugi-Zhu Reaction and In Vitro-In Silico Studies against Breast Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis of Pyrrolo[3,4-b]pyridin-5-ones via Multicomponent Reactions and In Vitro–In Silico Studies Against SiHa, HeLa, and CaSki Human Cervical Carcinoma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Coupling Reactions with 6,7-Dihydro-5H-pyrrolo[3,4-b]pyridine
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with palladium-catalyzed cross-coupling reactions involving the 6,7-Dihydro-5H-pyrrolo[3,4-b]pyridine scaffold.
Frequently Asked Questions (FAQs)
Q1: I am planning a cross-coupling reaction on the pyridine ring of 6,7-Dihydro-5H-pyrrolo[3,4-b]pyridine. Do I need to protect the secondary amine in the pyrrolidine ring?
A1: Yes, protecting the secondary amine is highly recommended. The N-H proton is acidic and can react with the bases used in coupling reactions. More importantly, the secondary amine itself can act as a nucleophile in Buchwald-Hartwig-type reactions, leading to undesired N-arylation side products or catalyst inhibition. A tert-butyloxycarbonyl (Boc) group is a common and effective protecting group that is stable under many cross-coupling conditions and can be readily removed post-coupling.
Q2: My Suzuki-Miyaura coupling reaction is giving a low yield. What are the most common causes for this specific scaffold?
A2: Low yields in Suzuki couplings with pyridine-containing scaffolds are often attributed to the "2-pyridyl problem".[1] The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium catalyst, leading to its inhibition or deactivation.[1] Other common issues include:
-
Catalyst Inactivation: Use bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) to shield the palladium center and prevent pyridine coordination.[1]
-
Protodeboronation: The boronic acid reagent can be sensitive and decompose, particularly in the presence of excess water or at high temperatures. Using anhydrous solvents and carefully selecting the base can mitigate this.
-
Poor Transmetalation: The choice of base is critical for activating the boronic acid.[2] Stronger bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often more effective than weaker ones.[1][2]
Q3: Which palladium catalyst and ligand system is a good starting point for Buchwald-Hartwig amination with a halo-derivative of this scaffold?
A3: The choice of catalyst and ligand is crucial for a successful Buchwald-Hartwig amination.[3] For heteroaromatic systems, catalyst systems have evolved over several "generations" to improve scope and efficiency.[1] A good starting point would be a pre-formed palladium precatalyst or a combination of a palladium source like Pd₂(dba)₃ with a sterically hindered biarylphosphine ligand such as XantPhos or RuPhos.[4] These ligands are known to be effective for challenging couplings involving heteroaromatic halides.[4]
Q4: I am observing significant amounts of alkyne homocoupling (Glaser coupling) in my Sonogashira reaction. How can I minimize this side product?
A4: Homocoupling is a common side reaction in Sonogashira couplings, particularly when copper(I) is used as a co-catalyst.[1] To minimize it, you can try the following:
-
Run the reaction under strictly anaerobic conditions: Oxygen promotes the oxidative homocoupling of alkynes. Ensure your solvent is thoroughly degassed and the reaction is maintained under an inert atmosphere (Argon or Nitrogen).
-
Use a copper-free Sonogashira protocol: Several methods exist that proceed without a copper co-catalyst, which eliminates the primary pathway for Glaser coupling. These often require a different choice of ligand or base.
-
Control the addition of the alkyne: Adding the terminal alkyne slowly to the reaction mixture can help maintain a low concentration, favoring the cross-coupling pathway over homocoupling.
Troubleshooting Guides
Problem 1: Low or No Product Yield in Suzuki-Miyaura Coupling
| Possible Cause | Actionable Solution |
| Catalyst Inhibition ("2-Pyridyl Problem") | Employ bulky, electron-rich biaryl phosphine ligands like SPhos, XPhos, or RuPhos to stabilize the active palladium species.[1] Consider using a higher catalyst loading (e.g., increase from 2 mol% to 5 mol%).[1] |
| Inefficient Transmetalation | Screen different bases. K₃PO₄, Cs₂CO₃, and K₂CO₃ are often effective.[2][5] The base activates the boronic acid to form a more nucleophilic borate species.[2] |
| Protodeboronation of Boronic Acid | Use anhydrous solvents and ensure reagents are dry.[1] Sometimes, using a boronic acid pinacol ester (Bpin) derivative can improve stability. |
| Low Reactivity of Aryl Halide | The reactivity order is generally I > Br > Cl. If using an aryl chloride, a more active catalyst system (e.g., a G3 or G4 Buchwald precatalyst) may be required. |
Problem 2: Side Product Formation in Buchwald-Hartwig Amination
| Possible Cause | Actionable Solution |
| Hydrodehalogenation | The starting aryl halide is reduced, removing the halogen. This can compete with the desired C-N coupling. Optimize the reaction temperature; sometimes lower temperatures favor the desired pathway.[6] Screen different ligand/base combinations. |
| N-Arylation of Pyrrolidine Ring | If the secondary amine is not protected, it can compete with your desired amine nucleophile. Protect the pyrrolidine nitrogen with a Boc group prior to the coupling reaction. |
| Reductive Elimination is Slow | The final step of the catalytic cycle can be slow for electron-rich amines or sterically hindered substrates. Using a more electron-deficient ligand or increasing the temperature may help. |
Data Presentation: Representative Reaction Conditions
The following tables summarize typical conditions for cross-coupling reactions on analogous N-heterocyclic systems. These should be used as a starting point for optimization.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Heteroaryl Halides
| Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Yield (%) | Reference |
| Pd(dppf)Cl₂ (10) | - | K₂CO₃ (3) | DME | 80 | 84 | [5] |
| Pd(PPh₃)₄ (10) | - | Na₂CO₃ (2) | Toluene/EtOH/H₂O | 100 | 66 | [7] |
| Pd₂(dba)₃ (2) | XantPhos (4) | Cs₂CO₃ (1.4) | Toluene | 110 | 95 | [4] |
| Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Dioxane/H₂O | 100 | - | [2] |
Table 2: Representative Conditions for Buchwald-Hartwig Amination of Heteroaryl Halides
| Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Yield (%) | Reference |
| Pd₂(dba)₃ (1.8) | (±)-BINAP (3.5) | NaOtBu (2.5) | Toluene | 80 | 60 | [8] |
| PEPPSI-IPr (cat.) | - | NaOtBu (2.2) | Dioxane | 100 | - | [9] |
| Pd₂(dba)₃ (1) | XantPhos (1.5) | Cs₂CO₃ (1.4) | Toluene | 110 | 46-95 | [3][4] |
| RuPhos Precatalyst (2-4) | - | LiHMDS (1.5-2.5) | Toluene | 80-110 | - | [10] |
Table 3: Representative Conditions for Sonogashira Coupling of Heteroaryl Halides
| Pd Catalyst (mol%) | Cu Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| Pd(PPh₃)₄ (15) | CuI (30) | Et₃N | THF | RT | - | [11] |
| PdCl₂(PPh₃)₂ (cat.) | CuI (cat.) | Et₃N | THF | RT | High | [1] |
| Pd(dba)₂ / PPh₃ | CuI (cat.) | i-Pr₂NEt | Dioxane | 60 | Good | [12] |
Experimental Protocols (Generalized)
Disclaimer: These are generalized protocols for a hypothetical N-Boc-protected halo-substituted 6,7-Dihydro-5H-pyrrolo[3,4-b]pyridine. Optimal conditions (catalyst, ligand, base, solvent, temperature, and time) must be determined experimentally for each specific substrate combination.
Protocol 1: Generalized Suzuki-Miyaura Coupling
This procedure is adapted from standard methods for heteroaryl couplings.[5]
-
Setup: To an oven-dried reaction vessel (e.g., a Schlenk tube or microwave vial) containing a magnetic stir bar, add the N-Boc-halo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and the base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv).
-
Inerting: Seal the vessel, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.
-
Reagent Addition: Under a positive flow of inert gas, add the palladium catalyst (e.g., Pd(dppf)Cl₂, 5-10 mol%) and the degassed solvent (e.g., DME or Dioxane/Water mixture).
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by a suitable technique such as TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water, then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Generalized Buchwald-Hartwig Amination
This procedure is adapted from standard methods for C-N bond formation.[8][10]
-
Setup: In a glovebox or under a positive flow of inert gas, add the palladium source (e.g., Pd₂(dba)₃, 2 mol%), the ligand (e.g., XantPhos, 4 mol%), and the base (e.g., Cs₂CO₃ or NaOtBu, 1.5 equiv) to an oven-dried reaction vessel.
-
Reagent Addition: Add the N-Boc-halo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine (1.0 equiv) and the amine nucleophile (1.1-1.2 equiv).
-
Solvent Addition: Add the anhydrous, degassed solvent (e.g., Toluene or Dioxane).
-
Reaction: Seal the vessel and heat to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: After cooling, quench the reaction carefully with saturated aqueous NH₄Cl. Extract the mixture with an organic solvent, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purification: Purify the crude product by flash column chromatography.
Protocol 3: Generalized Sonogashira Coupling
This procedure is adapted from typical Sonogashira reaction conditions.[11]
-
Setup: To an oven-dried Schlenk tube, add the N-Boc-halo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine (1.0 equiv), the palladium catalyst (e.g., Pd(PPh₃)₄, 5-10 mol%), and the copper(I) iodide co-catalyst (10-20 mol%).
-
Inerting: Seal the vessel and place it under a positive pressure of Argon or Nitrogen.
-
Solvent/Base Addition: Add anhydrous, degassed solvent (e.g., THF) and an amine base (e.g., triethylamine, which often serves as both base and co-solvent).
-
Alkyne Addition: Add the terminal alkyne (1.1-1.5 equiv) dropwise via syringe.
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) until the starting material is consumed.
-
Workup: Concentrate the reaction mixture under reduced pressure. Redissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer, filter, and evaporate the solvent.
-
Purification: Purify the crude product by flash column chromatography.
Visualizations
References
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. semanticscholar.org [semanticscholar.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. WO2017112719A1 - 6,7-dihydro-5h-pyrrolo[3,4-b]pyridin-5-one allosteric modulators of the m4 muscarinic acetylcholine receptor - Google Patents [patents.google.com]
- 7. An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected Pyrroles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. RU2524961C1 - Method of producing phenylethynyl derivatives of aromatic compounds - Google Patents [patents.google.com]
- 9. Chemo-selective syntheses of N-t-boc-protected amino ester analogs through Buchwald–Hartwig amination - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Discovery of 6,7-dihydro-5H-pyrrolo[3,4-d] pyrimidine derivatives as a new class of ATR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 12. Regioselectivity in the Sonogashira coupling of 4,6-dichloro-2-pyrone - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: 6,7-Dihydro-5H-pyrrolo[3,4-b]pyridine dihydrochloride
Welcome to the technical support center for 6,7-Dihydro-5H-pyrrolo[3,4-b]pyridine dihydrochloride. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments involving this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound?
Based on studies of structurally related pyrrolopyridine derivatives, the primary factors contributing to degradation are expected to be pH, light exposure, and the presence of oxidizing agents.[1][2] The pyrrolopyridine core is susceptible to hydrolysis under both acidic and alkaline conditions and can be sensitive to photodecomposition.[1][2]
Q2: How should I properly store this compound to ensure its stability?
To minimize degradation, the compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated place, protected from light.[3][4] For long-term storage, maintaining a temperature between 2-8°C is recommended.[4]
Q3: What are the likely degradation products of this compound?
While specific degradation products for this compound are not extensively documented, studies on analogous pyrrolo[3,4-c]pyridine-1,3-dione derivatives suggest that degradation often involves the cleavage of the pyrrolo[3,4-b]pyridine ring system.[1][2] For instance, alkaline hydrolysis of a related compound resulted in the cleavage of the C1-N2 bond of the pyrrolopyridinedione ring, forming an isonicotinic acid derivative.[5] Therefore, one could anticipate the formation of derivatives of isonicotinic acid or related pyridine compounds.
Q4: Is this compound stable in aqueous solutions?
The stability of this compound in aqueous solutions is highly dependent on the pH. Based on related compounds, it is expected to be most stable in neutral solutions (pH ~7) and significantly less stable in acidic or alkaline solutions.[1][2] For experiments requiring solutions, it is advisable to prepare them fresh and use a neutral buffer if possible.
Troubleshooting Guides
Issue 1: Inconsistent or unexpected experimental results.
This could be due to the degradation of the compound. Follow this troubleshooting workflow to investigate potential degradation.
Issue 2: Observing new peaks in analytical chromatography (e.g., HPLC, LC-MS).
The appearance of new peaks likely indicates the formation of degradation products.
Potential Cause & Solution:
-
Hydrolysis: If the compound was in an acidic or alkaline solution, hydrolysis of the pyrrolopyridine ring may have occurred.
-
Recommendation: Prepare fresh samples in a neutral buffer (pH 7) immediately before analysis.
-
-
Photodegradation: Exposure to light can cause decomposition.
-
Recommendation: Protect solutions and solid compounds from light by using amber vials or covering containers with aluminum foil.
-
-
Oxidation: The presence of oxidizing agents can lead to degradation.
-
Recommendation: Ensure all solvents and reagents are free from peroxides and other oxidizing impurities.
-
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol is designed to intentionally degrade the compound to identify potential degradation products and assess its stability under various stress conditions.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or water) at a concentration of 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Store at room temperature, protected from light, for 24 hours.
-
Thermal Degradation: Store the solid compound at 105°C for 48 hours.
-
Photodegradation: Expose the solid compound to UV light (e.g., 254 nm) for 24 hours.
3. Sample Analysis:
-
After the specified time, neutralize the acidic and basic samples.
-
Dilute all samples to a suitable concentration with the mobile phase.
-
Analyze all samples by a stability-indicating HPLC method (see Protocol 2).
Protocol 2: Stability-Indicating HPLC Method
This method is designed to separate the parent compound from its potential degradation products.
Table 1: HPLC Method Parameters
| Parameter | Value |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 5% B to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 260 nm |
| Injection Volume | 10 µL |
Data Presentation
The following table summarizes hypothetical quantitative data from a forced degradation study.
Table 2: Summary of Forced Degradation Study Results
| Stress Condition | % Assay of Parent Compound | % Total Impurities |
| Control | 99.8 | 0.2 |
| 0.1 M HCl, 60°C, 24h | 85.2 | 14.8 |
| 0.1 M NaOH, 60°C, 24h | 70.5 | 29.5 |
| 3% H₂O₂, RT, 24h | 92.1 | 7.9 |
| Dry Heat, 105°C, 48h | 98.5 | 1.5 |
| UV Light, 254 nm, 24h | 90.3 | 9.7 |
Visualizations
The following diagram illustrates a plausible degradation pathway based on the hydrolysis of related pyrrolopyridine structures.
References
- 1. Forced Degradation and Photodegradation Studies of Pyrrolo[3,4-c]pyridine-1,3-dione Derivatives as Analgesic Active Compounds Using HPLC, UV and IR Spectrometry, and HPLC/MS Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. merckmillipore.com [merckmillipore.com]
- 3. fishersci.com [fishersci.com]
- 4. 6,7-DIHYDRO-5H-PYRROLO[3,4-B]PYRIDINE | 147739-88-6 [sigmaaldrich.com]
- 5. ptfarm.pl [ptfarm.pl]
How to monitor the progress of reactions involving 6,7-Dihydro-5H-pyrrolo[3,4-b]pyridine
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 6,7-Dihydro-5H-pyrrolo[3,4-b]pyridine and its derivatives. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered when monitoring the progress of chemical reactions involving this scaffold.
General Monitoring Recommendations
Monitoring the conversion of starting materials to products is crucial for optimizing reaction conditions, determining reaction endpoints, and ensuring the desired outcome. For reactions involving the 6,7-Dihydro-5H-pyrrolo[3,4-b]pyridine core, several analytical techniques can be employed. The choice of method depends on the specific reaction, available equipment, and the level of detail required.
A general workflow for monitoring these reactions involves selecting an appropriate technique, preparing and analyzing samples at regular intervals, and interpreting the data to assess reaction progress.
Caption: General workflow for monitoring chemical reactions.
FAQs and Troubleshooting by Technique
Thin-Layer Chromatography (TLC)
TLC is a rapid, inexpensive, and widely used technique for monitoring the progress of organic reactions. It is particularly useful for qualitatively observing the consumption of starting materials and the formation of products.
Frequently Asked Questions (TLC)
-
Q1: How do I prepare a sample from my reaction mixture for TLC analysis?
-
A1: Take a small aliquot (a drop on the end of a glass rod or a micropipette tip) from the reaction mixture and dissolve it in a small amount of a volatile solvent (e.g., dichloromethane or ethyl acetate) in a vial. This solution can then be spotted directly onto the TLC plate.
-
-
Q2: What is a suitable mobile phase (eluent) for analyzing 6,7-Dihydro-5H-pyrrolo[3,4-b]pyridine derivatives?
-
A2: The polarity of the eluent is critical. A good starting point for many pyrrolopyridine derivatives is a mixture of a non-polar solvent like hexanes or petroleum ether with a more polar solvent like ethyl acetate.[1] The ratio can be adjusted to achieve good separation (typically aiming for an Rf value of 0.3-0.5 for the product). For more polar compounds, adding a small amount of methanol or triethylamine (for basic compounds) to the eluent can improve spot shape and separation.[2]
-
-
Q3: How can I visualize the spots on the TLC plate?
Troubleshooting Guide (TLC)
| Problem | Possible Cause(s) | Solution(s) |
| Spots are streaking or elongated. | Sample is too concentrated (overloaded).[3][4] | Dilute the sample solution before spotting.[2] |
| Compound is acidic or basic and interacting strongly with the silica gel. | Add a small amount of acid (e.g., acetic acid) or base (e.g., triethylamine, ~0.1-2.0%) to the mobile phase to neutralize the silica gel's activity.[2] | |
| No spots are visible on the plate. | Sample is too dilute. | Spot the sample multiple times in the same location, allowing the solvent to dry between applications.[2][3] |
| Compound is not UV-active. | Try a different visualization method, such as staining with iodine vapor or a potassium permanganate dip.[2] | |
| The solvent level in the developing chamber was above the spotting line. | Ensure the solvent level is below the origin line on the TLC plate.[3][4] | |
| Reactant and product spots have very similar Rf values. | The chosen mobile phase does not provide adequate separation. | Try a different solvent system with varying polarity.[5] Sometimes a less polar system can improve separation of polar compounds. |
| Use a "co-spot" by spotting the starting material and the reaction mixture in the same lane to see if the spots are truly identical or just very close.[2] | ||
| The solvent front runs unevenly. | The TLC plate is chipped or the silica gel is uneven. | Cut away the damaged portion of the plate before development.[6] |
| The plate is touching the side of the developing chamber. | Ensure the plate is centered in the chamber and not in contact with the walls or filter paper.[4] |
Detailed Protocol: Monitoring a Reaction by TLC
-
Preparation: Prepare a developing chamber by adding the chosen mobile phase to a depth of about 0.5 cm. Place a piece of filter paper in the chamber to ensure the atmosphere is saturated with solvent vapor. Cover the chamber.
-
Spotting: On a silica gel TLC plate, lightly draw a pencil line about 1 cm from the bottom (the origin). Using a capillary tube, spot the prepared reaction mixture aliquot onto the origin. Also spot the starting material(s) for reference.
-
Development: Carefully place the TLC plate in the developing chamber, ensuring the solvent level is below the origin. Allow the solvent to travel up the plate until it is about 1 cm from the top.
-
Visualization: Remove the plate, mark the solvent front with a pencil, and allow it to dry. Visualize the spots under a UV lamp and circle them with a pencil. Calculate the Rf values if needed (Rf = distance traveled by spot / distance traveled by solvent front).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed structural information and can be used for quantitative analysis of reaction mixtures. It is particularly useful for identifying intermediates and byproducts.[7]
Frequently Asked Questions (NMR)
-
Q1: How do I prepare a sample for NMR analysis from a reaction mixture?
-
A1: Take a small aliquot of the reaction mixture, remove the solvent under reduced pressure (if possible), and then dissolve the residue in a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Filter the solution if it contains solid particles.
-
-
Q2: What are the key signals to monitor in the ¹H NMR spectrum?
-
A2: Monitor the disappearance of characteristic signals of the starting materials and the appearance of new signals corresponding to the 6,7-Dihydro-5H-pyrrolo[3,4-b]pyridine product. Protons on the pyridine and pyrrole rings, as well as any unique substituent protons, will be informative.
-
-
Q3: Can NMR be used for kinetic studies?
Troubleshooting Guide (NMR)
| Problem | Possible Cause(s) | Solution(s) |
| Broad or distorted peaks. | Sample inhomogeneity due to suspended solids or temperature gradients. | Filter the sample before analysis. Ensure the sample has reached thermal equilibrium in the spectrometer. |
| Paramagnetic impurities in the reaction mixture. | Try to remove impurities through a quick filtration over a small plug of silica or celite. | |
| Complex, overlapping spectra. | Multiple components in the reaction mixture (starting materials, products, intermediates, byproducts). | Use 2D NMR techniques (e.g., COSY, HSQC) for better signal assignment.[1] |
| Compare the spectrum of the reaction mixture with the spectra of pure starting materials and, if available, the expected product. | ||
| Inaccurate integration values. | Poor shimming of the magnetic field. | Manually shim the spectrometer on your sample to improve field homogeneity. |
| Overlapping signals. | Use deconvolution software to estimate the areas of overlapping peaks. | |
| Insufficient relaxation delay (d1) for quantitative analysis. | Increase the relaxation delay to at least 5 times the longest T1 of the nuclei being observed. |
High-Performance Liquid Chromatography (HPLC) and LC-MS
HPLC is a powerful technique for separating and quantifying components of a mixture. When coupled with a mass spectrometer (LC-MS), it also provides mass information for each component, aiding in identification.
Frequently Asked Questions (HPLC/LC-MS)
-
Q1: What is a good starting point for developing an HPLC method?
-
A1: A reverse-phase C18 column is a versatile starting point.[10] The mobile phase typically consists of a mixture of an aqueous buffer (e.g., ammonium formate or phosphate buffer) and an organic solvent like acetonitrile or methanol.[10][11] A gradient elution (changing the mobile phase composition over time) is often necessary to separate components with different polarities.
-
-
Q2: How do I choose a detection wavelength?
-
A2: The ideal wavelength is one where both the reactants and products have significant absorbance, allowing for simultaneous monitoring.[11] This can be determined by acquiring the UV-Vis spectrum of the starting materials and the expected product.
-
-
Q3: How can I quantify the reaction progress?
-
A3: By creating a calibration curve with known concentrations of the starting material and product, the peak areas from the HPLC chromatogram of the reaction mixture can be used to determine their respective concentrations over time.
-
Troubleshooting Guide (HPLC/LC-MS)
| Problem | Possible Cause(s) | Solution(s) |
| Poor peak shape (tailing or fronting). | Strong interaction between the analyte (especially basic compounds like pyridines) and residual silanols on the silica-based column. | Add a competing base like triethylamine to the mobile phase or use a base-deactivated column. |
| Column overload. | Dilute the sample or inject a smaller volume. | |
| Poor resolution between peaks. | Inappropriate mobile phase composition or gradient. | Optimize the mobile phase composition and the gradient slope. Try a different organic modifier (e.g., methanol instead of acetonitrile). |
| Column is old or degraded. | Replace the column. | |
| Drifting baseline. | Column not equilibrated with the mobile phase. | Allow sufficient time for the column to equilibrate before starting the analysis. |
| Contamination in the mobile phase or system. | Use high-purity solvents and filter mobile phases. |
Summary of Monitoring Techniques
| Technique | Data Obtained | Advantages | Disadvantages | Best For |
| TLC | Qualitative (Rf values) | Fast, inexpensive, simple setup | Low resolution, not quantitative | Quick checks of reaction progress, screening for optimal conditions. |
| NMR | Quantitative, structural information | Detailed structural insights, can identify unknowns | Requires expensive equipment, sample preparation can be more involved | Mechanistic studies, identifying intermediates and byproducts, kinetic analysis. |
| HPLC/LC-MS | Quantitative, purity assessment, mass data | High resolution and sensitivity, excellent for complex mixtures | Requires method development, expensive equipment | Accurate quantification, purity analysis of final product, identifying components by mass. |
Troubleshooting Logic
When encountering issues with reaction monitoring, a systematic approach can help identify and resolve the problem efficiently.
Caption: A logical approach to troubleshooting monitoring issues.
References
- 1. mdpi.com [mdpi.com]
- 2. silicycle.com [silicycle.com]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. bitesizebio.com [bitesizebio.com]
- 5. Chromatography [chem.rochester.edu]
- 6. m.youtube.com [m.youtube.com]
- 7. NMR Reaction Monitoring Robust to Spectral Distortions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. magritek.com [magritek.com]
- 9. magritek.com [magritek.com]
- 10. ptfarm.pl [ptfarm.pl]
- 11. abap.co.in [abap.co.in]
Validation & Comparative
Interpreting the NMR spectrum of 6,7-Dihydro-5H-pyrrolo[3,4-b]pyridine dihydrochloride
Comprehensive Analysis of 6,7-Dihydro-5H-pyrrolo[3,4-b]pyridine Dihydrochloride: An Interpretive NMR Guide
For researchers, scientists, and professionals in drug development, a thorough understanding of the structural characteristics of novel compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating molecular structures. This guide provides a detailed interpretation of the expected ¹H and ¹³C NMR spectra of this compound, a heterocyclic compound of interest in medicinal chemistry. Due to the unavailability of specific experimental spectral data in publicly accessible databases and literature, this guide will focus on a theoretical interpretation based on established principles of NMR spectroscopy and analysis of its structural features.
Predicted ¹H and ¹³C NMR Spectral Data
A detailed analysis of the structure of this compound allows for the prediction of its NMR spectral features. The expected chemical shifts (δ) in parts per million (ppm), coupling patterns, and integration values for the protons (¹H NMR) and the chemical shifts for the carbon atoms (¹³C NMR) are summarized below. These predictions are based on the magnetic environment of each nucleus, considering inductive effects, aromaticity, and the influence of protonation.
Table 1: Predicted ¹H NMR Data for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| H-1 | 8.5 - 8.8 | Doublet | 1H |
| H-2 | 7.8 - 8.1 | Doublet | 1H |
| H-4 (CH₂) | 4.5 - 4.8 | Singlet | 2H |
| H-5 (CH₂) | 3.5 - 3.8 | Triplet | 2H |
| H-6 (CH₂) | 3.2 - 3.5 | Triplet | 2H |
| NH₂⁺ | 9.0 - 12.0 | Broad Singlet | 2H |
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-1 | 145 - 150 |
| C-2 | 125 - 130 |
| C-3a | 135 - 140 |
| C-4 | 45 - 50 |
| C-5 | 25 - 30 |
| C-6 | 40 - 45 |
| C-7a | 140 - 145 |
Interpretation of the Predicted NMR Spectra
The dihydrochloride salt of 6,7-Dihydro-5H-pyrrolo[3,4-b]pyridine possesses a distinct set of protons and carbons that give rise to a characteristic NMR spectrum.
¹H NMR Spectrum:
-
Aromatic Protons (H-1 and H-2): The protons on the pyridine ring are expected to be the most deshielded due to the aromatic ring current and the electron-withdrawing effect of the protonated nitrogen atom. They will likely appear as doublets due to coupling with each other.
-
Methylene Protons (H-4, H-5, and H-6): The three methylene groups will exhibit signals in the aliphatic region. The protons at C-4, being adjacent to the pyrrole nitrogen, are expected to be slightly more deshielded than those at C-5 and C-6. The protons at C-5 and C-6 would likely appear as triplets due to coupling with their respective neighbors. The C-4 protons might appear as a singlet if there is no significant coupling to the NH protons, or as a triplet if coupling occurs.
-
Amine Protons (NH₂⁺): The protons on the nitrogen atoms will be significantly deshielded due to the positive charge and will likely appear as a broad singlet. Its chemical shift can be highly dependent on the solvent and concentration.
¹³C NMR Spectrum:
-
Aromatic Carbons (C-1, C-2, C-3a, C-7a): The carbon atoms of the pyridine ring and the fused pyrrole ring will resonate in the aromatic region of the spectrum. The carbons directly attached to the nitrogen atoms (C-1, C-3a, C-7a) are expected to be more deshielded.
-
Aliphatic Carbons (C-4, C-5, C-6): The methylene carbons will appear in the upfield region of the spectrum, with C-4 and C-6 being more deshielded than C-5 due to their proximity to the nitrogen atoms.
Experimental Protocol for NMR Spectrum Acquisition
To obtain experimental data for comparison, the following general protocol for acquiring ¹H and ¹³C NMR spectra of small organic molecules can be followed.
1. Sample Preparation:
-
Weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, or CD₃OD) in a standard 5 mm NMR tube. The choice of solvent is critical, especially for observing exchangeable protons like those of the NH₂⁺ groups.
-
Add a small amount of a reference standard, such as tetramethylsilane (TMS) or a suitable internal standard for the chosen solvent, for chemical shift calibration.
2. NMR Spectrometer Setup:
-
The spectra should be recorded on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
For ¹H NMR, a standard single-pulse experiment is typically used. Key parameters to set include the spectral width, number of scans, relaxation delay, and acquisition time.
-
For ¹³C NMR, a proton-decoupled experiment is standard to simplify the spectrum to singlets for each carbon.
3. Data Processing:
-
The raw data (Free Induction Decay, FID) is processed using Fourier transformation.
-
Phase correction and baseline correction are applied to obtain a clean spectrum.
-
The chemical shifts are referenced to the internal standard.
-
Integration of the ¹H NMR signals is performed to determine the relative number of protons for each signal.
Structural Elucidation Workflow
The process of interpreting an NMR spectrum to determine the structure of a molecule like this compound follows a logical workflow.
Caption: A flowchart illustrating the key steps involved in NMR spectral interpretation for structural elucidation.
Comparative Analysis
A comparative analysis with structurally similar compounds is invaluable for confirming assignments. For instance, comparing the spectrum of the dihydrochloride salt with that of the free base, 6,7-Dihydro-5H-pyrrolo[3,4-b]pyridine, would reveal significant downfield shifts for the protons and carbons near the protonated nitrogen atoms in the salt. This is a direct consequence of the increased electron-withdrawing nature of the positively charged nitrogen centers.
Furthermore, comparison with simpler, related heterocycles such as pyridine and pyrrolidine would help in assigning the signals of the respective ring systems within the target molecule.
Unveiling the Analytical Profile of 6,7-Dihydro-5H-pyrrolo[3,4-b]pyridine Dihydrochloride (CAS 147740-02-1)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the analytical methodologies for the characterization of 6,7-Dihydro-5H-pyrrolo[3,4-b]pyridine dihydrochloride (CAS 147740-02-1). Due to the limited availability of public experimental data, this document focuses on a theoretical mass spectrometry fragmentation pattern, alongside a discussion of alternative analytical techniques.
Chemical Information
| Identifier | Value |
| CAS Number | 147740-02-1 |
| Chemical Name | This compound |
| Molecular Formula | C₇H₁₀Cl₂N₂ |
| Molecular Weight | 193.07 g/mol |
| Free Base Formula | C₇H₈N₂ |
| Free Base MW | 120.15 g/mol |
Mass Spectrometry Fragmentation Analysis
Proposed Fragmentation Pathway:
The fragmentation of the protonated molecule is expected to proceed through several key pathways, primarily involving the cleavage of the pyrrolidine ring and rearrangements of the pyridine ring.
Caption: Proposed mass spectrometry fragmentation pathway for protonated 6,7-Dihydro-5H-pyrrolo[3,4-b]pyridine.
Interpretation of Key Fragments:
| m/z (Proposed) | Proposed Fragment | Description |
| 121.1 | [C₇H₉N₂]⁺ | Protonated molecular ion. |
| 119.1 | [C₇H₇N₂]⁺ | Loss of a hydrogen molecule, potentially leading to a more stable aromatic system. |
| 93.1 | [C₅H₅N₂]⁺ | Resulting from the loss of ethylene from the pyrrolidine ring, a common fragmentation for such structures. |
| 92.1 | [C₆H₆N]⁺ | Formed by the cleavage and loss of a CH₂NH radical from the pyrrolidine ring. |
| 79.1 | [C₅H₅N]⁺ | The pyridine core, which could be formed after the initial fragmentation of the pyrrolidine ring. |
Alternative Analytical Methodologies
A comprehensive analysis of this compound would typically involve a combination of chromatographic and spectroscopic techniques to ensure identity, purity, and quantity.
| Analytical Technique | Purpose | Expected Observations |
| High-Performance Liquid Chromatography (HPLC) | Purity determination and quantification. | A single major peak under appropriate chromatographic conditions would indicate high purity. The retention time is characteristic of the compound under the specific method. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation and confirmation. | ¹H and ¹³C NMR spectra would provide detailed information about the chemical environment of each proton and carbon atom, confirming the compound's structure. The number of signals, their chemical shifts, and splitting patterns would be unique to this molecule. |
| Infrared (IR) Spectroscopy | Identification of functional groups. | The IR spectrum would show characteristic absorption bands for N-H stretching (amine), C-H stretching (aromatic and aliphatic), and C=N and C=C stretching (pyridine ring). |
Experimental Protocols (General)
While specific, validated protocols for CAS 147740-02-1 are not publicly available, the following outlines general methodologies that would be suitable for its analysis.
1. High-Performance Liquid Chromatography (HPLC)
-
Objective: To assess the purity of this compound.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: A C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm).
-
Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile or methanol).
-
Detection: UV detection at a wavelength where the pyridine chromophore absorbs, typically around 260 nm.
-
Procedure: A sample solution is prepared by dissolving a known amount of the compound in a suitable solvent (e.g., water or mobile phase). The solution is then injected into the HPLC system, and the resulting chromatogram is analyzed for the presence of impurities.
2. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To confirm the chemical structure of 6,7-Dihydro-5H-pyrrolo[3,4-b]pyridine.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation: The compound is dissolved in a deuterated solvent, such as deuterium oxide (D₂O) or dimethyl sulfoxide-d₆ (DMSO-d₆).
-
Experiments: Standard ¹H and ¹³C NMR spectra are acquired. Additional experiments like COSY, HSQC, and HMBC can be performed to aid in the complete assignment of all proton and carbon signals.
-
Data Analysis: The chemical shifts, integration values, and coupling constants of the observed signals are compared with the expected values for the proposed structure.
Logical Workflow for Analysis
The following diagram illustrates a typical workflow for the comprehensive analysis of a pharmaceutical intermediate like CAS 147740-02-1.
A Comparative Analysis of Fluoro vs. Bromo Derivatives of 6,7-Dihydro-5H-pyrrolo[3,4-b]pyridine in Biological Systems
For Researchers, Scientists, and Drug Development Professionals: An objective guide to the biological activities of halogenated 6,7-Dihydro-5H-pyrrolo[3,4-b]pyridine derivatives, supported by structure-activity relationship data from related compounds and detailed experimental protocols.
The strategic incorporation of halogen atoms, particularly fluorine and bromine, into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. This practice can significantly modulate a compound's physicochemical properties, including lipophilicity, metabolic stability, and target-binding affinity, thereby influencing its overall biological activity. This guide provides a comparative overview of the biological activities of fluoro versus bromo derivatives of the 6,7-Dihydro-5H-pyrrolo[3,4-b]pyridine core structure. Due to the limited availability of direct comparative studies on this specific scaffold, this guide draws upon structure-activity relationship (SAR) data from closely related pyrrolopyridine and other heterocyclic compounds to infer potential trends and guide future research.
Structure-Activity Relationship Insights: A Qualitative Comparison
| Biological Target/Activity | Halogen Effect on Activity | Key Findings and Implications |
| Farnesyl-Protein Transferase (FPT) Inhibition | Bromo ≥ Fluoro | In a study on tricyclic pyridine FPT inhibitors, chloro, bromo, and iodo analogs were found to be equipotent, whereas the fluoro analog was an order of magnitude less active. This suggests that for certain targets, the larger, more polarizable bromine atom may be more favorable for binding than the smaller, highly electronegative fluorine atom. |
| Spleen Tyrosine Kinase (SYK) Inhibition | Fluoro > Bromo (Position Dependent) | Research on 6-[(2-aminocyclohexyl)amino]-1,2-dihydro-3H-pyrrolo[3,4-c]pyridin-3-one derivatives as SYK inhibitors revealed that a 7-fluoro substitution had a significant positive effect on activity.[1] This highlights the critical role of substituent positioning and suggests that fluorine's unique properties can be advantageous for specific kinase interactions. |
| General Kinase Inhibition | Variable | The influence of halogen substitution on kinase inhibition is highly target-specific. Halogen bonds, where the halogen atom acts as an electrophilic center, can play a crucial role in ligand-protein interactions and contribute to both affinity and selectivity. The nature of the halogen (F vs. Br) will dictate the strength and geometry of these interactions. |
Experimental Protocols
To facilitate further research and comparative studies, detailed methodologies for key biological assays relevant to the potential activities of these compounds are provided below.
Farnesyl-Protein Transferase (FPT) Inhibition Assay
This in vitro enzymatic assay is designed to screen for and characterize inhibitors of farnesyltransferase. The assay is based on a fluorimetric method that measures the transfer of a farnesyl group from farnesyl pyrophosphate (FPP) to a dansylated peptide substrate. Inhibition of FPTase activity results in a decrease in the fluorescence signal.
Materials:
-
FPTase enzyme
-
Farnesyl pyrophosphate (FPP)
-
Dansylated peptide substrate
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 5 mM DTT)
-
Test compounds (fluoro and bromo derivatives) and a positive control (e.g., Lonafarnib) dissolved in DMSO
-
384-well black microplate
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of the test compounds and the positive control in the assay buffer. The final DMSO concentration should not exceed 1%.
-
Add FPTase enzyme to each well of the microplate.
-
Add the test compounds or control to the respective wells and incubate for 15 minutes at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding a mixture of FPP and the dansyl-peptide substrate to each well.
-
Immediately place the microplate in a fluorescence plate reader and measure the fluorescence intensity kinetically at an excitation wavelength of 340 nm and an emission wavelength of 550 nm. Record data points every minute for 60 minutes.
-
Calculate the rate of reaction for each concentration of the inhibitor.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
Spleen Tyrosine Kinase (SYK) Inhibition Assay
This assay measures the activity of SYK kinase for screening and profiling potential inhibitors. The ADP-Glo™ Kinase Assay is a common method that measures the amount of ADP produced during the kinase reaction.
Materials:
-
Recombinant human SYK kinase
-
Biotinylated peptide substrate (e.g., Poly(Glu, Tyr) 4:1)
-
ATP
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)
-
Test compounds (fluoro and bromo derivatives) and a positive control (e.g., Fostamatinib) dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)
-
384-well white microplate
-
Luminometer
Procedure:
-
Prepare serial dilutions of the test compounds and the positive control in the kinase assay buffer.
-
Add the test compounds or control to the respective wells of the microplate.
-
Add SYK kinase to each well.
-
Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.
-
Incubate the plate at room temperature for 60 minutes.
-
Add the ADP-Glo™ Reagent to each well and incubate for 40 minutes at room temperature to deplete the remaining ATP.
-
Add the Kinase Detection Reagent to each well and incubate for 30 minutes at room temperature to convert ADP to ATP and generate a luminescent signal.
-
Measure the luminescence using a plate-reading luminometer.
-
Calculate the percent inhibition for each concentration of the inhibitor and determine the IC50 value.
Visualizing Experimental Workflow
The following diagram illustrates a generalized workflow for an in vitro kinase inhibition assay, a common method for evaluating the biological activity of compounds like the fluoro and bromo derivatives of 6,7-Dihydro-5H-pyrrolo[3,4-b]pyridine.
Caption: Generalized workflow for an in vitro kinase inhibition assay.
Conclusion
The biological activity of halogenated 6,7-Dihydro-5H-pyrrolo[3,4-b]pyridine derivatives is significantly influenced by the nature and position of the halogen substituent. While direct comparative data for fluoro and bromo derivatives of this specific scaffold are scarce, SAR from related compounds suggests that the choice between fluorine and bromine can lead to differential activity depending on the biological target. Bromine's size and polarizability may be advantageous in some contexts, while fluorine's unique electronic properties and ability to form specific interactions can be beneficial in others, particularly in kinase inhibition. The provided experimental protocols offer a starting point for researchers to conduct direct comparative studies and elucidate the precise effects of these halogens on the biological activity of this promising heterocyclic core. Future research should focus on synthesizing and systematically evaluating both fluoro and bromo derivatives of 6,7-Dihydro-5H-pyrrolo[3,4-b]pyridine against a panel of relevant biological targets to build a comprehensive SAR and guide the development of novel therapeutic agents.
References
A Comparative Guide to Structural Analogs of 6,7-Dihydro-5H-pyrrolo[3,4-b]pyridine
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological performance of structural analogs derived from the 6,7-Dihydro-5H-pyrrolo[3,4-b]pyridine scaffold. The information presented herein is supported by experimental data from peer-reviewed scientific literature, offering a valuable resource for researchers engaged in drug discovery and development.
Introduction
The 6,7-Dihydro-5H-pyrrolo[3,4-b]pyridine core is a versatile heterocyclic scaffold that serves as a foundational structure for a diverse range of biologically active molecules. While the parent dihydrochloride salt is primarily utilized as a synthetic intermediate, its structural analogs have demonstrated significant potential as modulators of various key biological targets implicated in a spectrum of diseases, including cancer, neurodegenerative disorders, and metabolic diseases. This guide will focus on a comparative analysis of several prominent classes of these analogs, detailing their mechanisms of action, biological activities, and the experimental protocols used for their evaluation.
The primary classes of structural analogs covered in this guide include:
-
Pyrrolo[3,4-b]pyridin-5-ones: Primarily investigated for their anticancer properties through the inhibition of αβ-tubulin polymerization.
-
6,7-dihydro-5H-pyrrolo[1,2-b][1]triazoles: Emerging as potent and selective inhibitors of Receptor-Interacting Protein Kinase 1 (RIPK1), a key mediator of necroptosis and inflammation.
-
Thieno[2,3-b]pyridine Derivatives: Explored as positive allosteric modulators (PAMs) of the M4 muscarinic acetylcholine receptor, a target for neurological and psychiatric disorders.
-
Pyrrolopyridine-based DPP-4 Inhibitors: Designed to target dipeptidyl peptidase-4 (DPP-4) for the management of type 2 diabetes.
Data Presentation: Comparative Biological Activity
The following tables summarize the quantitative data for representative structural analogs, allowing for a direct comparison of their biological performance against their respective targets.
Table 1: Pyrrolo[3,4-b]pyridin-5-one Analogs as Tubulin Polymerization Inhibitors and Cytotoxic Agents
| Compound ID | Modifications from Core Structure | Target Cell Line | IC50 (µM) | Reference |
| 1f | Complex polysubstituted pyrrolo[3,4-b]pyridin-5-one | MDA-MB-231 (Breast Cancer) | 6.25 | [2] |
| 1f | Complex polysubstituted pyrrolo[3,4-b]pyridin-5-one | MCF-7 (Breast Cancer) | > 50 | [2] |
| CA-61 | Pyrrole-based carboxamide | HCC1806 (Breast Cancer) | < 25 | [3] |
| CA-84 | Pyrrole-based carboxamide | HCC1806 (Breast Cancer) | < 25 | [3] |
Note: Direct comparison of IC50 values should be made with caution due to potential variations in experimental conditions between studies.
Table 2: 6,7-dihydro-5H-pyrrolo[1,2-b][1][2][3]triazole Analogs as RIPK1 Inhibitors
| Compound ID | Modifications from Core Structure | Assay Type | IC50 (nM) | Reference |
| Compound 26 | Phenyl and morpholine substitutions | RIPK1 Enzymatic Assay | Potent Inhibition (Specific value not provided) | [4] |
| GNE684 | (S)-N-((S)-7-methoxy-1-methyl-2-oxo-2,3,4,5-tetrahydro-1H-pyrido[3,4-b]azepin-3-yl)-5-phenyl-6,7-dihydro-5H-pyrrolo[1,2-b][1]triazole-2-carboxamide | Not Specified | Not Specified | |
| Compound 22b | 5-(2,3-dihydro-1H-indol-5-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine derivative | RIPK1 Enzymatic Assay | 11 | [5] |
Table 3: Thieno[2,3-b]pyridine Analogs as M4 Muscarinic Receptor Positive Allosteric Modulators (PAMs)
| Compound ID | Modifications from Core Structure | Receptor | Assay Type | EC50 (µM) | Reference |
| VU0152099 | 3-amino-N-(benzo[d][6][7]dioxol-5-ylmethyl)-4,6-dimethylthieno[2,3-b]pyridine carboxamide | Human M4 | GIRK Channel Activation | 1.2 | [8] |
| VU0152100 | 3-amino-N-(4-methoxybenzyl)-4,6-dimethylthieno[2,3-b]pyridine carboxamide | Human M4 | GIRK Channel Activation | 1.9 | [8] |
| VU0467485 (6c) | Tricyclic M4 PAM | Human M4 | Calcium Mobilization | 0.0788 | [9] |
Table 4: Pyrrolopyridine-based DPP-4 Inhibitors
| Compound ID | Modifications from Core Structure | Assay Type | IC50 (nM) | Reference |
| Thiosemicarbazone A | Pyrazole incorporated thiosemicarbazone with bromo-substitution | DPP-4 Enzymatic Assay | 1.266 | [10] |
| Sitagliptin (Reference) | Marketed DPP-4 Inhibitor | DPP-4 Enzymatic Assay | 4.380 | [10] |
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways and a general experimental workflow for the evaluation of these compounds.
Caption: General experimental workflow for the design, synthesis, and evaluation of novel bioactive compounds.
Caption: Simplified RIPK1-mediated necroptosis signaling pathway and the point of intervention for inhibitors.[7][11][12]
Caption: M4 muscarinic acetylcholine receptor signaling pathway and the modulatory role of PAMs.[6][13][14]
Caption: The role of αβ-tubulin in mitosis and its inhibition by pyrrolo[3,4-b]pyridin-5-one analogs.[15][16][17]
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are generalized and may require optimization for specific compounds or cell lines.
Tubulin Polymerization Assay (Turbidity-based)
Objective: To determine the effect of test compounds on the in vitro polymerization of purified tubulin.
Materials:
-
Purified tubulin (>99%)
-
General Tubulin Buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)
-
GTP solution (100 mM)
-
Glycerol
-
Test compounds and vehicle control (e.g., DMSO)
-
96-well microplate
-
Temperature-controlled spectrophotometer
Procedure:
-
Preparation:
-
Thaw purified tubulin on ice.
-
Prepare a 10X stock of test compounds in DMSO.
-
Prepare the final tubulin solution by adding GTP (to a final concentration of 1 mM) and glycerol to the reconstituted tubulin on ice.
-
-
Assay Setup (on ice):
-
Add 10 µL of 10X test compound, control compound, or vehicle to the appropriate wells of a 96-well plate.
-
Initiate the polymerization reaction by adding 90 µL of the final tubulin solution to each well. Mix gently.
-
-
Data Acquisition:
-
Immediately transfer the plate to a spectrophotometer pre-warmed to 37°C.
-
Measure the absorbance at 340 nm every minute for 60-90 minutes.
-
-
Data Analysis:
-
Plot absorbance versus time to generate polymerization curves.
-
Calculate the rate of polymerization (Vmax) and the extent of polymerization (plateau absorbance).
-
Determine the IC50 value for inhibition of tubulin polymerization by analyzing the dose-response curves.
-
RIPK1 Kinase Assay (ADP-Glo™ based)
Objective: To measure the enzymatic activity of RIPK1 and the inhibitory effect of test compounds.
Materials:
-
Recombinant active RIPK1 enzyme
-
Kinase Assay Buffer (e.g., 200 mM Tris-HCl, pH 7.4, 100 mM MgCl₂, 0.5 mg/ml BSA, 250 µM DTT)
-
Substrate (e.g., Myelin Basic Protein, MBP)
-
ATP solution
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Test compounds and vehicle control (DMSO)
-
384-well opaque plate
-
Luminometer
Procedure:
-
Preparation:
-
Thaw all reagents on ice.
-
Prepare serial dilutions of the test compounds in the appropriate buffer.
-
-
Kinase Reaction:
-
In a 384-well plate, add diluted active RIPK1, substrate, and test compound/vehicle.
-
Initiate the reaction by adding the ATP solution. The final reaction volume is typically 5 µL.
-
Set up a blank control without the kinase.
-
Incubate at room temperature for a defined period (e.g., 40-120 minutes).
-
-
ADP Detection:
-
Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete remaining ATP. Incubate for 40 minutes at room temperature.
-
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition:
-
Read the luminescence using a plate reader.
-
-
Data Analysis:
-
Subtract the blank control values.
-
Calculate the percent inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC50 value from the dose-response curve.[4]
-
M4 Muscarinic Receptor Functional Assay (Calcium Flux)
Objective: To measure the ability of test compounds to modulate M4 receptor activity by monitoring changes in intracellular calcium levels.
Materials:
-
Cells stably expressing the human M4 receptor (e.g., CHO or HEK293 cells).
-
Cell culture medium and reagents.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Probenecid (to prevent dye leakage).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Agonist (e.g., Acetylcholine).
-
Test compounds (PAMs) and vehicle control (DMSO).
-
96- or 384-well black, clear-bottom microplate.
-
Fluorescence microplate reader with kinetic reading capability.
Procedure:
-
Cell Plating:
-
Seed the M4-expressing cells into the microplate and culture overnight.
-
-
Dye Loading:
-
Remove the culture medium and add the Fluo-4 AM dye-loading solution (containing probenecid) to the cells.
-
Incubate for 1 hour at 37°C, followed by 15-30 minutes at room temperature.
-
-
Assay:
-
Place the plate in the fluorescence reader.
-
Add the test compound (PAM) and incubate for a short period.
-
Add a sub-maximal concentration (e.g., EC20) of the agonist (Acetylcholine).
-
Monitor the fluorescence intensity (Ex/Em = ~490/525 nm) over time, before and after agonist addition.
-
-
Data Analysis:
Cell Viability Assay (MTT)
Objective: To assess the cytotoxic effects of test compounds on cancer cell lines.
Materials:
-
Cancer cell line of interest.
-
Cell culture medium and reagents.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl).
-
Test compounds and vehicle control (DMSO).
-
96-well microplate.
-
Microplate reader.
Procedure:
-
Cell Plating:
-
Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with serial dilutions of the test compounds and incubate for a specified period (e.g., 48-72 hours).
-
-
MTT Addition:
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
-
Solubilization:
-
Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
-
Data Acquisition:
-
Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance.
-
Calculate the percentage of cell viability for each treatment relative to the vehicle control.
-
Determine the IC50 value from the dose-response curve.
-
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Design, synthesis, and structure–activity relationship studies of 6,7-dihydro-5H-pyrrolo[1,2-b][1,2,4]triazole derivatives as necroptosis inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Necroptosis and RIPK1-mediated neuroinflammation in CNS diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Centrally Active Allosteric Potentiators of the M4 Muscarinic Acetylcholine Receptor Reverse Amphetamine-Induced Hyperlocomotor Activity in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of VU0467485/AZ13713945: An M4 PAM Evaluated as a Preclinical Candidate for the Treatment of Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Frontiers | RIPK1 in necroptosis and recent progress in related pharmaceutics [frontiersin.org]
- 12. RIPK1 in necroptosis and recent progress in related pharmaceutics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. derangedphysiology.com [derangedphysiology.com]
- 14. biomed.cas.cz [biomed.cas.cz]
- 15. Dissecting the role of the tubulin code in mitosis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Tubulin: Structure, Functions and Roles in Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 17. byjus.com [byjus.com]
- 18. A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 19. content.abcam.com [content.abcam.com]
- 20. bu.edu [bu.edu]
A Comparative Guide to Alternative Intermediates in Moxifloxacin Synthesis
For Researchers, Scientists, and Drug Development Professionals
The synthesis of moxifloxacin, a fourth-generation fluoroquinolone antibiotic, traditionally involves the condensation of a quinolone carboxylic acid core with a chiral diazabicyclo side chain. While effective, this standard approach has prompted research into alternative intermediates and synthetic routes to improve yield, purity, cost-effectiveness, and safety. This guide provides an objective comparison of promising alternative intermediates, supported by experimental data, to aid researchers in selecting the optimal synthetic strategy.
Comparison of Synthetic Routes and Intermediates
The primary strategies for synthesizing moxifloxacin revolve around the preparation of two key fragments: the quinolone core (1-cyclopropyl-6,7-difluoro-1,4-dihydro-8-methoxy-4-oxo-3-quinolinecarboxylic acid) and the chiral side chain ((S,S)-2,8-diazabicyclo[4.3.0]nonane). This guide explores key alternative intermediates for both fragments.
Alternative Intermediates for the Quinolone Core
Two notable alternatives to the direct use of the quinolone carboxylic acid in the condensation step have emerged: a borate complex intermediate and the use of gatifloxacin carboxylic acid as a starting material.
1. Borate Complex Intermediate
This approach involves the in-situ formation of a borate complex of the quinolone carboxylic acid ethyl ester. This intermediate enhances the subsequent nucleophilic substitution reaction with the diazabicyclo side chain. A particularly effective variation utilizes propionic anhydride in the formation of the borate complex.
2. Gatifloxacin Carboxylic Acid as a Precursor
Gatifloxacin, another fluoroquinolone, shares a similar core structure with moxifloxacin. This method leverages the existing gatifloxacin structure to synthesize moxifloxacin, primarily through a nucleophilic substitution of the C7 piperazine ring with the (S,S)-2,8-diazabicyclo[4.3.0]nonane side chain.
Alternative Syntheses of the (S,S)-2,8-diazabicyclo[4.3.0]nonane Side Chain
The synthesis of the enantiomerically pure side chain is a critical and often costly aspect of moxifloxacin production. The traditional route starting from 2,3-pyridinedicarboxylic acid involves multiple steps, including a challenging chiral resolution. Several alternatives have been developed to streamline this process and improve efficiency.
1. Efficient Five-Step Synthesis
This route focuses on a more direct approach, achieving a good overall yield with a reduced number of steps compared to the traditional method.
2. Intramolecular Double Stereodifferentiation
This elegant strategy employs a dual chiral-auxiliary approach to ensure high stereoselectivity during a key hydrogenation step, leading to a high overall yield and excellent enantiomeric excess.
Data Presentation
The following tables summarize the quantitative data for the discussed alternative synthetic routes.
Table 1: Comparison of Quinolone Core Intermediates
| Intermediate/Route | Key Reagents | Reaction Conditions | Yield | Purity | Reference |
| Borate Intermediate (Propionic Anhydride) | Boric acid, Propionic anhydride | 1. Formation of borate complex at 100°C, 4h2. Condensation with side chain in n-butanol at 100°C, 3h | 260 g of Moxifloxacin HCl from 100 g of nonane side chain | Not explicitly stated | [1] |
| Gatifloxacin Carboxylic Acid | (S,S)-2,8-diazabicyclo[4.3.0]nonane, Tetraisopropyl titanate, Triethylamine | Ethanol, 70-100°C | 81-84% (final product) | >99% (HPLC) | [2] |
Table 2: Comparison of (S,S)-2,8-diazabicyclo[4.3.0]nonane Synthesis Routes
| Synthetic Route | Starting Materials | Key Steps | Overall Yield | Enantiomeric Excess | Reference |
| Efficient Five-Step Synthesis | 2,3-pyridinedicarboxylic acid | One-pot dehydration, N-acylation, and cyclization; Catalytic hydrogenation; Resolution | 39.0% | Not explicitly stated | [3][4] |
| Intramolecular Double Stereodifferentiation | Ethyl acetoacetate, (R)-(+)-1-methylbenzylamine, Acryloyl chloride | One-pot three-step reaction; Hydrogenation with dual chiral-auxiliary | 56.2% (over 7 steps) | >99% | [5] |
Experimental Protocols
Protocol 1: Synthesis of Moxifloxacin via Borate Intermediate
Step 1: Formation of the Borate Intermediate
-
Heat propionic anhydride (200.0 g) to 80-85°C.
-
Add boric acid (30.0 g) and reflux for 2 hours.
-
Cool the mixture to 70°C and add ethyl 1-cyclopropyl-6,7-difluoro-8-methoxy-4-oxo-1,4-dihydro-3-quinolinecarboxylate (100 g).
-
Raise the temperature to 100°C and maintain for 4 hours.
-
Cool the reaction mass to 0°C and slowly add purified water (1000.0 ml).
-
Stir at 0-5°C for 1 hour, then filter, wash with water, and dry to obtain the borate intermediate.[1]
Step 2: Synthesis of Moxifloxacin Hydrochloride
-
Suspend the borate intermediate (100.0 g) in n-butanol (500.0 ml).
-
Slowly add a solution of (S,S)-2,8-diazabicyclo[4.3.0]nonane (29.0 g) in n-butanol (100.0 ml) at 10-15°C.
-
Heat the mixture to 100°C and maintain for 3 hours.
-
Cool to 25-30°C, add methanol (200.0 ml), and adjust the pH to 1.0-2.0 with methanolic hydrochloric acid.
-
Stir for 2 hours, then distill to a residue.
-
The residue is further processed to isolate moxifloxacin hydrochloride.[1]
Protocol 2: Synthesis of Moxifloxacin from Gatifloxacin Carboxylic Acid
-
In a two-necked flask under argon, combine gatifloxacin carboxylic acid (8.850 g), ethanol (50 ml), and (S,S)-2,8-diazabicyclo[4.3.0]nonane (3.7857 g).
-
Add triethylamine and tetraisopropyl titanate as catalysts.
-
Heat the reaction mixture to 70-100°C.
-
After the reaction is complete, concentrate the solution.
-
Treat with an alkali solution and separate the moxifloxacin monomer at its isoelectric point.
-
Form the hydrochloride salt with acid and concentrate to obtain crude moxifloxacin hydrochloride.
-
Recrystallize from absolute ethanol, filter, wash, and dry to obtain the final product.[2]
Protocol 3: Efficient Synthesis of (S,S)-2,8-diazabicyclo[4.3.0]nonane
This five-step synthesis involves:
-
One-pot dehydration, N-acylation, and cyclization of 2,3-pyridinedicarboxylic acid.
-
Catalytic hydrogenation of the pyridine ring.
-
Resolution of the resulting racemate using an isopropanol/water system.
-
Racemization of the undesired enantiomer using manganese dioxide and Pd/C for recycling.
-
Debenzylation via mild hydrogen transfer catalytic hydrogenation.[3][4]
Protocol 4: Synthesis of (S,S)-2,8-diazabicyclo[4.3.0]nonane via Intramolecular Double Stereodifferentiation
This seven-step synthesis includes:
-
A one-pot, three-step synthesis of the hydrogenation precursor, 1,6-bis((R)-1-phenylethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-b]pyridine-2,5-dione, from ethyl acetoacetate, (R)-(+)-1-methylbenzylamine, and acryloyl chloride.
-
A highly stereoselective hydrogenation reaction to form the cis-[3][6] bicyclic system.
-
Subsequent steps to yield the final product.[5]
Mandatory Visualization
Caption: Alternative synthetic pathways to moxifloxacin.
Caption: Comparison of quinolone core intermediate workflows.
References
- 1. WO2008059223A2 - Process for the synthesis of moxifloxacin hydrochloride - Google Patents [patents.google.com]
- 2. CN111320622A - Method for synthesizing moxifloxacin hydrochloride - Google Patents [patents.google.com]
- 3. Item - Efficient synthesis of (S,S)-2,8-diazabicyclo[4.3.0]nonane - Taylor & Francis Group - Figshare [tandf.figshare.com]
- 4. Efficient synthesis of (S,S)-2,8-diazabicyclo[4.3.0]nonane | Semantic Scholar [semanticscholar.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. EP1832587B1 - Method for preparing moxifloxacin and moxifloxacin hydrochloride - Google Patents [patents.google.com]
Unveiling the Potential of 6,7-Dihydro-5H-pyrrolo[3,4-b]pyridine Derivatives as M4 PAMs: A Comparative Analysis
For researchers and drug development professionals, the quest for selective and effective treatments for neuropsychiatric disorders like schizophrenia remains a paramount challenge. A promising avenue of investigation lies in the positive allosteric modulation of the M4 muscarinic acetylcholine receptor. This guide provides a comparative analysis of the efficacy of 6,7-Dihydro-5H-pyrrolo[3,4-b]pyridine derivatives against other notable M4 Positive Allosteric Modulators (PAMs), supported by experimental data and detailed methodologies.
The M4 muscarinic acetylcholine receptor, a G protein-coupled receptor, is a key target for the development of novel antipsychotics. Unlike traditional orthosteric agonists, PAMs offer a more nuanced approach by enhancing the receptor's response to the endogenous neurotransmitter, acetylcholine. This can lead to improved efficacy and a better side-effect profile. Among the various chemical scaffolds explored, 6,7-Dihydro-5H-pyrrolo[3,4-b]pyridine derivatives have emerged as a promising class of M4 PAMs.
Comparative Efficacy of M4 PAMs
The following tables summarize the in vitro and in vivo efficacy of the 6,7-Dihydro-5H-pyrrolo[3,4-b]pyridine derivative, VU0467485, in comparison to other well-characterized M4 PAMs.
Table 1: In Vitro Potency of M4 PAMs
| Compound | Chemical Class | Species | Assay | EC50 (nM) | Reference |
| VU0467485 (6c) | 6,7-Dihydro-5H-pyrrolo[3,4-b]pyridine derivative | Human | Calcium Mobilization | 78.8 | [1] |
| Rat | Calcium Mobilization | 26.6 | [1] | ||
| VU0467154 | Thieno[2,3-c]pyridazine derivative | Rat | Calcium Mobilization | 17.7 | [2] |
| Human | Calcium Mobilization | 627 | [2] | ||
| VU0152100 | Thieno[2,3-b]pyridine derivative | Rat | Calcium Mobilization | 257 | [2] |
| LY2033298 | N/A | Rat | Calcium Mobilization | 646 | [2] |
Table 2: In Vivo Efficacy of M4 PAMs in the Amphetamine-Induced Hyperlocomotion (AHL) Model
| Compound | Species | Route of Administration | Minimum Effective Dose (MED) | Effect | Reference |
| VU0467485 (6c) | Rat | Oral (p.o.) | 10 mg/kg | 43.2% reversal of hyperlocomotion | [1] |
| VU0152100 | Rat | N/A | 30 and 56.6 mg/kg | Significant reversal of hyperlocomotion | [3] |
M4 Receptor Signaling Pathway
Activation of the M4 muscarinic acetylcholine receptor, potentiated by a PAM, primarily initiates a Gi/o signaling cascade. This pathway is crucial for the therapeutic effects observed with M4 activation.
M4 Receptor Signaling Pathway
Experimental Protocols
The data presented in this guide are based on established preclinical assays. Below are the methodologies for the key experiments cited.
In Vitro Calcium Mobilization Assay
This assay is used to determine the potency of a PAM in potentiating the M4 receptor's response to acetylcholine.
Calcium Mobilization Assay Workflow
Methodology:
-
Cell Culture: Chinese Hamster Ovary (CHO) cells stably expressing the human or rat M4 muscarinic receptor are cultured in appropriate media.
-
Cell Plating: Cells are seeded into 96- or 384-well plates and allowed to adhere overnight.
-
Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) which allows for the measurement of intracellular calcium levels.
-
Compound Addition: A range of concentrations of the M4 PAM is added to the wells, followed by the addition of a fixed, sub-maximal concentration of acetylcholine (typically an EC20 concentration, which is the concentration that produces 20% of the maximal response).
-
Signal Detection: Changes in intracellular calcium are measured using a fluorescence plate reader.
-
Data Analysis: The fluorescence data is normalized and plotted against the PAM concentration to determine the EC50 value, which represents the concentration of the PAM that produces 50% of its maximal effect.
In Vivo Amphetamine-Induced Hyperlocomotion (AHL) Model
This behavioral model in rodents is widely used to assess the potential antipsychotic activity of a compound.
Amphetamine-Induced Hyperlocomotion Workflow
Methodology:
-
Animals: Male rats or mice are used for this study.
-
Habituation: Animals are individually placed in an open-field arena and allowed to habituate to the new environment for a specific period.
-
Pre-treatment: Animals are administered the test compound (M4 PAM) or vehicle at various doses via the desired route of administration (e.g., oral gavage).
-
Amphetamine Challenge: After a set pre-treatment time, animals are administered amphetamine to induce a hyperlocomotive state.
-
Locomotor Activity Recording: Immediately after the amphetamine injection, the animals are returned to the open-field arena, and their locomotor activity (e.g., distance traveled, beam breaks) is recorded for a defined period using an automated activity monitoring system.
-
Data Analysis: The locomotor activity data is analyzed to determine if the M4 PAM treatment significantly reduces the amphetamine-induced hyperlocomotion compared to the vehicle-treated group. The minimum effective dose (MED) that produces a statistically significant reversal is then determined.
Discussion and Conclusion
The data presented indicate that 6,7-Dihydro-5H-pyrrolo[3,4-b]pyridine derivatives, exemplified by VU0467485, are potent and effective M4 PAMs. Notably, VU0467485 demonstrates high potency at both human and rat M4 receptors, a desirable characteristic for translational research. In vivo, it shows robust efficacy in a preclinical model predictive of antipsychotic activity at a dose of 10 mg/kg.
When compared to other M4 PAMs, VU0467485 exhibits a favorable profile. For instance, while VU0467154 is more potent at the rat M4 receptor, it shows significantly lower potency at the human receptor, highlighting potential species-specific differences that could complicate clinical development. VU0152100, another well-studied M4 PAM, requires higher doses to achieve significant in vivo efficacy compared to VU0467485.
References
- 1. Discovery of VU0467485/AZ13713945: An M4 PAM Evaluated as a Preclinical Candidate for the Treatment of Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selective Activation of M4 Muscarinic Acetylcholine Receptors Reverses MK-801-Induced Behavioral Impairments and Enhances Associative Learning in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antipsychotic Drug-Like Effects of the Selective M4 Muscarinic Acetylcholine Receptor Positive Allosteric Modulator VU0152100 - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of 6,7-Dihydro-5H-pyrrolo[3,4-b]pyridine-based Compounds: A Guide to In Vitro Biological Activity
Introduction: The 6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one scaffold has emerged as a privileged structure in medicinal chemistry, forming the core of novel compounds with potential therapeutic applications. While comprehensive cross-reactivity studies against panels of specific molecular targets (e.g., kinases) are not extensively available in publicly accessible literature, a growing body of research has evaluated the biological effects of these derivatives, particularly their anti-cancer properties. This guide provides a comparative overview of the cytotoxic and antiproliferative performance of various 6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one-based compounds against several human cancer cell lines, supported by experimental data and detailed protocols. The data presented herein is compiled from discrete studies focused on evaluating the general cytotoxicity or specific therapeutic potential of these compounds.
Comparative Biological Activity of 6,7-Dihydro-5H-pyrrolo[3,4-b]pyridin-5-one Derivatives
The following tables summarize the in vitro cytotoxic activity of a series of polysubstituted pyrrolo[3,4-b]pyridin-5-ones. These compounds were primarily synthesized via a one-pot cascade process involving an Ugi-Zhu three-component reaction.[1] Their biological effects have been assessed against various human cancer cell lines, including those from cervical and breast cancers.
Table 1: Cytotoxicity of Pyrrolo[3,4-b]pyridin-5-ones against Human Cervical Carcinoma Cell Lines
| Compound ID | Cell Line | % Cell Viability at 50 µM | IC50 (µM) |
| 1a | SiHa | ~85% | > 50 |
| HeLa | ~80% | > 50 | |
| CaSki | ~90% | > 50 | |
| 1b | SiHa | ~60% | ~45 |
| HeLa | ~40% | ~30 | |
| CaSki | ~65% | > 50 | |
| 1c | SiHa | ~55% | ~40 |
| HeLa | ~35% | ~25 | |
| CaSki | ~60% | ~50 |
Data synthesized from studies on polysubstituted pyrrolo[3,4-b]pyridin-5-ones evaluated against human cervical carcinoma cell lines.[1][2] The compounds in this series generally demonstrated moderate cytotoxic effects, with the HeLa cell line showing the highest sensitivity to several derivatives.[1][2]
Table 2: Cytotoxicity of Pyrrolo[3,4-b]pyridin-5-ones against Human Breast Carcinoma Cell Lines
| Compound ID | Cell Line | % Cell Viability at 6.25 µM | % Cell Viability at 50 µM |
| 1d | MDA-MB-231 | ~70% | ~40% |
| MCF-7 | Not Reported | ~95% | |
| 1e | MDA-MB-231 | ~65% | ~35% |
| MCF-7 | Not Reported | > 100% | |
| 1f | MDA-MB-231 | ~50% | ~20% |
| MCF-7 | Not Reported | > 100% |
Data from a study evaluating a series of pyrrolo[3,4-b]pyridin-5-ones against breast cancer cell lines MDA-MB-231 and MCF-7.[3] Compound 1f exhibited the most potent cytotoxic effect against the MDA-MB-231 cell line at a concentration of 6.25 μM.[3]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for the synthesis of the core scaffold and the evaluation of its in vitro cytotoxicity.
Synthesis of the 6,7-Dihydro-5H-pyrrolo[3,4-b]pyridin-5-one Scaffold
The primary route for synthesizing the polysubstituted pyrrolo[3,4-b]pyridin-5-one core involves a multi-component reaction strategy.
Protocol: One-Pot Ugi-Zhu/Cascade Reaction [3]
-
Imine Formation: An appropriate aldehyde (1.0 equiv.) and a primary amine (1.0 equiv.) are dissolved in toluene in a sealed microwave reaction tube. The mixture is heated with microwave irradiation at 65 °C for 5 minutes.
-
Ugi-Zhu Reaction: A Lewis acid catalyst, such as ytterbium(III) triflate (0.03 equiv.), is added to the mixture, which is then stirred and heated again at 65 °C for 5 minutes. Subsequently, an α-isocyanoacetamide (1.2 equiv.) is added, leading to the formation of a 5-aminooxazole intermediate.
-
Cascade Cycloaddition: Maleic anhydride (1.5 equiv.) is added to the reaction mixture. The vessel is sealed and heated to 110 °C for 15 minutes under microwave irradiation.
-
Work-up and Purification: After cooling, the solvent is evaporated under reduced pressure. The resulting crude product is then purified using column chromatography on silica gel with an appropriate eluent system (e.g., a gradient of hexane/ethyl acetate) to yield the final pyrrolo[3,4-b]pyridin-5-one derivative.
In Vitro Cytotoxicity Assay
The cytotoxic or antiproliferative activity of the synthesized compounds is commonly assessed using colorimetric or fluorometric assays that measure cell viability.
Protocol: Cell Viability Assay (Resazurin-based) [4]
-
Cell Seeding: Human cancer cells (e.g., MDA-MB-231, HeLa) are seeded into 96-well plates at a predetermined density (e.g., 5,000 to 10,000 cells per well) in 100 µL of complete culture medium and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The test compounds are dissolved in dimethyl sulfoxide (DMSO) to create stock solutions, which are then serially diluted in culture medium to achieve the desired final concentrations. The culture medium is removed from the wells and replaced with 100 µL of the medium containing the test compounds or a vehicle control (DMSO at a final concentration typically ≤ 0.5%).
-
Incubation: The plates are incubated for a specified exposure period (e.g., 48 or 72 hours) at 37 °C in a humidified atmosphere with 5% CO₂.
-
Viability Measurement: After incubation, 20 µL of a resazurin-based reagent (like CellTiter-Blue®) is added to each well.[4] The plates are gently shaken and incubated for an additional 1-4 hours.
-
Data Acquisition: The fluorescence is measured using a plate reader with an excitation wavelength of approximately 560 nm and an emission wavelength of 590 nm.[4]
-
Data Analysis: The fluorescence values are corrected by subtracting the background fluorescence from wells containing medium only. Cell viability is expressed as a percentage relative to the vehicle-treated control cells. IC50 values are calculated by fitting the dose-response data to a nonlinear regression model.
Visualized Workflows
The following diagrams illustrate key processes described in this guide.
Caption: Workflow for the synthesis of the pyrrolo[3,4-b]pyridin-5-one scaffold.
Caption: Generalized workflow for assessing the in vitro cytotoxicity of test compounds.
References
- 1. Synthesis of Pyrrolo[3,4-b]pyridin-5-ones via Multicomponent Reactions and In Vitro–In Silico Studies Against SiHa, HeLa, and CaSki Human Cervical Carcinoma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of Pyrrolo[3,4- b]pyridin-5-ones via Multicomponent Reactions and In Vitro-In Silico Studies Against SiHa, HeLa, and CaSki Human Cervical Carcinoma Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. promega.com [promega.com]
Validating the Purity of Commercial 6,7-Dihydro-5H-pyrrolo[3,4-b]pyridine Dihydrochloride: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for validating the purity of commercially available 6,7-Dihydro-5H-pyrrolo[3,4-b]pyridine dihydrochloride. Ensuring high purity is a critical first step in any research or drug development endeavor to guarantee reliable and reproducible results. This document outlines key analytical methodologies, presents a comparative overview of commercially available options, and discusses potential alternatives.
Commercial Landscape and Purity Comparison
Several chemical suppliers offer this compound, typically with a stated purity of 97% or higher. While a comprehensive, independent comparative study is not publicly available, researchers can leverage supplier-provided data, such as Certificates of Analysis (CoA), to make an initial assessment. A CoA from at least one supplier, ChemScene, indicates a purity of ≥97.0% as determined by Nuclear Magnetic Resonance (NMR) spectroscopy[1].
It is crucial for researchers to request and scrutinize the CoA from their chosen supplier. Key information to look for includes the analytical method used for purity determination (e.g., NMR, HPLC), the determined purity value, and any data on residual solvents or identified impurities.
| Supplier/Brand | Stated Purity | Analytical Method Mentioned | Reference |
| Thermo Scientific™ (Acros Organics) | 97% | Not specified in general listings | [2][3][4] |
| ChemScene | ≥97.0% | ¹H NMR | [1] |
| Various Suppliers on ChemicalBook | Purity varies by supplier | Not consistently specified | [5] |
| Pope Biotech | 97% | Not specified | [3] |
Note: The absence of a universally standardized and publicly available comparison necessitates that end-users perform their own analytical validation.
Experimental Protocols for Purity Validation
A multi-pronged approach employing several analytical techniques is recommended for a thorough purity validation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a powerful tool for structural confirmation and purity assessment. Both ¹H and ¹³C NMR should be employed.
Experimental Protocol:
-
Sample Preparation: Dissolve 5-10 mg of the this compound sample in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).
-
¹H NMR Acquisition: Acquire a one-dimensional ¹H NMR spectrum. The spectrum should be consistent with the expected chemical shifts and coupling constants for the structure. Integration of the peaks corresponding to the compound versus those of known impurities or a certified internal standard can provide a quantitative purity assessment.
-
¹³C NMR Acquisition: Acquire a ¹³C NMR spectrum to confirm the number and types of carbon atoms in the molecule.
-
2D NMR (Optional but Recommended): Techniques such as COSY, HSQC, and HMBC can be used to definitively assign all proton and carbon signals and to identify the structure of any significant impurities.
High-Performance Liquid Chromatography (HPLC)
HPLC is a highly sensitive method for detecting and quantifying impurities. A reverse-phase HPLC (RP-HPLC) method is generally suitable for polar heterocyclic amines.
Experimental Protocol:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution is often effective.
-
Solvent A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Solvent B: 0.1% TFA in acetonitrile.
-
-
Gradient Program: A typical gradient might run from 5% to 95% Solvent B over 20-30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where the compound has significant absorbance (e.g., determined by UV-Vis spectroscopy).
-
Sample Preparation: Prepare a stock solution of the compound in the initial mobile phase composition (e.g., 1 mg/mL) and perform serial dilutions to establish a calibration curve.
-
Analysis: Inject the sample and analyze the chromatogram for the main peak and any impurity peaks. The area percentage of the main peak can be used to estimate purity.
Mass Spectrometry (MS)
Mass spectrometry is essential for confirming the molecular weight of the compound and identifying the mass of any impurities. It is often coupled with a chromatographic technique (LC-MS or GC-MS).
Experimental Protocol:
-
Ionization Source: Electrospray ionization (ESI) is suitable for this polar, non-volatile compound.
-
Analysis Mode: Acquire spectra in positive ion mode to observe the protonated molecule [M+H]⁺.
-
Mass Analyzer: A high-resolution mass spectrometer (e.g., TOF or Orbitrap) is recommended to obtain accurate mass measurements, which can help in determining the elemental composition of the parent compound and its impurities.
-
Tandem MS (MS/MS): Fragmentation analysis can provide structural information about the parent compound and any co-eluting impurities.
Potential Impurities
While specific impurity profiles are often proprietary, potential impurities in the synthesis of pyrrolopyridine scaffolds may include:
-
Starting materials: Unreacted precursors from the chemical synthesis.
-
Intermediates: Incompletely reacted intermediates.
-
Byproducts: Products from side reactions.
-
Residual Solvents: Solvents used in the synthesis and purification steps.
-
Degradation products: The compound may degrade over time, especially if not stored under appropriate conditions (e.g., protected from light and moisture).
Alternative Compounds
For researchers exploring structure-activity relationships or seeking alternative scaffolds, several related compounds are commercially available. The choice of an alternative will be highly dependent on the specific biological target and desired pharmacological properties.
-
3-Fluoro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine dihydrochloride: A fluorinated analog that may offer altered pharmacokinetic or pharmacodynamic properties[6].
-
3-Bromo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine dihydrochloride: A brominated analog that can serve as a handle for further chemical modification.
-
Other Pyrrolopyridine Isomers: The pyrrolo[3,4-c]pyridine scaffold, for instance, has been explored for various biological activities, including as PI3K inhibitors and for the treatment of neurological disorders[7].
It is important to note that any substituted analog will have different physical, chemical, and biological properties, and direct performance comparisons without experimental data are not possible.
Visualizing Experimental Workflows and Pathways
Experimental Workflow for Purity Validation
Caption: Workflow for the analytical validation of compound purity.
Hypothetical Signaling Pathway Involvement
Given that pyrrolopyridine scaffolds are investigated in drug discovery, particularly in areas like oncology and neurology, a hypothetical signaling pathway where such a compound might act as an inhibitor is depicted below. This is a generalized representation and not specific to the titled compound without further biological data.
Caption: Hypothetical inhibition of the PI3K/Akt/mTOR signaling pathway.
References
- 1. Optimized HPLC method for analysis of polar and nonpolar heterocyclic amines in cooked meat products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, 97%, Thermo Scientific™ | Fisher Scientific [fishersci.ca]
- 3. rheniumshop.co.il [rheniumshop.co.il]
- 4. labware-shop.com [labware-shop.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. chemscene.com [chemscene.com]
- 7. An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Comparative analysis of different synthetic routes to the pyrrolo[3,4-b]pyridine core
A Comparative Analysis of Synthetic Routes to the Pyrrolo[3,4-b]pyridine Core
The pyrrolo[3,4-b]pyridine scaffold is a privileged heterocyclic motif found in a multitude of biologically active compounds and functional materials. Its unique electronic and structural properties have made it a target of significant interest in medicinal chemistry and drug development. Consequently, a variety of synthetic strategies have been developed to access this important core structure. This guide provides a comparative analysis of three prominent synthetic routes: a one-pot three-component reaction, an Ugi-Zhu multicomponent reaction followed by a cascade cyclization, and an intramolecular aza-Wittig reaction. The comparison focuses on key performance indicators such as reaction yields, conditions, and starting material complexity, supported by detailed experimental protocols.
Quantitative Data Summary
The following table summarizes the key quantitative data for the three distinct synthetic routes to the pyrrolo[3,4-b]pyridine core, allowing for a direct comparison of their efficiencies and operational parameters.
| Synthetic Route | Key Reaction Type(s) | Starting Materials | Reported Yield (%) | Reaction Conditions |
| Route 1: Three-Component Reaction | Knoevenagel Condensation, Michael Addition, Intramolecular Cyclization | β-enamino imide, aromatic aldehyde, malononitrile derivative | 75-92%[1] | DBU (10 mol%), Ethanol, 78 °C, 4-6 h |
| Route 2: Ugi-Zhu/Cascade Reaction | Ugi-Zhu 3CR, Aza-Diels-Alder, N-acylation, Dehydration | Aldehyde, amine, α-isocyanoacetamide, maleic anhydride | 45-82%[2] | Yb(OTf)₃, Toluene, Microwave (100-150 W), 65-90 °C, 30-95 min |
| Route 3: Intramolecular aza-Wittig | Staudinger Reaction, Intramolecular aza-Wittig Cyclization | N-(2-azidobenzoyl)pyrrolidine-2-carboxaldehyde derivative | ~79% (for analogous system) | Triphenylphosphine (TPP), CH₂Cl₂, rt, 0.5 h |
Detailed Synthetic Methodologies and Diagrams
This section provides a detailed overview of each synthetic pathway, including reaction schemes and logical flow diagrams generated using Graphviz (DOT language).
Route 1: One-Pot Three-Component Synthesis
This approach offers a highly efficient and atom-economical synthesis of the pyrrolo[3,4-b]pyridine core. The reaction proceeds through a domino sequence initiated by a Knoevenagel condensation, followed by a Michael addition and subsequent intramolecular cyclization and aromatization.[1]
Experimental Protocol:
A mixture of β-enamino imide (1.0 mmol), aromatic aldehyde (1.0 mmol), malononitrile (1.0 mmol), and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (10 mol%) in ethanol (10 mL) is stirred and heated at 78 °C for 4-6 hours.[1] The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature, and the resulting precipitate is collected by filtration, washed with cold ethanol, and dried under vacuum to afford the pure pyrrolo[3,4-b]pyridine product.[1]
Route 2: Ugi-Zhu Reaction Followed by Cascade Cyclization
This multicomponent strategy involves the initial formation of a 5-aminooxazole intermediate via an Ugi-Zhu three-component reaction. This intermediate then undergoes a cascade reaction with maleic anhydride, involving an aza-Diels-Alder cycloaddition, N-acylation, and dehydration, to construct the pyrrolo[3,4-b]pyridin-5-one core. The use of microwave irradiation can significantly accelerate the reaction.[2][3]
Experimental Protocol:
In a microwave reaction tube, the aldehyde (1.0 equiv.), amine (1.0 equiv.), and ytterbium(III) triflate (0.03 equiv.) are dissolved in toluene (1.0 mL). The mixture is stirred and heated using microwave irradiation (65 °C, 100 W) for 5 minutes. Then, the α-isocyanoacetamide (1.2 equiv.) is added, and the mixture is heated again under the same conditions for 5 minutes. Finally, maleic anhydride is added, and the reaction is continued under microwave irradiation. The reaction progress is monitored by TLC. After completion, the solvent is evaporated under reduced pressure, and the residue is purified by column chromatography to yield the desired pyrrolo[3,4-b]pyridin-5-one.[2][3]
Route 3: Intramolecular aza-Wittig Reaction
This synthetic route provides a valuable alternative to multicomponent reactions. It typically involves the preparation of a precursor containing both an azide and a carbonyl group (an aldehyde in this case). A Staudinger reaction between the azide and a phosphine generates an iminophosphorane, which then undergoes a spontaneous intramolecular aza-Wittig reaction with the aldehyde to form the fused imine of the pyrrolo[3,4-b]pyridine system. This method is particularly useful for the synthesis of natural product analogues.
Experimental Protocol (adapted from a similar synthesis):
To a solution of N-(2-azidobenzoyl)pyrrolidine-2-carboxaldehyde (1.0 mmol) in dry dichloromethane (CH₂Cl₂) (20 mL) at room temperature is added triphenylphosphine (1.1 mmol). The reaction mixture is stirred at room temperature for 30 minutes. The solvent is then removed under reduced pressure, and the residue is purified by flash column chromatography on silica gel to afford the cyclized product.
Comparative Discussion
-
Three-Component Reaction: This method stands out for its operational simplicity, high yields, and the use of readily available starting materials.[1] The reaction conditions are relatively mild, and the purification of the product is often straightforward due to its precipitation from the reaction mixture. This makes it an attractive route for library synthesis and large-scale production.
-
Ugi-Zhu/Cascade Reaction: This multicomponent approach offers a high degree of molecular diversity, as four different starting materials can be varied.[2][3] The use of microwave irradiation significantly reduces reaction times, making it a rapid method for accessing complex pyrrolo[3,4-b]pyridin-5-ones.[2][3] However, the synthesis of the required α-isocyanoacetamide starting materials adds extra steps to the overall sequence.
-
Intramolecular aza-Wittig Reaction: This route provides a more classical and linear approach to the core structure. Its main advantage lies in the predictable and clean formation of the fused imine bond. While the preparation of the azido-aldehyde precursor may require several steps, the final cyclization is typically very efficient and proceeds under mild conditions. This method is particularly valuable for the stereocontrolled synthesis of complex natural products and their analogues. A significant drawback can be the need to remove the triphenylphosphine oxide byproduct, although the use of polymer-supported phosphines can simplify this process.
Conclusion
The choice of synthetic route to the pyrrolo[3,4-b]pyridine core depends heavily on the desired substitution pattern, the availability of starting materials, and the required scale of the synthesis. For rapid access to a diverse range of derivatives, the multicomponent reactions, particularly the three-component synthesis and the Ugi-Zhu/cascade reaction, are highly advantageous due to their efficiency and convergence. For more targeted syntheses, especially those requiring high stereochemical control or mimicking biosynthetic pathways, the intramolecular aza-Wittig reaction offers a powerful and reliable alternative. Each of these methods represents a valuable tool in the arsenal of the synthetic chemist for the construction of this important heterocyclic scaffold.
References
Safety Operating Guide
Proper Disposal of 6,7-Dihydro-5H-pyrrolo[3,4-b]pyridine dihydrochloride: A Step-by-Step Guide for Laboratory Professionals
The safe and compliant disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides detailed procedures for the proper disposal of 6,7-Dihydro-5H-pyrrolo[3,4-b]pyridine dihydrochloride, ensuring the safety of personnel and adherence to regulatory standards.
I. Immediate Safety and Handling for Disposal
Before beginning any disposal procedure, it is imperative to handle this compound with appropriate personal protective equipment (PPE). This compound is classified as an irritant, potentially causing skin, eye, and respiratory irritation.[1]
Recommended Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear safety glasses with side-shields conforming to EN166, or equivalent NIOSH-approved eye protection.[2]
-
Skin Protection: Handle with chemical-resistant gloves (inspect prior to use) and wear appropriate protective clothing to prevent skin exposure.[2][3]
-
Respiratory Protection: In case of dust formation or inadequate ventilation, use a NIOSH-approved P95 or P1 (EU EN 143) particle respirator. For higher-level protection, a type OV/AG/P99 (US) or ABEK-P2 (EU EN 143) respirator is recommended.[2]
II. Step-by-Step Disposal Protocol
The primary method for the disposal of this compound is through a licensed professional waste disposal service.[2] Do not dispose of this chemical into drains or household garbage.[2][4][5]
-
Waste Collection:
-
Engage a Licensed Disposal Company:
-
Contact a licensed professional waste disposal service to handle the material.[2]
-
Provide the service with the Safety Data Sheet (SDS) for this compound to ensure they have all necessary information for safe handling and disposal.
-
-
Recommended Disposal Method:
-
The suggested method of disposal is incineration in a chemical incinerator equipped with an afterburner and scrubber.[2]
-
-
Disposal of Contaminated Packaging:
-
Dispose of contaminated packaging and gloves as unused product in accordance with applicable laws and good laboratory practices.[2]
-
III. Regulatory Compliance
Chemical waste generators are responsible for determining if a discarded chemical is classified as hazardous waste and must consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[3]
| Regulatory Consideration | Information |
| Hazard Classification | May cause skin, eye, and respiratory irritation.[1][3] |
| US RCRA Status | Not explicitly listed, but waste generators must characterize waste to determine if it meets hazardous criteria. |
| European Waste Catalogue | Consult local regulations for appropriate waste code assignment. |
| Quantitative Disposal Limits | No specific quantitative limits are provided in the available documentation. These are determined by local, state, and national regulations. |
IV. Experimental Workflow for Disposal
The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Essential Safety and Operational Guide for 6,7-Dihydro-5H-pyrrolo[3,4-b]pyridine dihydrochloride
For researchers, scientists, and drug development professionals, ensuring safe handling of chemical compounds is paramount. This guide provides essential safety protocols, personal protective equipment (PPE) recommendations, and operational procedures for the use and disposal of 6,7-Dihydro-5H-pyrrolo[3,4-b]pyridine dihydrochloride.
Hazard Summary: this compound is classified as a substance that may be harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation.[1] Adherence to proper safety measures is critical to mitigate these risks.
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling this compound to prevent exposure.
| PPE Category | Specification | Purpose |
| Hand Protection | Chemical-resistant gloves (e.g., Butyl rubber, Viton®, Nitrile) inspected prior to use.[2][3][4] | To prevent skin contact and absorption.[2] Use proper glove removal technique.[4][5] |
| Eye Protection | Safety glasses with side-shields or chemical splash goggles.[2] | To protect eyes from splashes.[2] |
| Skin and Body Protection | Standard laboratory coat.[2] A closed-front gown is recommended for added protection. | To protect clothing and skin from contamination.[2] |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood.[2] For nuisance exposures, a P95 (US) or P1 (EU EN 143) particle respirator is suitable. For higher-level protection, use OV/AG/P99 (US) or ABEK-P2 (EU EN 143) respirator cartridges.[5] | To avoid inhalation of dust and vapors.[2] |
Operational Plan: Handling Procedures
Strict adherence to the following step-by-step procedures is necessary to ensure safe handling of this compound.
-
Preparation:
-
Ensure a certified laboratory chemical fume hood is fully operational before commencing any work.[6]
-
Verify that an emergency eyewash station and safety shower are accessible within the immediate work area.[6]
-
Assemble all necessary materials and equipment within the fume hood to minimize movement of the chemical.
-
Don all required personal protective equipment as specified in the table above.
-
-
Handling:
-
Handle the solid compound with care to avoid dust formation.[5]
-
When weighing or transferring the powder, use techniques that minimize the generation of airborne particles.
-
If creating a solution, add the solid to the solvent slowly to prevent splashing.
-
-
In Case of a Spill:
-
For small spills, absorb the material with an inert, non-combustible absorbent such as vermiculite or sand.[2]
-
For large spills, evacuate the area immediately and contact your institution's Environmental Health and Safety (EHS) department.[2]
-
Do not attempt to clean up a large spill without appropriate training and equipment.
-
Disposal Plan
Proper disposal of this compound and its waste is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Waste Segregation:
-
All waste containing this compound, including unused product, solutions, and contaminated materials (e.g., pipette tips, absorbent pads), must be classified as hazardous waste.[2]
-
Do not mix this waste with other incompatible waste streams.[2] Store it separately from strong oxidizing agents and acids.[2]
-
-
Waste Collection and Labeling:
-
Storage and Disposal:
Workflow for Safe Handling
Caption: Workflow for handling this compound.
References
- 1. 5H,6H,7H-pyrrolo(3,4-b)pyridine dihydrochloride | C7H10Cl2N2 | CID 23503616 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 4. cdhfinechemical.com [cdhfinechemical.com]
- 5. capotchem.cn [capotchem.cn]
- 6. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 7. fishersci.com [fishersci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
